molecular formula C10H18O2 B1598790 3-Octen-1-ol, acetate, (E)- CAS No. 69668-83-3

3-Octen-1-ol, acetate, (E)-

Cat. No.: B1598790
CAS No.: 69668-83-3
M. Wt: 170.25 g/mol
InChI Key: PHXNWSHRRVPWLO-VOTSOKGWSA-N
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Description

3Z-Octenyl acetate is a carboxylic ester.

Properties

CAS No.

69668-83-3

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

[(E)-oct-3-enyl] acetate

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h6-7H,3-5,8-9H2,1-2H3/b7-6+

InChI Key

PHXNWSHRRVPWLO-VOTSOKGWSA-N

Isomeric SMILES

CCCC/C=C/CCOC(=O)C

Canonical SMILES

CCCCC=CCCOC(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (E)-3-Octen-1-ol, acetate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and applications of (E)-3-Octen-1-ol, acetate. Designed for researchers, scientists, and professionals in drug development and related fields, this document synthesizes technical data with practical insights to serve as an essential resource.

Introduction

(E)-3-Octen-1-ol, acetate is an organic compound classified as an unsaturated aliphatic ester. It is the acetate ester of (E)-3-octen-1-ol. This molecule is of interest due to its presence in various natural sources and its application in the flavor and fragrance industry. While its primary commercial use is related to its sensory properties, understanding its chemical and physical characteristics is crucial for its application in scientific research and potential exploration in other fields.

Below is the chemical structure of (E)-3-Octen-1-ol, acetate:

G cluster_0 (E)-3-Octen-1-ol, acetate C1 CH3 C2 CH2 C1->C2 C3 CH2 C2->C3 C4 CH2 C3->C4 C5 CH C4->C5 C6 CH C5->C6 C7 CH2 C6->C7 C8 O C7->C8 C9 C(=O) C8->C9 C10 CH3 C9->C10

Caption: Chemical Structure of (E)-3-Octen-1-ol, acetate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (E)-3-Octen-1-ol, acetate is fundamental for its handling, application, and analysis. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂[1][2]
Molecular Weight 170.25 g/mol [1]
IUPAC Name [(E)-oct-3-enyl] acetate[1]
CAS Number 35602-33-6[3]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 217.1 °C at 760 mmHg[3]
Density 0.892 g/cm³[3]
Vapor Pressure 0.135 mmHg at 25°C[3]
Flash Point 79 °C[3]
Solubility Soluble in alcohol; insoluble in water.[4]
logP 2.686[3]
Kovats Retention Index Standard non-polar: 1095[1]

Synthesis and Purification

(E)-3-Octen-1-ol, acetate is typically synthesized through the esterification of (E)-3-octen-1-ol with an acetylating agent. A common laboratory-scale procedure is outlined below.

Synthesis Protocol: Acetylation of (E)-3-octen-1-ol

This protocol describes the synthesis of (E)-3-Octen-1-ol, acetate via the esterification of (E)-3-octen-1-ol using acetic anhydride with a pyridine catalyst.

Materials:

  • (E)-3-octen-1-ol

  • Acetic anhydride

  • Pyridine

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (E)-3-octen-1-ol in a suitable solvent such as diethyl ether.

  • Add an equimolar amount of pyridine to the solution. Pyridine acts as a catalyst and a scavenger for the acetic acid byproduct.

  • Slowly add a slight excess (e.g., 1.1 equivalents) of acetic anhydride to the reaction mixture while stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acetic acid and pyridine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification

The crude (E)-3-Octen-1-ol, acetate can be purified by vacuum distillation to obtain a high-purity product. The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Analysis

The structural elucidation and confirmation of (E)-3-Octen-1-ol, acetate are achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. The expected chemical shifts (δ) are approximately:

  • 0.9 ppm (t, 3H): Terminal methyl group of the butyl chain.

  • 1.4 ppm (m, 4H): Methylene groups of the butyl chain.

  • 2.0 ppm (s, 3H): Methyl group of the acetate.

  • 2.0-2.1 ppm (m, 2H): Methylene group adjacent to the double bond.

  • 4.1 ppm (t, 2H): Methylene group attached to the oxygen of the ester.

  • 5.4-5.6 ppm (m, 2H): Vinylic protons of the trans double bond.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. Expected chemical shifts (δ) are approximately:

  • 13.9 ppm: Terminal methyl carbon of the butyl chain.

  • 21.0 ppm: Methyl carbon of the acetate group.

  • 22.4, 31.3, 34.8 ppm: Methylene carbons of the octenyl chain.

  • 64.5 ppm: Methylene carbon attached to the ester oxygen.

  • 125.0, 135.0 ppm: Vinylic carbons.

  • 171.0 ppm: Carbonyl carbon of the acetate group.

Infrared (IR) Spectroscopy

The IR spectrum of (E)-3-Octen-1-ol, acetate will exhibit characteristic absorption bands corresponding to its functional groups.[5]

  • ~2960-2850 cm⁻¹: C-H stretching vibrations of the alkyl chain.

  • ~1740 cm⁻¹: Strong C=O stretching vibration of the ester group.[5]

  • ~1670 cm⁻¹: C=C stretching vibration of the trans double bond.

  • ~1240 cm⁻¹: C-O stretching vibration of the ester group.

  • ~970 cm⁻¹: C-H out-of-plane bending vibration characteristic of a trans-disubstituted alkene.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of (E)-3-Octen-1-ol, acetate will result in fragmentation patterns that can be used for its identification. The molecular ion peak (M⁺) at m/z 170 should be observable, although it may be weak. Key fragmentation pathways include:

  • Loss of the acetyl group (CH₃CO•): Leading to a fragment at m/z 127.

  • Loss of acetic acid (CH₃COOH): Resulting in a fragment at m/z 110.

  • Cleavage of the C-O bond: Generating an acylium ion at m/z 43 (CH₃CO⁺), which is often a base peak.

  • Cleavage of the alkyl chain.

G M [(E)-3-Octen-1-ol, acetate]⁺ m/z 170 F1 [C₈H₁₅]⁺ m/z 111 M->F1 - CH₃COO• F2 [CH₃CO]⁺ m/z 43 M->F2 α-cleavage F3 [C₈H₁₄]⁺• m/z 110 M->F3 - CH₃COOH (McLafferty) F4 [C₆H₁₁O₂]⁺ m/z 127 M->F4 - C₂H₅•

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Chemical Reactivity and Stability

(E)-3-Octen-1-ol, acetate is an ester and exhibits reactivity typical of this functional group.

  • Hydrolysis: It can be hydrolyzed back to (E)-3-octen-1-ol and acetic acid under acidic or basic conditions. Basic hydrolysis (saponification) is irreversible.

  • Transesterification: It can undergo transesterification in the presence of an alcohol and a catalyst.

  • Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

  • Addition Reactions: The carbon-carbon double bond can undergo addition reactions such as hydrogenation, halogenation, and epoxidation.

  • Stability: The compound is generally stable under normal storage conditions.[6] It should be stored in a cool, well-ventilated place away from strong oxidizing agents and strong acids.[1][6]

Applications and Biological Relevance

The primary application of (E)-3-Octen-1-ol, acetate is in the flavor and fragrance industry . It is known for its fresh, green, and fruity aroma, often described as having melon-like notes. It is used in perfumes, cosmetics, and as a flavoring agent in various food products.

From a biological perspective , (E)-3-Octen-1-ol, acetate is found as a volatile organic compound in some plants and fruits. While its direct role in drug development is not established, the study of aliphatic esters is relevant in this field. For instance, aliphatic polyesters are investigated as biodegradable carriers for drug delivery systems due to their biocompatibility and ability to undergo hydrolysis in vivo.[7] The metabolic fate of simple aliphatic esters in humans typically involves hydrolysis by esterases to the corresponding alcohol and carboxylic acid, which are then further metabolized.[4]

Safety and Toxicology

(E)-3-Octen-1-ol, acetate is considered harmful if swallowed.[2] It is important to handle this chemical with appropriate personal protective equipment, including gloves and eye protection.[6] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[1]

Toxicological Summary:

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause eye irritation.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(E)-3-Octen-1-ol, acetate is a valuable compound with well-defined chemical and physical properties. Its synthesis is straightforward, and its structure can be readily confirmed by standard spectroscopic methods. While its current applications are concentrated in the flavor and fragrance sector, the fundamental chemistry of this unsaturated aliphatic ester provides a basis for its potential use in broader research contexts. For scientists and researchers, a comprehensive understanding of this molecule's characteristics is essential for its safe and effective utilization in the laboratory and for exploring new potential applications.

References

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Sources

An In-Depth Technical Guide to the Structural and Stereoisomers of (E)-3-Octen-1-ol, acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(E)-3-Octen-1-ol, acetate is a volatile organic compound with significant applications in the flavor, fragrance, and pharmaceutical industries. Its biological activity and sensory properties are intrinsically linked to its specific isomeric form. This technical guide provides a comprehensive exploration of the structural and stereoisomers of octenyl acetate, with a primary focus on (E)-3-Octen-1-ol, acetate. We will delve into the nuances of constitutional isomerism, including positional and functional group isomers, and the complexities of stereoisomerism, encompassing both geometric (E/Z) isomers and optical isomers (enantiomers and diastereomers). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical grounding, practical analytical methodologies for isomer separation and identification, and detailed experimental protocols.

Introduction to (E)-3-Octen-1-ol, acetate: A Molecule of Interest

(E)-3-Octen-1-ol, acetate, a member of the octenyl acetate family, is an ester characterized by an eight-carbon chain with a double bond at the third position and an acetate functional group at the first position. Its molecular formula is C₁₀H₁₈O₂ and it has a molecular weight of 170.25 g/mol [1][2]. The "E" designation in its name refers to the entgegen (opposite) configuration of the substituents around the carbon-carbon double bond, a key determinant of its three-dimensional structure and, consequently, its chemical and biological behavior.

The interest in (E)-3-Octen-1-ol, acetate and its isomers stems from their diverse applications. In the flavor and fragrance industry, different isomers impart distinct sensory profiles, ranging from fruity and floral to green and herbaceous notes. In the pharmaceutical sector, the specific stereochemistry of a molecule can be critical to its therapeutic efficacy and can influence its pharmacokinetic and pharmacodynamic properties. Therefore, a thorough understanding and the ability to selectively synthesize and analyze these isomers are of paramount importance.

The Landscape of Isomerism in Octenyl Acetates

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For octenyl acetates, this phenomenon gives rise to a wide array of compounds with distinct properties.

Structural (Constitutional) Isomers

Structural isomers have the same molecular formula but different connectivity of atoms. In the context of octenyl acetate, this primarily manifests as positional isomerism.

2.1.1. Positional Isomers: These isomers differ in the location of the double bond or the acetate group along the carbon chain. The position of these features significantly impacts the molecule's chemical reactivity and physical properties.

A variety of positional isomers of octenyl acetate have been identified and characterized. Some prominent examples include:

  • 1-Octen-3-yl acetate: A chiral compound found in lavender essential oils, known for its fresh, herbaceous, and fruity aroma[3][4].

  • 2-Octenyl acetate: Exists as (E) and (Z) isomers, contributing to green and fruity notes[5][6][7].

  • (E)-3-Octen-1-ol, acetate: The primary focus of this guide.

  • (Z)-3-Octen-1-ol, acetate: The geometric isomer of the (E) form[8].

  • (E)-4-Octen-1-yl, acetate: Another positional and geometric isomer.

  • (Z)-5-Octenyl acetate: Known for its fruity, banana-like aroma[9].

  • 7-Octenyl Acetate: Utilized in the fragrance and flavor industry for its pleasant, fruity, and green aroma.

The physicochemical properties of these isomers, such as boiling point and density, vary depending on their structure.

IsomerMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
(E)-3-Octen-1-ol, acetate C₁₀H₁₈O₂170.25217.1 @ 760 mmHg
1-Octen-3-yl acetate C₁₀H₁₈O₂170.25189-190 @ 760 mmHg[3]
(E)-2-Octen-1-yl acetate C₁₀H₁₈O₂170.25-
(Z)-5-Octenyl acetate C₁₀H₁₈O₂170.25226-227 @ 760 mmHg[9]

Table 1: Comparison of Physicochemical Properties of Selected Octenyl Acetate Positional Isomers.

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This class of isomers is further divided into geometric isomers and optical isomers.

2.2.1. Geometric (E/Z) Isomerism: This type of isomerism arises due to restricted rotation around a carbon-carbon double bond. The substituents on each carbon of the double bond can be on the same side (Zusammen - Z) or on opposite sides (Entgegen - E).

For 3-octen-1-ol, acetate, the presence of the double bond at the C3-C4 position leads to the existence of (E) and (Z) isomers. The spatial arrangement of the alkyl groups attached to the double bond significantly influences the molecule's shape and its interaction with biological receptors.

Figure 1: Geometric Isomers of 3-Octen-1-ol, acetate.

2.2.2. Optical Isomerism: Chirality in (E)-3-Octen-1-ol, acetate

A molecule is chiral if it is non-superimposable on its mirror image. The presence of a stereocenter, typically a carbon atom bonded to four different groups, is a common cause of chirality.

While (E)-3-Octen-1-ol, acetate itself does not possess a chiral center, its precursor alcohol, 3-octen-1-ol, does not either. However, other positional isomers, such as 1-octen-3-ol , are chiral[10]. The acetate derivative, 1-octen-3-yl acetate , is therefore also chiral and exists as a pair of enantiomers: (R)-1-octen-3-yl acetate and (S)-1-octen-3-yl acetate.

Enantiomers are mirror images of each other that are non-superimposable. They have identical physical properties (boiling point, density, etc.) except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

Diastereomers are stereoisomers that are not mirror images of each other. This occurs in molecules with two or more stereocenters. For example, if a derivative of octenyl acetate were synthesized with an additional chiral center, it could exist as diastereomers. Diastereomers have different physical and chemical properties.

Figure 2: Classification of Isomers of Octenyl Acetate.

Synthesis of Octenyl Acetate Isomers

The synthesis of specific octenyl acetate isomers requires careful selection of starting materials and reaction conditions to control both regioselectivity (position of functional groups) and stereoselectivity (spatial arrangement).

General Synthesis via Esterification

The most common method for preparing acetates is through the Fischer esterification of the corresponding alcohol with acetic acid or its derivatives, such as acetic anhydride.

Protocol: Synthesis of (E)-3-Octen-1-ol, acetate from (E)-3-Octen-1-ol

  • Reactants: To a round-bottom flask, add (E)-3-octen-1-ol (1 equivalent) and acetic anhydride (1.2 equivalents).

  • Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After completion, the reaction mixture is cooled and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted acetic anhydride. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation or column chromatography to yield pure (E)-3-Octen-1-ol, acetate.

A similar procedure can be used for the synthesis of other positional isomers, starting from the corresponding octenol[11].

Stereoselective Synthesis

The synthesis of specific stereoisomers, such as the (Z)-isomer or a particular enantiomer, requires more sophisticated synthetic strategies. For instance, the synthesis of (Z)-alkenes often involves the partial hydrogenation of an alkyne using a poisoned catalyst like Lindlar's catalyst.

Analytical Methodologies for Isomer Separation and Identification

The separation and identification of octenyl acetate isomers are critical for quality control, research, and development. Due to their volatility and structural similarities, chromatographic and spectroscopic techniques are the primary tools employed.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile organic compounds. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

4.1.1. Separation of Positional and Geometric Isomers:

Different isomers will exhibit different retention times on a GC column due to variations in their boiling points and interactions with the stationary phase. Nonpolar stationary phases (e.g., DB-5, HP-5) separate compounds primarily based on boiling point, while more polar phases (e.g., wax columns) can provide enhanced separation for isomers with different polarities.

Experimental Protocol: GC-MS Analysis of Octenyl Acetate Isomers

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

  • Column: A capillary column with a suitable stationary phase, such as a mid-polarity phase (e.g., DB-1701) or a polar phase (e.g., a wax column), is recommended for resolving a mixture of isomers.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Injection: A small volume of the sample, dissolved in a suitable solvent like hexane or dichloromethane, is injected into the heated inlet. A split injection mode is often used to prevent column overloading.

  • Temperature Program: A temperature gradient is employed to achieve optimal separation. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a controlled rate.

  • Detection: The mass spectrometer is used as the detector, providing both quantitative data and mass spectra for compound identification.

GC_Workflow Sample Sample Injection GC_Column Gas Chromatography Column (Separation of Isomers) Sample->GC_Column MS_Detector Mass Spectrometer (Detection & Identification) GC_Column->MS_Detector Data_Analysis Data Analysis (Chromatogram & Mass Spectra) MS_Detector->Data_Analysis

Figure 3: Workflow for GC-MS Analysis of Octenyl Acetate Isomers.

4.1.2. Chiral Gas Chromatography for Enantiomer Separation:

To separate enantiomers, a chiral stationary phase (CSP) is required. These stationary phases are coated with a chiral selector, often a cyclodextrin derivative, which interacts diastereomerically with the enantiomers, leading to different retention times. A study on lavender essential oils successfully used a CYCLOSIL-B chiral column to separate the enantiomers of 1-octen-3-yl acetate[9].

High-Performance Liquid Chromatography (HPLC)

While GC is more common for volatile compounds, HPLC can also be employed for the separation of octenyl acetate isomers, particularly for non-volatile derivatives or for preparative scale separations.

4.2.1. Reversed-Phase HPLC:

In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Isomers with different polarities will have different retention times. The separation can be optimized by adjusting the mobile phase composition and pH[3].

4.2.2. Chiral HPLC:

Similar to chiral GC, chiral HPLC utilizes a chiral stationary phase to resolve enantiomers. This technique is widely used in the pharmaceutical industry for the analysis and purification of chiral drugs[12][13][14][15].

Spectroscopic Identification

4.3.1. Mass Spectrometry (MS):

Mass spectrometry provides information about the mass-to-charge ratio of ions and is a powerful tool for identifying compounds. The fragmentation pattern of a molecule in the mass spectrometer is often unique and can be used to distinguish between isomers[16][17][18][19][20]. While positional isomers may have similar mass spectra, careful analysis of the relative abundances of fragment ions can reveal structural differences.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively[21][22].

  • ¹H NMR: The chemical shift, integration, and coupling patterns of the proton signals provide information about the connectivity of atoms. For geometric isomers, the coupling constant (J-value) between the vinylic protons is a key diagnostic feature. For (E)-isomers, the J-value is typically larger (around 12-18 Hz) than for (Z)-isomers (around 7-12 Hz)[23].

  • ¹³C NMR: The number of signals in a ¹³C NMR spectrum corresponds to the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms provide information about their hybridization and proximity to electron-withdrawing or electron-donating groups.

IsomerKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
(E)-3-Octen-1-ol, acetate ~5.4 (m, 2H, vinylic), 4.0 (t, 2H, -CH₂-O), 2.0 (s, 3H, -C(O)CH₃)~135, 125 (vinylic C), 64 (-CH₂-O), 171 (C=O), 21 (-C(O)CH₃)
1-Octen-3-yl acetate ~5.7 (m, 1H, -CH=), ~5.2 (m, 2H, =CH₂), ~5.1 (m, 1H, -CH-O), 2.0 (s, 3H, -C(O)CH₃)~138 (-CH=), ~115 (=CH₂), 75 (-CH-O), 170 (C=O), 21 (-C(O)CH₃)

Table 2: Representative NMR Spectral Data for Selected Octenyl Acetate Isomers. (Note: Exact chemical shifts can vary depending on the solvent and instrument.)

Conclusion

The isomeric landscape of (E)-3-Octen-1-ol, acetate and its related octenyl acetates is rich and complex, encompassing a variety of structural and stereoisomers. Each isomer possesses unique physicochemical properties and biological activities, making their selective synthesis and accurate identification crucial for various industrial applications. This technical guide has provided a detailed overview of the different types of isomers, methodologies for their synthesis, and a comprehensive toolkit of analytical techniques for their separation and characterization. By leveraging the power of modern chromatographic and spectroscopic methods, researchers and professionals can effectively navigate the complexities of octenyl acetate isomerism to advance their scientific and developmental goals.

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Natural occurrence of (E)-3-Octen-1-ol, acetate in plants and fungi

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Natural Occurrence of (E)-3-Octen-1-ol, acetate in Plants and Fungi

Authored by: A Senior Application Scientist

Foreword

Volatile organic compounds (VOCs) represent a vast and diverse chemical language used by organisms across all kingdoms of life to mediate complex interactions.[1][2] Among these, the C8 compounds are particularly significant in the chemical ecology of fungi and plants. This guide focuses on a specific C8 volatile, (E)-3-Octen-1-ol, acetate, an ester derived from the well-known "mushroom alcohol," 1-octen-3-ol.[3][4] While its parent alcohol is extensively studied, the acetate ester possesses unique properties and plays distinct roles in nature. This document provides a technical overview of its occurrence, biosynthesis, ecological significance, and the analytical methodologies required for its study, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

(E)-3-Octen-1-ol, acetate (also known as [(E)-oct-3-enyl] acetate) is a carboxylic ester with the molecular formula C₁₀H₁₈O₂.[5] It is the acetate ester of (E)-3-Octen-1-ol. The presence of the double bond at the C3 position and the trans (E) configuration are critical to its chemical identity and biological activity.

Table 1: Physicochemical Properties of (E)-3-Octen-1-ol, acetate

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂[5]
Molecular Weight 170.25 g/mol [5]
CAS Number 69668-83-3[5]
Appearance Colorless liquid[6]
Odor Profile Fresh-herbaceous, fruity, minty, lavender-like[6]

Occurrence and Role in the Fungal Kingdom

Eight-carbon volatiles are considered hallmark compounds of fungi, contributing significantly to their characteristic aroma.[3][7] While 1-octen-3-ol is the most reported C8 volatile from fungi, its acetate ester is also a key metabolite in certain species, arising from the same biosynthetic precursors.[8]

Biosynthesis

The formation of C8 volatiles in fungi is a well-established branch of the oxylipin pathway, starting from the polyunsaturated fatty acid, linoleic acid.[3]

  • Lipoxygenase (LOX) Action : The pathway is initiated by a lipoxygenase enzyme, which catalyzes the peroxidation of linoleic acid to form a hydroperoxide intermediate.[4]

  • Hydroperoxide Lyase (HPL) Cleavage : A hydroperoxide lyase then cleaves this intermediate, resulting in the formation of 1-octen-3-ol and another product.[4]

  • Acetylation : The final step is the esterification of the alcohol. This is catalyzed by an alcohol acetyltransferase (AAT), an enzyme that transfers an acetyl group from acetyl-CoA to the hydroxyl group of 1-octen-3-ol, forming (E)-3-Octen-1-ol, acetate.

This enzymatic conversion from a common fatty acid highlights a key metabolic capability of fungi to produce a diverse array of signaling molecules.

Fungal Biosynthesis of (E)-3-Octen-1-ol, acetate cluster_pathway Oxylipin Pathway linoleic_acid Linoleic Acid (C18:2) hydroperoxide Linoleic Acid Hydroperoxide linoleic_acid->hydroperoxide Lipoxygenase (LOX) octenol 1-Octen-3-ol hydroperoxide->octenol Hydroperoxide Lyase (HPL) acetate (E)-3-Octen-1-ol, acetate octenol->acetate Alcohol Acetyltransferase (AAT) acetyl_coa Acetyl-CoA acetyl_coa->acetate

Caption: Fungal biosynthetic pathway of (E)-3-Octen-1-ol, acetate.

Ecological Significance

Fungal VOCs, including C8 compounds, are not mere metabolic byproducts; they are crucial for survival and communication.[9][10] They function as:

  • Signaling Molecules : These compounds can act as "infochemicals" in fungus-fungus or fungus-plant interactions.[1][3]

  • Defense Mechanisms : Some fungal VOCs exhibit antifungal properties, inhibiting the growth of competing microbes.[11][12]

  • Spore Germination Regulation : C8 compounds like 1-octen-3-ol are known to act as "auto-inhibitors," preventing spore germination at high concentrations to avoid overcrowding.[10][12]

The acetylation of 1-octen-3-ol modifies its volatility and polarity, potentially altering its diffusion range and specificity as a signaling molecule.

Occurrence and Role in the Plant Kingdom

In plants, (E)-3-Octen-1-ol, acetate is a component of the complex bouquet of VOCs emitted from flowers, fruits, and leaves.[13] These emissions are central to the plant's interaction with its environment.

Distribution in Plants

(E)-3-Octen-1-ol, acetate has been identified as a significant aroma compound in various plants and fruits. Its presence contributes to the characteristic scent profile and is often associated with "green" and "fruity" notes.

Table 2: Reported Occurrence of C8 Acetates in Various Plant Species

Plant SpeciesOrganCompound IdentifiedRole/NoteReference
Lavender (Lavandula sp.)Essential Oil1-Octen-3-yl acetateKey component of lavender's scent profile[6]
Melons (Cucumis melo)Fruit(Z)-3-Octen-1-ol acetateContributes to characteristic melon aroma[14]
Cucumber (Cucumis sativus)Fruit(Z)-3-Octen-1-ol acetateContributes to fresh, green notes[14][15]
Anise Hyssop (Agastache sp.)-1-Octen-3-yl acetateReported occurrence in the species[6]

Note: The literature often reports on the (Z)-isomer or does not specify the stereochemistry. However, the biosynthetic origins are similar.

Ecological Significance

Plant VOCs play pivotal roles in mediating ecological interactions.[16]

  • Pollinator Attraction : The specific blend of floral scents, which can include (E)-3-Octen-1-ol, acetate, is crucial for attracting specific pollinators to ensure reproductive success.

  • Herbivore Defense : Plants can release VOCs upon herbivore attack to repel the pest or to attract its natural enemies, a phenomenon known as "indirect defense."[16]

  • Interspecies Communication : VOCs can act as airborne signals that mediate interactions between plants and a wide range of beneficial or pathogenic microorganisms.[1][2][16] The parent alcohol, 1-octen-3-ol, is a known attractant for many insect species, and its acetate form likely plays a similar role in the chemical ecology of plant-insect interactions.[17]

Analytical Methodology: A Self-Validating Protocol

The study of volatile compounds like (E)-3-Octen-1-ol, acetate requires sensitive and robust analytical techniques due to their low concentrations and high volatility.[13][18] The gold standard is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration step like Headspace Solid-Phase Microextraction (HS-SPME).[19]

Causality Behind Experimental Choices
  • Why HS-SPME? Headspace-SPME is a solvent-free extraction technique that is ideal for isolating VOCs from a sample matrix (e.g., fungal culture, plant tissue).[19] It works by exposing a coated fiber to the headspace above the sample. Volatiles partition from the gas phase onto the fiber. This method is chosen for its ability to concentrate analytes, enhancing detection sensitivity, while avoiding the use of organic solvents that could interfere with the analysis.[19] The choice of fiber coating is critical and depends on the polarity of the target analytes.

  • Why GC-MS? This technique is indispensable for VOC analysis.[18] Gas chromatography (GC) provides powerful separation of the complex mixture of volatiles based on their boiling points and affinity for the GC column's stationary phase.[13] The mass spectrometer (MS) then fragments the separated compounds, generating a unique mass spectrum for each, which acts like a chemical fingerprint, allowing for robust identification by comparison to spectral libraries (e.g., NIST).[13]

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a self-validating system for the identification and quantification of (E)-3-Octen-1-ol, acetate.

  • Sample Preparation :

    • Accurately weigh a known amount of the biological sample (e.g., 1-2 g of fungal mycelium or homogenized plant tissue) into a 20 mL headspace vial.

    • Rationale: A precise sample mass is essential for quantitative analysis.

    • Add a saturated solution of NaCl (if the sample is aqueous) to increase the ionic strength of the matrix, which enhances the release of volatile compounds into the headspace.

    • Seal the vial immediately with a PTFE/silicone septum cap.

  • Headspace Solid-Phase Microextraction (HS-SPME) :

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C) for an equilibration period (e.g., 15 minutes).

    • Rationale: Heating aids the volatilization of semi-volatile compounds into the headspace for efficient extraction.

    • Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the vial's headspace for a defined extraction time (e.g., 30 minutes) under agitation.

    • Rationale: The fiber coating adsorbs the VOCs. Agitation ensures a consistent and efficient extraction.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis :

    • Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS system (e.g., 250°C).

    • Rationale: The high temperature desorbs the trapped analytes from the fiber onto the GC column.

    • Separate the compounds on a suitable capillary column (e.g., DB-5ms) using a temperature program (e.g., start at 40°C, ramp to 280°C).

    • Rationale: The temperature gradient allows for the separation of compounds with different boiling points.

    • The MS detector should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

  • Data Analysis and Validation :

    • Identify compounds by comparing their retention times and mass spectra with those of authentic standards and reference spectra in the NIST library.

    • Self-Validation: The combination of matching retention time and a high-quality spectral match (>85%) provides confident identification.

    • For quantification, prepare a calibration curve using an authentic standard of (E)-3-Octen-1-ol, acetate.

Caption: HS-SPME-GC-MS workflow for VOC analysis.

Potential Applications in Research and Development

Understanding the natural occurrence and biological activity of (E)-3-Octen-1-ol, acetate opens avenues for its application.

  • Agrochemicals : Given the role of C8 compounds as insect attractants, (E)-3-Octen-1-ol, acetate could be investigated for use in semiochemical-based pest management strategies, either in traps or for monitoring insect populations.[8][14]

  • Flavor and Fragrance Industry : As a natural aroma compound, it has applications in the food and cosmetic industries to impart specific fruity and green notes.[6][15]

  • Drug Development : While direct therapeutic applications are not yet established, the role of VOCs in mediating biological communication is of great interest. Studying how these molecules interact with olfactory receptors and other biological targets could provide insights into signaling pathways relevant to human health.[9][17] The antifungal properties of related C8 compounds suggest that derivatives could be explored as potential leads for novel antifungal agents.[12]

Conclusion

(E)-3-Octen-1-ol, acetate is a functionally significant volatile organic compound found in both the plant and fungal kingdoms. Its biosynthesis via the oxylipin pathway underscores a shared metabolic heritage, yet its ecological roles are tailored to the specific needs of the producing organism, from regulating spore germination in fungi to attracting pollinators in plants. For researchers and drug development professionals, a thorough understanding of its chemical ecology, coupled with robust analytical methodologies like HS-SPME-GC-MS, is essential for exploring its full potential. Future research should focus on elucidating the specific enzymatic control of its production and its precise mode of action in various biological systems.

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  • Wang, G., et al. (2021). Distribution and Role of Oct-1-en-3-ol in Marine Algae. Marine Drugs, 19(10), 565. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECXrlPmdaff-5roE39ygAQLhbkl3raI5TtMVjQ9DHPCkSePYT-rle-8gK3PHhmrz331oRobI3lb2qQHWJ7YFxj8fUbRNHJCBPbxSWme92gQOx75YoYAgniTl0K56QFbjc=]
  • NIST. (n.d.). 3-Octen-1-ol, (E)-. NIST Chemistry WebBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFhgPB3u-4GhAiTCXwpojDTOTExIywK2JK3zSRfpSUUeD7VF40uIr7I4FpToIyFtsf-vu8wz9POK4_fF0ytsOwUy83HUnw1ZdIH-OIjTDYs526dsiNLRxwfBcVbSW8w9tYWQSDUxcLSzDUv0jbZQ==]
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  • Pierce, H. D., et al. (1991). 1-Octen-3-ol, attractive semiochemical for foreign grain beetle, Ahasverus advena (Waltl) (Coleoptera: Cucujidae). Journal of Chemical Ecology, 17(3), 567-580. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFGlzEiz7qQ4qwEYG8SS1n25dTrIeyR--RmXtDQuom7aL42KorGokcU4WXrmn8VMPtQpmBux5sabivcDDagJxSTfKAmNz5-I8wHjRTHlR8z-zLdYtdIzdk7TuzOI-HrpmSqq81JmlX3HH8QqqgEcM3NAscQu9VvuIpYWSxiG0_p9tYucd97RDNKzVku1MuaMYOXLieLsnzHZ3uRQKZlNFX-omhcJQhFl7H4ZTFzD_odMsEjs7z-nz5UMvafXR6HUXSPx7pzfe-_MSG2ML-sWeRGJrGe-P1QnDY]
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Sources

Role of (E)-3-Octen-1-ol, acetate as a semiochemical or pheromone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Role of (E)-3-Octen-1-ol, acetate as a Semiochemical

This guide provides a comprehensive technical overview of (E)-3-Octen-1-ol, acetate, exploring its identity, biosynthesis, and established and potential roles as a semiochemical in insect communication. It is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and drug development. This document moves beyond a simple recitation of facts to explain the causal relationships in semiochemical research, from biosynthesis to behavioral validation.

Introduction: The Nuances of Chemical Communication

In the intricate world of insect communication, specificity is paramount. Semiochemicals, the chemical messengers that mediate interactions between organisms, are a language of remarkable precision. A minor alteration in a molecule's structure—the position of a double bond, its stereochemistry, or the identity of a functional group—can profoundly change its meaning, transforming an attractant into a repellent, or a species-specific signal into ecological noise.

This guide focuses on (E)-3-Octen-1-ol, acetate, an acetate ester of the well-documented insect attractant, 1-octen-3-ol. While 1-octen-3-ol, known as "mushroom alcohol," is a potent kairomone for blood-feeding insects and a pheromone for various beetle species, the role of its acetate derivative is a more specialized area of study. The addition of an acetyl group fundamentally alters the molecule's physical and chemical properties, such as its volatility and polarity, which in turn can fine-tune its biological function. This document will delve into the known functions of closely related octenyl acetates as a powerful analogue, detail the biosynthetic machinery responsible for their creation, and provide the rigorous experimental protocols required to elucidate their roles in chemical ecology.

Molecular Profile and Biosynthesis

Chemical Identity

(E)-3-Octen-1-ol, acetate is a volatile organic compound with the following key characteristics:

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂[1]
Molecular Weight 170.25 g/mol [1]
CAS Number 35602-33-6The Good Scents Company[2]
Synonyms trans-3-Octenyl acetateThe Good Scents Company[2]
Odor Profile Herbal, Fruity, GreenThe Good Scents Company[3]

The structure consists of an eight-carbon chain with a double bond between the third and fourth carbons in the trans or (E) configuration, and an acetate ester at the first carbon position. This seemingly simple structure holds the key to its specific interactions with insect olfactory receptors.

Biosynthesis of Acetate Ester Pheromones

The production of acetate ester pheromones in insects is a multi-step enzymatic process originating from fatty acid metabolism.[4] This pathway provides a clear example of how common metabolic building blocks are modified to create highly specific signaling molecules. The general sequence is critical for understanding the origin of these compounds within an organism.

  • De Novo Fatty Acid Synthesis: The process begins with acetyl-CoA and malonyl-CoA, which are used by fatty acid synthases (FAS) to build saturated fatty acyl-CoA chains, typically 16 or 18 carbons long.

  • Desaturation: Specific desaturase enzymes introduce double bonds at precise locations in the fatty acyl chain. This step is crucial for creating the unsaturation seen in many pheromones, including the octenyl backbone.

  • Chain Shortening/Modification: The fatty acyl-CoA chain is often shortened via limited beta-oxidation to achieve the correct length (e.g., C8).

  • Reduction: A fatty acyl reductase (FAR) converts the acyl-CoA group to a primary alcohol, forming the corresponding octenol.

  • Acetylation: This is the terminal and defining step for acetate pheromones. An alcohol acetyltransferase (AAT) catalyzes the transfer of an acetyl group from acetyl-CoA to the fatty alcohol (e.g., (E)-3-octen-1-ol), producing the final acetate ester pheromone.[4]

This final acetylation step is a critical control point. The presence and specificity of the AAT determine whether an insect will release an alcohol, an acetate, or a specific ratio of both, thereby creating a unique chemical signature.

Biosynthesis cluster_pathway Pheromone Biosynthesis Pathway Fatty Acid Pool Fatty Acid Pool Desaturation Desaturation Fatty Acid Pool->Desaturation Desaturase Chain Shortening Chain Shortening Desaturation->Chain Shortening Reduction Reduction Chain Shortening->Reduction Reductase Fatty Alcohol Fatty Alcohol Reduction->Fatty Alcohol Acetylation Acetylation Acetate Ester Pheromone Acetate Ester Pheromone Acetylation->Acetate Ester Pheromone Fatty Alcohol->Acetylation Acetyltransferase

Caption: Generalized biosynthetic pathway for acetate ester pheromones in insects.

Ecological Role: A Case Study in Bagrada hilaris

While direct research on (E)-3-Octen-1-ol, acetate is limited, a comprehensive study on its isomer, (E)-2-octenyl acetate , provides a robust model for its function as a pheromone in the painted bug, Bagrada hilaris.[5][6] This research demonstrates the multi-faceted role such a molecule can play within a single species.

(E)-2-octenyl acetate is the primary volatile compound produced by male B. hilaris.[5] Rigorous laboratory and field experiments have confirmed its function as a key semiochemical mediating intraspecific interactions.[5][6]

Attraction of Females and Nymphs

Behavioral assays using a Y-tube olfactometer revealed that (E)-2-octenyl acetate is a potent attractant for both adult females and immature nymphs.[5] This dual role suggests it functions as both a sex pheromone to attract mates and an aggregation pheromone for younger life stages. Interestingly, males were not attracted to the compound, which is consistent with it being a male-produced signal for mate-finding.[6]

Life StageBehavioral Response to (E)-2-Octenyl AcetatePheromone Function
Adult Male No attractionSignal Emitter
Adult Female Significant attractionSex Pheromone
Nymph Significant attractionAggregation Pheromone

Table based on data from Arif et al., 2020.[5]

Field Validation

The ultimate test of a semiochemical's function is its efficacy in a natural context. Field trapping studies confirmed the laboratory findings: traps baited with 5 mg and 10 mg of (E)-2-octenyl acetate captured significantly more B. hilaris than control traps.[5] This demonstrates a clear behavioral response under real-world conditions, validating its role as an attractant. However, the captures were noted to be modest, suggesting that it may be one component of a more complex chemical blend or that other cues (visual, host plant volatiles) are also important.[5]

The case of (E)-2-octenyl acetate in B. hilaris authoritatively establishes that octenyl acetates serve as pheromones. This provides a strong, evidence-based hypothesis that other isomers, such as (E)-3-Octen-1-ol, acetate, likely have similar semiochemical roles in other insect species.

Experimental Protocols for Semiochemical Identification

The elucidation of a compound's role as a semiochemical requires a logical, multi-step experimental workflow. Each stage serves to validate the next, forming a self-correcting and robust scientific narrative.

Workflow cluster_workflow Semiochemical Identification Workflow A Volatile Collection (Aeration, SPME) B Chemical Analysis (GC-MS) A->B F Identification of Active Compound B->F C Electrophysiology (EAG) D Behavioral Assay (Olfactometer) C->D Confirm Neural Activity E Field Validation (Trapping) D->E Confirm Behavioral Response F->C Test Synthetic Compound

Caption: Standard workflow for the identification and validation of a semiochemical.

Volatile Collection and Chemical Analysis (GC-MS)

The first step is to confirm that the insect actually produces (E)-3-Octen-1-ol, acetate.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Sample Collection:

    • Place live insects (separated by sex and age, if relevant) into a clean glass chamber.

    • Pull charcoal-filtered air over the insects and through an adsorbent filter (e.g., Porapak Q or Tenax-TA) for a set period (e.g., 8-12 hours) to trap the emitted volatiles.

    • Elute the trapped volatiles from the filter using a minimal volume of high-purity solvent (e.g., 200 µL of hexane or dichloromethane).

  • GC-MS Analysis:

    • Inject 1-2 µL of the extract into a GC-MS system.

    • Gas Chromatograph: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Program the oven with a temperature gradient suitable for volatiles, for instance, from 40°C (hold 2 min) to 250°C at 10°C/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.

  • Identification:

    • Compare the mass spectrum of any peak of interest to a known standard of synthetic (E)-3-Octen-1-ol, acetate and to spectral libraries (e.g., NIST).

    • Confirm the identity by comparing the retention time of the peak in the insect extract to that of the authentic standard run under the identical GC-MS conditions.

Electrophysiological Validation (EAG)

GC-MS identifies a compound; electroantennography (EAG) determines if the insect can detect it. This technique measures the summed electrical potential from the antenna in response to an odor, providing a direct measure of olfactory stimulation.

Protocol: Electroantennogram (EAG) Assay

  • Preparation:

    • Excise an antenna from a live, immobilized insect (e.g., chilled on ice).

    • Mount the antenna between two glass microelectrode holders containing a conductive saline solution (e.g., Ringer's solution). The base of the antenna is connected to the reference electrode and the tip to the recording electrode.

  • Stimulus Delivery:

    • Prepare serial dilutions of synthetic (E)-3-Octen-1-ol, acetate in a solvent like mineral oil.

    • Apply a small amount (e.g., 10 µL) of a dilution onto a filter paper strip inside a Pasteur pipette.

    • Deliver a puff of purified, humidified air (e.g., 0.5 seconds) through the pipette, directing the odorant-laden air over the antennal preparation.

  • Data Recording and Analysis:

    • Record the resulting depolarization (a negative voltage deflection) using an amplifier and data acquisition software.

    • Measure the peak amplitude of the response in millivolts (mV).

    • Normalize responses by expressing them as a percentage of the response to a standard compound (e.g., 1-hexanol) to account for antennal viability over time. Compare responses to a solvent-only control puff. A significantly larger response to the test compound than the control indicates antennal detection.

Behavioral Validation (Olfactometer)

A positive EAG response confirms detection but not necessarily a behavioral reaction. An olfactometer is a choice-based assay to quantify attraction or repulsion.

Protocol: Y-Tube Olfactometer Bioassay

  • Apparatus: Use a glass Y-tube olfactometer. A purified, humidified air stream is split and flows down each arm of the 'Y' towards the base, where an insect is introduced.

  • Treatment:

    • In one arm (the "treatment" arm), place a filter paper treated with a specific dose of (E)-3-Octen-1-ol, acetate in solvent.

    • In the other arm (the "control" arm), place a filter paper treated with the solvent alone.

  • Bioassay:

    • Introduce a single insect at the base of the 'Y' tube.

    • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect walks a certain distance (e.g., >5 cm) into one of the arms.

  • Data Analysis:

    • Record the number of insects choosing the treatment arm versus the control arm.

    • Analyze the results using a Chi-squared (χ²) test or a binomial test to determine if the distribution of choices is significantly different from a 50:50 random distribution. A significant preference for the treatment arm indicates attraction.

Conclusion and Future Directions

While the semiochemical role of the parent alcohol, 1-octen-3-ol, is well-established, this guide demonstrates that its acetate derivatives also function as critical, specific messengers in insect communication. The detailed investigation of (E)-2-octenyl acetate in Bagrada hilaris serves as an authoritative model, confirming that octenyl acetates act as both sex and aggregation pheromones.[5] This provides a strong scientific basis to hypothesize a similar semiochemical function for (E)-3-Octen-1-ol, acetate in other species.

The conversion of an alcohol to an acetate ester is a key biochemical modification that can alter the communication channel by changing signal volatility, stability, and receptor affinity. This highlights the importance of considering not just parent compounds but also their metabolic derivatives in chemical ecology research.

Future research should focus on:

  • Screening: Investigating the presence of (E)-3-Octen-1-ol, acetate in the volatile profiles of a wider range of insects, particularly in species where 1-octen-3-ol is known to be active.

  • Receptor Deorphanization: Identifying the specific olfactory receptors (ORs) that bind to (E)-3-Octen-1-ol, acetate to understand the molecular basis of its detection.

  • Synergism and Inhibition: Testing (E)-3-Octen-1-ol, acetate in combination with its parent alcohol and other related compounds to uncover potential synergistic or inhibitory effects that are common in pheromone blends.

  • Pest Management Applications: Evaluating its potential as a species-specific lure for monitoring or mass-trapping of agricultural or medically important pests.

By applying the rigorous experimental workflows detailed in this guide, researchers can effectively probe the function of this and other novel semiochemicals, contributing to our fundamental understanding of biological communication and paving the way for innovative pest management strategies.

References

  • Arif, M. A., Guarino, S., Colazza, S., & Peri, E. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. Insects, 11(2), 109. [Link]

  • Arif, M. A., Guarino, S., Colazza, S., & Peri, E. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. Insects, 11(2), 109. [Link]

  • Arif, M. A., Guarino, S., Colazza, S., & Peri, E. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. PubMed, 11(2), 109. [Link]

  • The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl acetate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Octen-3-yl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Entities of Biological Interest (ChEBI). (n.d.). 1-octen-3-yl acetate. Retrieved from [Link]

  • Ding, B. J., & Löfstedt, C. (2015). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Bioengineering and Biotechnology, 3, 143. [Link]

  • The Good Scents Company. (n.d.). (E)-3-octenyl acetate. Retrieved from [Link]

  • Vidal, M. C., et al. (2018). Mimicking Insect Communication: Release and Detection of Pheromone, Biosynthesized by an Alcohol Acetyl Transferase Immobilized in a Microreactor. Micromachines, 9(11), 583. [Link]

  • The Good Scents Company. (n.d.). 1-octen-3-yl acetate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Biosynthesis of (E)-3-Octen-1-ol and its Acetate Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(E)-3-Octen-1-ol and its corresponding acetate ester are significant C8 volatile organic compounds (VOCs) that contribute to the characteristic "green" and "fruity" aromas of many plants, fruits, and fungi. As key components of the plant's defense signaling and aroma profiles, understanding their biosynthesis is of paramount importance for researchers in fields ranging from agricultural science to flavor and fragrance development. This technical guide provides a comprehensive overview of the natural biosynthetic pathway of (E)-3-Octen-1-ol and (E)-3-octenyl acetate, grounded in the principles of the lipoxygenase (LOX) pathway. We will explore the enzymatic cascade, from polyunsaturated fatty acid precursors to the final volatile products, detail the mechanisms of key enzymes, provide methodologies for experimental validation, and present quantitative data to inform future research and application.

Introduction: The Chemical Ecology of C8 Volatiles

(E)-3-Octen-1-ol is a member of the "green leaf volatiles" (GLVs), a class of compounds released by plants almost immediately following tissue damage due to herbivory, mechanical stress, or pathogen attack.[1][2] These molecules are not merely byproducts of cellular disruption but are active participants in the plant's chemical communication network. They can act as airborne signals to prime defenses in neighboring plants, attract natural predators of herbivores, and exhibit direct antimicrobial and antifungal properties.[3][4] The corresponding acetate ester, (E)-3-octenyl acetate, often possesses a more potent, fruitier aroma and is synthesized in the final step of the pathway, adding another layer of chemical diversity.

The biosynthesis of these C8 compounds is a specialized branch of the broader oxylipin pathway, a metabolic route that converts polyunsaturated fatty acids (PUFAs) into a wide array of biologically active molecules.[5][6] This guide will dissect the specific enzymatic sequence responsible for generating the C8 backbone and its subsequent modifications.

The Core Biosynthetic Pathway: A Lipoxygenase-Mediated Cascade

The synthesis of (E)-3-Octen-1-ol is a multi-step enzymatic process that begins with the liberation of α-linolenic acid from chloroplast membranes. The pathway proceeds through the sequential action of four key enzyme classes: Lipoxygenase (LOX), Hydroperoxide Lyase (HPL), Alcohol Dehydrogenase (ADH), and Alcohol Acetyltransferase (AAT) for the acetate ester.

Step 1: Lipoxygenase (LOX) - The Oxygenation Catalyst

The pathway is initiated by lipoxygenase (EC 1.13.11.12), a non-heme iron-containing dioxygenase that catalyzes the insertion of molecular oxygen into PUFAs.[5][6] For the formation of C8/C9 volatiles, a specific 9-LOX is required.

  • Substrate: α-Linolenic acid (18:3, ω-3) is the primary precursor.

  • Mechanism: The 9-LOX enzyme specifically abstracts a hydrogen atom from the C-11 position of α-linolenic acid. This is followed by the stereospecific insertion of O₂ at the C-9 position.

  • Product: The reaction yields 9-hydroperoxyoctadecatrienoic acid (9-HPOT) . The regioselectivity of the LOX enzyme is the critical determinant for whether the pathway will lead to C6 volatiles (via 13-LOX) or C9/C8 volatiles (via 9-LOX).[7]

Step 2: Hydroperoxide Lyase (HPL) - The Cleavage Specialist

The unstable 9-HPOT intermediate is immediately acted upon by hydroperoxide lyase (HPL; EC 4.1.2.-), a specialized cytochrome P450 enzyme (CYP74 family).[1][8]

  • Substrate: 9-hydroperoxyoctadecatrienoic acid (9-HPOT).

  • Mechanism: The HPL enzyme catalyzes the cleavage of the C-C bond between C-9 and C-10 of the hydroperoxide. This reaction is a homolytic isomerization that forms a short-lived hemiacetal, which then decomposes.[8]

  • Products: This cleavage results in two fragments: a 9-carbon volatile aldehyde, (Z,Z)-3,6-nonadienal , and a 9-carbon oxo-acid, 9-oxononanoic acid .[9]

Step 3: Isomerization and Reduction to (E)-3-Octen-1-ol

The initial C9 aldehyde product undergoes further modification to yield the final C8 alcohol. This part of the pathway is less defined than the initial steps but follows logical biochemical transformations common in GLV metabolism.

  • Isomerization (Proposed): The (Z,Z)-3,6-nonadienal is likely isomerized to a more stable conjugated system. While not definitively documented for this specific molecule, enzymatic or spontaneous isomerization of (Z)-3-enals to (E)-2-enals is a common step in GLV pathways.[5]

  • Reduction by Alcohol Dehydrogenase (ADH): The resulting C9 aldehyde is then reduced to its corresponding alcohol by an alcohol dehydrogenase (ADH; EC 1.1.1.1), utilizing NADH or NADPH as a cofactor.[4]

  • Chain Shortening (Proposed): The formation of a C8 alcohol from a C9 precursor suggests a subsequent enzymatic step, possibly involving a β-oxidation-like mechanism, to remove one carbon atom. While the precise enzyme has not been characterized for this specific conversion, it represents a necessary transformation to achieve the C8 backbone of (E)-3-Octen-1-ol. The reduction by ADH could occur before or after this proposed chain shortening.

Step 4: Esterification by Alcohol Acetyltransferase (AAT)

The final step in the synthesis of the acetate ester is the esterification of the alcohol.

  • Substrates: (E)-3-Octen-1-ol and Acetyl-Coenzyme A (Acetyl-CoA).

  • Enzyme: Alcohol Acetyltransferase (AAT; EC 2.3.1.84), a member of the BAHD acyltransferase superfamily.[10]

  • Mechanism: The AAT enzyme catalyzes the transfer of the acetyl group from acetyl-CoA to the hydroxyl group of (E)-3-Octen-1-ol.[10]

  • Product: (E)-3-octenyl acetate.

The following diagram illustrates the proposed biosynthetic pathway.

Biosynthesis_Pathway cluster_membrane Chloroplast Membrane ALA α-Linolenic Acid (18:3) LOX 9-Lipoxygenase (9-LOX) ALA->LOX + O₂ HPOT 9-HPOT (9-hydroperoxyoctadecatrienoic acid) HPL Hydroperoxide Lyase (HPL) HPOT->HPL Nonadienal (Z,Z)-3,6-Nonadienal (C9) ADH Isomerases & Alcohol Dehydrogenase (ADH) Nonadienal->ADH + NADPH Octenol (E)-3-Octen-1-ol (C8) AAT Alcohol Acetyltransferase (AAT) Octenol->AAT + Acetyl-CoA Acetate (E)-3-Octenyl Acetate LOX->HPOT HPL->Nonadienal Cleavage ADH->Octenol AAT->Acetate

Caption: Proposed biosynthesis of (E)-3-Octen-1-ol and its acetate.

Key Enzymes: Properties and Characteristics

A deeper understanding of the enzymes involved is crucial for any biotechnological application or metabolic engineering effort.

Hydroperoxide Lyase (HPL)

HPLs are pivotal in determining the final volatile profile. Their substrate specificity dictates the chain length of the resulting aldehydes.

HPL TypeSubstrate SpecificityPrimary Products (from C18 PUFAs)Reference(s)
9-HPL 9-hydroperoxides (9-HPOD, 9-HPOT)C9 aldehydes (e.g., nonenal, nonadienal)[7][11]
13-HPL 13-hydroperoxides (13-HPOD, 13-HPOT)C6 aldehydes (e.g., hexanal, hexenal)[7][11]
9/13-HPL Both 9- and 13-hydroperoxidesC9 and C6 aldehydes[12][13]

The formation of (E)-3-Octen-1-ol is dependent on the activity of a 9-HPL or a dual-specificity 9/13-HPL . These enzymes are membrane-bound and belong to the CYP74B and CYP74C subfamilies of cytochrome P450 enzymes.[8][14]

Alcohol Acetyltransferase (AAT)

AATs are responsible for the vast diversity of volatile esters in nature. Their activity is often dependent on the developmental stage of the tissue (e.g., fruit ripening).

  • Substrate Promiscuity: While AATs are generally specific for Acetyl-CoA as the acyl donor, they often exhibit broad specificity for the alcohol substrate.[10][15]

  • Kinetic Properties: The affinity (Kₘ) of AATs for alcohol substrates can vary with the alcohol's chain length. Studies on strawberry AAT have shown that Kₘ values tend to decrease (i.e., affinity increases) as the carbon chain of the alcohol substrate lengthens from C1 to C7.[16] This suggests that C8 alcohols like 3-octen-1-ol are likely favorable substrates for many plant-derived AATs.

Alcohol Substrate (for Strawberry AAT)Kₘ (mM)
Methanol102.5
Ethanol61.2
Propanol39.4
Butanol1.95
Pentanol1.13
Heptanol0.73
Data adapted from Pérez et al., 2002, showing the trend of increasing affinity with longer alcohol chains.[16]

Experimental Protocols and Methodologies

Validating the function of these enzymes and quantifying their products are essential research activities. Below are representative protocols for the heterologous expression of HPL and the in vitro assay of AAT activity.

Protocol: Heterologous Expression and Characterization of Hydroperoxide Lyase

This workflow outlines the process of producing a recombinant HPL in a microbial host (e.g., E. coli) to study its specific activity.

  • cDNA Isolation & Cloning:

    • Isolate total RNA from plant tissue known to produce C8/C9 volatiles (e.g., cucumber fruit).[12]

    • Synthesize first-strand cDNA using reverse transcriptase.

    • Amplify the full-length HPL coding sequence via PCR using gene-specific primers.

    • Clone the PCR product into a suitable bacterial expression vector (e.g., pET or pQE series) containing an inducible promoter and an affinity tag (e.g., 6x-His).

  • Heterologous Expression:

    • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow a liquid culture at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG (e.g., 0.5 mM final concentration). To improve protein solubility, reduce the culture temperature to 15-20°C and continue incubation for 16-48 hours.[17]

  • Protein Purification:

    • Harvest cells by centrifugation and lyse them using sonication or a French press.

    • Clarify the lysate by centrifugation to separate soluble and insoluble fractions.

    • Purify the recombinant HPL from the soluble fraction using immobilized metal affinity chromatography (IMAC) targeting the 6x-His tag.

  • Enzyme Activity Assay:

    • Prepare the substrate (e.g., 9-HPOT) by incubating α-linolenic acid with a commercial 9-LOX enzyme.

    • Monitor HPL activity by measuring the decrease in absorbance at 234 nm, which corresponds to the cleavage of the conjugated diene system in the hydroperoxide substrate.[17]

    • The reaction mixture should contain a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5) and the purified HPL enzyme. The reaction is initiated by adding the hydroperoxide substrate.

  • Product Analysis by GC-MS:

    • Perform a larger-scale enzyme reaction.

    • Extract the volatile products using solid-phase microextraction (SPME) or a solvent extraction.

    • Analyze the extracted volatiles by gas chromatography-mass spectrometry (GC-MS) to identify the specific C9 aldehyde products, confirming the enzyme's function.[12][13]

Experimental_Workflow cluster_molbio Molecular Biology cluster_biochem Biochemistry cDNA 1. Isolate cDNA & Clone into Vector Transform 2. Transform E. coli cDNA->Transform Induce 3. Induce Protein Expression (IPTG) Transform->Induce Purify 4. Purify HPL (IMAC) Induce->Purify Assay 5. HPL Activity Assay (Abs @ 234nm) Purify->Assay GCMS 6. Identify Products (GC-MS) Assay->GCMS

Caption: Workflow for heterologous expression and analysis of HPL.

Protocol: In Vitro Assay of Alcohol Acetyltransferase (AAT) Activity

This protocol describes how to measure the ability of an enzyme extract or purified protein to synthesize (E)-3-octenyl acetate.

  • Enzyme Preparation:

    • Prepare a crude protein extract from plant tissue or use a purified recombinant AAT.

  • Reaction Mixture:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Buffer (e.g., 50 mM Tris-HCl, pH 7.5).[18]

      • Enzyme extract or purified protein.

      • (E)-3-Octen-1-ol substrate (e.g., 120 µM).[18]

      • Acetyl-CoA (e.g., 140 µM).[18]

    • Prepare a control reaction using a heat-inactivated enzyme or an extract from a vector-only control.

  • Incubation:

    • Incubate the reaction at a suitable temperature (e.g., 25-30°C) for a defined period (e.g., 15-60 minutes).

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding a solvent like methanol or by flash-freezing.[18]

    • Extract the volatile ester product. For GC-MS analysis, this can be done via headspace SPME. Place the reaction vial in a water bath (e.g., 40°C), expose a SPME fiber to the headspace for 20-30 minutes.

  • Product Detection and Quantification:

    • Analyze the extracted volatiles using GC-MS.

    • Identify the (E)-3-octenyl acetate peak based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the product by creating a standard curve with known concentrations of the ester.

Conclusion and Future Directions

The biosynthesis of (E)-3-Octen-1-ol and its acetate is a finely tuned enzymatic process rooted in the plant's lipoxygenase pathway. The specificity of 9-LOX and 9-HPL enzymes is the critical juncture that diverts fatty acid metabolism toward the production of C8 and C9 volatiles, distinguishing it from the more common C6 GLV pathway. While the overarching framework is well-established, significant opportunities remain for further research. The precise mechanisms of chain shortening from a C9 to a C8 backbone and the specific isomerases involved warrant further investigation. For drug development professionals, understanding this pathway offers insights into plant-pathogen interactions and potential targets for modulating plant defense responses. For scientists in the flavor and fragrance industry, the heterologous expression and optimization of these enzymes in microbial hosts present a promising avenue for the sustainable, biocatalytic production of high-value natural aroma compounds.

References

  • Beltran, G., et al. (2022). Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway. MDPI. Available at: [Link]

  • Matsui, K. (2006). Green leaf volatiles: hydroperoxide lyase pathway of oxylipin metabolism. Current Opinion in Plant Biology, 9(3), 274-80. Available at: [Link]

  • Gigot, C., et al. (2010). Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway. PoPuPS - Université de Liège. Available at: [Link]

  • Grokipedia. (n.d.). Green leaf volatiles. Grokipedia. Available at: [Link]

  • Bate, N. J., & Rothstein, S. J. (1998). C6-volatiles derived from the lipoxygenase pathway induce a subset of defense-related genes. The Plant Journal, 16(5), 561-569. Available at: [Link]

  • Li, D., et al. (2019). Enzyme Activity Assays in vitro. Bio-protocol. Available at: [Link]

  • Kajiwara, T., et al. (2003). Kinetics of barley FA hydroperoxide lyase are modulated by salts and detergents. Lipids, 38(11), 1167-72. Available at: [Link]

  • Fauconnier, M. L., et al. (2009). The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles. Université de Liège. Available at: [Link]

  • Bou-slim, I., et al. (2009). Activation and Stabilization of The Hydroperoxide Lyase Enzymatic Extract from Mint Leaves (Mentha spicata) Using Selected. Ovid. Available at: [Link]

  • Gigot, C., et al. (2010). Recombinant Lipoxygenases and Hydroperoxide Lyases for the Synthesis of Green Leaf Volatiles. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Zhang, X., et al. (2024). Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean. Food Chemistry, 441, 138275. Available at: [Link]

  • Knight, J. R., et al. (2017). Saccharomyces cerevisiae Atf1p is an alcohol acetyltransferase and a thioesterase in vitro. Yeast, 34(5), 239-251. Available at: [Link]

  • Nagele, T., & Hachez, C. (2013). Lipoxygenase and hydroperoxide lyase pathway to generate compounds of the green notes family. ResearchGate. Available at: [Link]

  • Stolterfoht, D., et al. (2020). Optimization of Hydroperoxide Lyase Production for Recombinant Lipoxygenase Pathway Cascade Application. MDPI. Available at: [Link]

  • Lee, J. Y., & Trinh, C. T. (2021). Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform. Biotechnology and Bioengineering, 118(12), 4655-4667. Available at: [Link]

  • Grokipedia. (n.d.). Alcohol O-acetyltransferase. Grokipedia. Available at: [Link]

  • Pérez, A. G., et al. (2002). Catalytic properties of alcohol acyltransferase in different strawberry species and cultivars. Journal of Agricultural and Food Chemistry, 50(13), 3749-3753. Available at: [Link]

  • Gargouri, M., et al. (2021). Optimizing the Production of Recombinant Hydroperoxide Lyase in Escherichia coli Using Statistical Design. MDPI. Available at: [Link]

  • Wan, X., et al. (2013). Isolation, expression, and characterization of a hydroperoxide lyase gene from cucumber. International Journal of Molecular Sciences, 14(11), 22082-22102. Available at: [Link]

  • Bou-slim, I., et al. (2009). Activation and stabilization of the hydroperoxide lyase enzymatic extract from mint leaves (Mentha spicata) using selected chemical additives. Applied Biochemistry and Biotechnology, 158(3), 613-625. Available at: [Link]

  • Wikipedia. (n.d.). Hydroperoxide lyase. Wikipedia. Available at: [Link]

  • Lee, J. Y., & Trinh, C. T. (2021). Probing Specificities of Alcohol Acyltransferases for Designer Ester Biosynthesis with a High-Throughput Microbial Screening Platform. bioRxiv. Available at: [Link]

  • Wan, X., et al. (2013). Isolation, Expression, and Characterization of a Hydroperoxide Lyase Gene from Cucumber. MDPI. Available at: [Link]

  • Vancanneyt, G., et al. (2001). Hydroperoxide lyase depletion in transgenic potato plants leads to an increase in aphid performance. PNAS. Available at: [Link]

  • Knight, J. R., et al. (2017). Saccharomyces cerevisiae Atf1p is an alcohol acetyltransferase and a thioesterase in vitro: Characterization of Atf1p. ResearchGate. Available at: [Link]

  • Schneck, N. A., et al. (2018). Grapevine fatty acid hydroperoxide lyase generates actin-disrupting volatiles and promotes defence-related cell death. Journal of Experimental Botany. Available at: [Link]

  • Jiang, Y., et al. (2015). Changes in Volatile Profiles and Activity of Hydroperoxide Lyase and Alcohol Dehydrogenase During the Development of Cabernet Sauvignon Grapes. South African Journal of Enology and Viticulture. Available at: [Link]

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Comprehensive literature review on (E)-3-octenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (E)-3-Octenyl Acetate

Abstract

(E)-3-Octenyl acetate, a volatile organic compound belonging to the class of carboxylic esters, is a significant contributor to the aroma and flavor profiles of numerous natural products. Characterized by its fresh, herbal, fruity, and subtly mushroom-like scent, this molecule is of considerable interest to the flavor, fragrance, and cosmetic industries. Beyond its sensory attributes, the stereochemistry of (E)-3-octenyl acetate plays a crucial role in its biological function and is a key indicator of authenticity in natural extracts. This technical guide provides a comprehensive literature review of (E)-3-octenyl acetate, intended for researchers, scientists, and professionals in drug development. It delves into the compound's chemical and physical properties, natural occurrence, biosynthetic and synthetic pathways, analytical methodologies for its characterization, documented biological activities, and safety assessments. This document is structured to provide both foundational knowledge and field-proven insights, explaining the causality behind experimental choices and grounding all claims in authoritative references.

Chemical and Physical Properties

(E)-3-Octenyl acetate is the ester product of (E)-3-octenol and acetic acid. It is a chiral molecule, existing as two distinct enantiomers: (R)- and (S)-3-octenyl acetate. The general term "1-octen-3-yl acetate" often refers to the racemic mixture without specifying the geometry of the double bond. The (E)-isomer, also referred to as trans, is the focus of this guide.

The distinct stereoisomers—(E) vs. (Z) and (R) vs. (S)—are critical because they can possess different sensory profiles and biological activities due to the specific interactions with chiral receptors in biological systems, such as human olfactory receptors.

Table 1: Physicochemical Properties of 1-Octen-3-yl Acetate

PropertyValueReference(s)
Molecular Formula C₁₀H₁₈O₂[1]
Molecular Weight 170.25 g/mol [1]
CAS Number 2442-10-6 (racemate); 35602-33-6 ((E)-isomer)[1][2]
Appearance Colorless clear liquid[3]
Odor Profile Herbal, fruity, lavender, minty, mushroom, green, earthy[3][4][5]
Boiling Point 189-190 °C at 760 mm Hg[1][3]
Density 0.873-0.881 g/cm³ at 20 °C[3]
Refractive Index 1.418-1.428 at 20 °C[3]
Solubility Insoluble in water; soluble in ethanol and most fixed oils.[1][4]
Vapor Pressure 0.213 mmHg at 25 °C (estimated)[3]
Flash Point 87.78 °C (190.00 °F)[3]
Regulatory IDs FEMA: 3582; JECFA: 1836[1]

Natural Occurrence and Biosynthesis

Natural Sources

(E)-3-Octenyl acetate is a widespread natural volatile. It is a key aroma component in various essential oils and foods, including lavender (Lavandula officinalis), where it contributes to the characteristic fresh, herbal top notes.[3] It is also found in mushrooms, melons, mint (Mentha species), thyme, and anise hyssop (Agastache species).[5][6] The presence and enantiomeric distribution of this compound are often indicative of the raw material's geographical origin and quality.

Biosynthesis: The Lipoxygenase (LOX) Pathway

The biosynthesis of (E)-3-octenyl acetate is a branch of the lipoxygenase (LOX) pathway, which is responsible for the formation of many "green leaf volatiles" (GLVs) in plants and C8 volatiles in fungi.[7] This pathway is typically initiated in response to tissue damage, such as herbivory or microbial attack, and the resulting volatiles can act as defense compounds or signaling molecules.

The core of the pathway involves the following steps:

  • Release of Fatty Acids: Polyunsaturated fatty acids, primarily linoleic acid (C18:2) or linolenic acid (C18:3), are released from cell membranes by lipases.

  • Hydroperoxidation: A lipoxygenase (LOX) enzyme introduces molecular oxygen to the fatty acid backbone, forming a hydroperoxide intermediate. In plants, 13-lipoxygenase is often the key enzyme leading to C6 and C9 volatiles.

  • Cleavage: The hydroperoxide is then cleaved by a hydroperoxide lyase (HPL) enzyme. The cleavage of a C18 hydroperoxide results in a C12 oxo-acid and a C6 aldehyde. However, related enzymatic activities can lead to the formation of C8 compounds like 1-octen-3-ol.

  • Reduction & Esterification: The resulting alcohol (1-octen-3-ol) can be subsequently esterified by an alcohol acetyltransferase (AAT) enzyme, using acetyl-CoA as the acetyl donor, to form 1-octen-3-yl acetate. The specific isomerase and reductase enzymes acting on the intermediates determine the final stereochemistry of the double bond and the chiral center.

LOX_Pathway FA Linoleic/Linolenic Acid (from membrane lipids) LOX Lipoxygenase (LOX) FA->LOX O₂ Hydroperoxide Fatty Acid Hydroperoxide LOX->Hydroperoxide HPL Hydroperoxide Lyase (HPL) Octenol (E)-3-Octenol HPL->Octenol Cleavage & Reduction ADH Alcohol Dehydrogenase (ADH) AAT Alcohol Acetyltransferase (AAT) Acetate (E)-3-Octenyl Acetate AAT->Acetate Hydroperoxide->HPL Octenol->ADH Octenol->AAT Acetyl-CoA

Figure 1: Simplified biosynthetic pathway for (E)-3-octenyl acetate.

Synthesis and Manufacturing

While (E)-3-octenyl acetate can be obtained from natural sources, chemical and biocatalytic synthesis are the primary methods for industrial production to ensure consistent quality, purity, and supply.

Chemical Synthesis

Chemical synthesis typically involves the esterification of the corresponding alcohol, (E)-3-octenol. The choice of acetylating agent and catalyst is critical to achieving high yield and purity while avoiding unwanted side reactions.

Representative Protocol: Acetylation of (E)-3-Octenol

Causality: This protocol uses acetic anhydride as the acetylating agent and pyridine as a catalyst. Pyridine acts as a nucleophilic catalyst and also as a base to neutralize the acetic acid byproduct, driving the reaction to completion. A solvent-free approach is often preferred in industrial settings to reduce waste and simplify purification.[8]

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, charge (E)-3-octenol (1.0 eq).

  • Reagent Addition: Add pyridine (1.2 eq) to the flask. Cool the mixture in an ice bath to 0 °C.

  • Acetylation: Add acetic anhydride (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture and slowly add cold water to quench the excess acetic anhydride. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers and wash sequentially with 5% HCl solution (to remove pyridine), saturated NaHCO₃ solution (to remove acetic acid), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product via fractional distillation under vacuum to yield pure (E)-3-octenyl acetate.

Biocatalytic Synthesis (Enzymatic)

Biocatalysis offers a greener alternative to chemical synthesis, operating under milder conditions and often with high selectivity, which can be crucial for producing specific enantiomers. Lipases are the most common enzymes used for this transformation.

Causality: Lipase-catalyzed synthesis in a solvent-free system is highly efficient and environmentally friendly.[9] The enzyme provides high chemo- and regioselectivity, and the absence of a solvent simplifies downstream processing and reduces costs. The reaction equilibrium is often shifted towards the product by applying a vacuum to remove the alcohol byproduct (in the case of transesterification).

Representative Protocol: Lipase-Catalyzed Transesterification

  • Substrate Preparation: Mix (E)-3-octenol (1.0 eq) with an excess of an acetyl donor, such as ethyl acetate (3.0-5.0 eq), in a reaction vessel. The excess ethyl acetate serves as both the acyl donor and the reaction medium.

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), to the mixture (typically 5-10% by weight of substrates). Immobilization allows for easy recovery and reuse of the enzyme.

  • Reaction Conditions: Heat the mixture to 40-60 °C with constant stirring. If desired, apply a mild vacuum to remove the ethanol byproduct, thereby shifting the equilibrium towards the formation of the desired ester.

  • Monitoring: Monitor the conversion of (E)-3-octenol to its acetate ester periodically by taking aliquots and analyzing them by GC-FID.

  • Product Recovery: Once the reaction reaches the desired conversion, stop the reaction and recover the enzyme by simple filtration.

  • Purification: Remove the excess ethyl acetate from the filtrate by evaporation under reduced pressure. The remaining crude product can be further purified by vacuum distillation if necessary.

Synthesis_Workflow cluster_chem Chemical Synthesis cluster_bio Biocatalytic Synthesis chem_start (E)-3-Octenol + Acetic Anhydride chem_react Reaction (Pyridine, 0°C -> RT) chem_start->chem_react chem_workup Aqueous Workup & Extraction chem_react->chem_workup chem_purify Vacuum Distillation chem_workup->chem_purify chem_end Pure (E)-3-Octenyl Acetate chem_purify->chem_end bio_start (E)-3-Octenol + Ethyl Acetate bio_react Enzymatic Reaction (Immobilized Lipase, 40-60°C) bio_start->bio_react bio_filter Enzyme Filtration (Recycle Catalyst) bio_react->bio_filter bio_purify Evaporation & (Optional) Distillation bio_filter->bio_purify bio_end Pure (E)-3-Octenyl Acetate bio_purify->bio_end

Figure 2: Comparison of chemical and biocatalytic synthesis workflows.

Analytical Methodologies

Accurate identification and quantification of (E)-3-octenyl acetate, especially its different stereoisomers, are essential for quality control and authenticity assessment. Gas chromatography is the primary analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying volatile compounds in complex mixtures like essential oils.[10] The gas chromatograph separates the components based on their boiling points and polarity, and the mass spectrometer provides structural information for unambiguous identification.

Table 2: Representative GC-MS Protocol for Volatile Analysis

ParameterTypical SettingRationale
GC System Agilent 7890B GC with 5977A MSDA standard, reliable system for routine analysis.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film) or DB-WAXHP-5ms is a non-polar column for general screening. A polar column like DB-WAX provides different selectivity, which can help resolve co-eluting peaks.
Injection Mode Splitless (1 µL injection)For trace analysis of components in a complex matrix.
Injector Temp. 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert and provides good chromatographic efficiency.
Oven Program 40 °C (hold 2 min), then ramp 5 °C/min to 240 °C (hold 5 min)A starting temperature below the solvent's boiling point allows for good peak shape. The ramp rate is a balance between resolution and analysis time.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range 40-550 amuCovers the molecular ion and characteristic fragments of the target analyte.
Identification Kovats Retention Index and NIST Mass Spectral LibraryComparison with library data and retention indices provides confident identification.
Chiral Gas Chromatography

To separate the (R)- and (S)-enantiomers, a chiral stationary phase is required. This is critical for authenticity analysis, as synthetic 1-octen-3-yl acetate is typically a racemic mixture (50:50 R:S), whereas the natural product often has a specific enantiomeric excess. For instance, in lavender essential oils, the (R)-enantiomer is predominant.[5]

Causality: Chiral columns, often based on cyclodextrin derivatives, create transient diastereomeric complexes with the enantiomers, leading to different retention times and allowing for their separation and quantification.[11] This technique is a powerful tool for detecting adulteration of natural products with synthetic racemic compounds.

Biological Activities and Applications

The primary applications of (E)-3-octenyl acetate are driven by its potent organoleptic properties. However, its role in chemical ecology is also an area of scientific interest.

Flavor and Fragrance Industry

(E)-3-octenyl acetate is a widely used aroma chemical.[4]

  • In Fragrance: It imparts fresh, herbal, and lavender-like top notes in perfumes and is used to create green and floral accords.[3]

  • In Flavors: It is used to create or enhance fruit flavors, particularly pear, apple, and melon.[3] Its savory, mushroom-like character is also utilized in sauces, snacks, and other culinary products.[4]

  • In Cosmetics: It is used as a fragrance ingredient in personal care products like lotions and shampoos to provide a fresh, natural scent.[4]

Role in Chemical Ecology

While many C8 volatiles serve as signaling molecules, the specific role of (E)-3-octenyl acetate is less documented than its alcohol precursor, 1-octen-3-ol (a known insect attractant). It's important to distinguish it from its isomer, (E)-2-octenyl acetate, which has been identified as a component of the sex and aggregation pheromone of the painted bug, Bagrada hilaris.[12][13] Although produced by the insect, the attraction of (E)-2-octenyl acetate was primarily observed in females and nymphs, not males.[13] The distinct biological activity of different isomers highlights the specificity of chemoreception in insects. Further research is needed to elucidate the specific pheromonal or kairomonal roles, if any, of (E)-3-octenyl acetate itself.

Potential Antimicrobial and Other Activities

Essential oils containing (E)-3-octenyl acetate, such as lavender oil, are known to possess antimicrobial and antioxidant properties.[5] However, studies focusing on the bioactivity of the isolated compound are limited. Its role as a plant defense volatile suggests it may possess some inherent antimicrobial or antifungal activity, which could be a potential area for future investigation, particularly for applications in food preservation or as a lead for drug development.

Toxicology and Safety Assessment

The safety of 1-octen-3-yl acetate has been evaluated by major regulatory and scientific bodies.

  • Genotoxicity: A comprehensive assessment by the Research Institute for Fragrance Materials (RIFM) concluded that 1-octen-3-yl acetate does not present a concern for genotoxicity. It was found to be negative for both cytotoxicity and genotoxicity in the BlueScreen assay and was not mutagenic in the bacterial reverse mutation (Ames) test.[6]

  • Skin Sensitization: RIFM has classified 1-octen-3-yl acetate as a weak skin sensitizer.[6] Based on a weight-of-evidence approach, a No Expected Sensitization Induction Level (NESIL) of 3500 µg/cm² was established.

  • Regulatory Status: The International Fragrance Association (IFRA) has set standards that restrict the maximum concentration of this ingredient in various categories of consumer products to prevent skin sensitization.[1] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1] It is also listed by the FDA as a synthetic flavoring substance permitted for direct addition to food for human consumption (21 CFR 172.515).[3]

Conclusion and Future Perspectives

(E)-3-Octenyl acetate is a multifaceted molecule with significant industrial importance and interesting, though not fully elucidated, biological roles. Its well-characterized sensory profile ensures its continued use in the flavor and fragrance sectors. The key takeaways for researchers are:

  • Stereochemistry is Paramount: The biological activity and sensory perception of this molecule are intrinsically linked to its specific stereoisomers. Analytical methods must be capable of resolving these isomers to ensure product quality and authenticity.

  • Green Synthesis is Viable: Biocatalytic methods using lipases offer an effective and sustainable alternative to traditional chemical synthesis, aligning with the growing demand for natural and green-label ingredients.

  • Untapped Potential: While its role as an aroma compound is established, its potential as an antimicrobial agent or a specific semiochemical remains an underexplored area. For drug development professionals, investigating the antimicrobial properties of this and related lipid-derived volatiles could yield novel leads for treating infections or for developing new food preservation technologies.

Future research should focus on elucidating the specific bioactivities of the individual enantiomers, exploring more efficient and enantioselective synthesis methods, and investigating its role in plant-insect and plant-pathogen interactions. Such efforts will undoubtedly expand the applications of this versatile natural compound.

References

  • 1-octen-3-yl acetate, 2442-10-6. (n.d.). The Good Scents Company. Retrieved from [Link]

  • 1-Octen-3-yl acetate | C10H18O2 | CID 17121. (n.d.). PubChem. Retrieved from [Link]

  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 1-octen-3-yl acetate, CAS Registry Number 2442-10-6. Food and Chemical Toxicology, 141, 111423. Retrieved from [Link]

  • (E)-3-octenyl acetate, 35602-33-6. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Colazza, S., et al. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. Insects, 11(2), 109. Retrieved from [Link]

  • Guarino, S., et al. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. ResearchGate. Retrieved from [Link]

  • Lipase-catalyzed synthesis of octyl acetate in solvent free system. (2020). ResearchGate. Retrieved from [Link]

  • Ethyl decanoate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. (2024). Molecules, 29(15), 3505. Retrieved from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]

  • Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway. (2018). ResearchGate. Retrieved from [Link]

  • Enzymatic Synthesis of Eugenyl Acetate from Essential Oil of Clove Using Lipases in Liquid Formulation as Biocatalyst. (2021). Applied Biochemistry and Biotechnology. Retrieved from [Link]

  • Croft, K. P., et al. (1993). Volatile Products of the Lipoxygenase Pathway Evolved from Phaseolus vulgaris (L.) Leaves Inoculated with Pseudomonas syringae pv phaseolicola. Plant Physiology, 101(1), 13-24. Retrieved from [Link]

  • Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. (2020). SciSpace. Retrieved from [Link]

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Safety, toxicity, and handling of (E)-3-Octen-1-ol, acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety, Toxicity, and Handling of (E)-3-Octen-1-ol, acetate

Introduction

(E)-3-Octen-1-ol, acetate, a member of the ester family, is a volatile organic compound utilized primarily as a flavor and fragrance agent. Its sensory profile, often described as green, herbal, and fruity, makes it a valuable component in the formulation of various consumer products.[1] This guide provides a comprehensive technical overview of its chemical and physical properties, a detailed toxicological profile, and robust protocols for its safe handling, storage, and emergency management. The information herein is synthesized for researchers, scientists, and drug development professionals who may encounter this substance in experimental or manufacturing settings. While the specific (E)-isomer is the focus, much of the available safety and toxicological data pertains to the broader "1-Octen-3-yl acetate" (CAS No. 2442-10-6), a commercially common form which is a mixture of isomers.[2][3]

Chemical and Physical Properties

A foundational understanding of a substance's physical properties is critical for predicting its behavior in various experimental conditions and for designing appropriate safety controls. (E)-3-Octen-1-ol, acetate is a colorless liquid with solubility characteristics typical of a medium-chain ester.[3]

PropertyValueSource(s)
IUPAC Name [(E)-oct-3-enyl] acetate[4]
CAS Number 69668-83-3 ((E)-isomer); 2442-10-6 (isomer mixture)[3][4]
Molecular Formula C₁₀H₁₈O₂[3][4]
Molecular Weight 170.25 g/mol [3][4]
Appearance Colorless clear liquid[1][3]
Boiling Point 189-190 °C at 760 mm Hg[1][3]
Flash Point 87.78 °C (190 °F)[1]
Density 0.870 - 0.881 g/cm³ at 20°C[1][3]
Refractive Index 1.418 - 1.428 at 20°C[1][3]
Solubility Insoluble in water; soluble in ethanol and most fixed oils.[3]

Regulatory Status and Use

(E)-3-Octen-1-ol, acetate is recognized as a flavoring agent and fragrance ingredient globally.[3] Its regulatory standing is well-established by key international bodies.

  • FEMA GRAS™: The Flavor and Extract Manufacturers Association has designated 1-octen-3-yl acetate as "Generally Recognized as Safe" (GRAS) for its intended use as a flavoring substance (FEMA Number: 3582).[1][3]

  • JECFA Evaluation: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the substance and concluded there is "No safety concern at current levels of intake when used as a flavouring agent".[3][5]

  • IFRA: The International Fragrance Association includes 1-octen-3-yl acetate on its Transparency List of fragrance ingredients.[3]

Comprehensive Toxicological Profile

The toxicological assessment of fragrance and flavor ingredients follows a rigorous, evidence-based framework. The Research Institute for Fragrance Materials (RIFM) has published a thorough safety assessment of 1-octen-3-yl acetate, which forms the primary basis for this section. The assessment leverages a combination of in vitro, in silico, and, where necessary, in vivo data to characterize potential hazards.

Genotoxicity and Mutagenicity

The potential for a substance to induce genetic mutations is a critical toxicological endpoint. A battery of tests is employed to screen for such activity.

  • Bacterial Reverse Mutation Assay (Ames Test): 1-octen-3-yl acetate was evaluated for mutagenic activity in compliance with OECD TG 471. Using Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2uvrA), the substance did not induce an increase in revertant colonies at concentrations up to 5000 μ g/plate , with or without metabolic activation (S9). This result indicates that under the conditions of the study, 1-octen-3-yl acetate is not mutagenic.[2]

  • In Vitro Micronucleus Test: The clastogenic activity (ability to cause chromosomal damage) was assessed via an in vitro micronucleus test, following OECD TG 487 guidelines.[2]

  • BlueScreen Assay: In the BlueScreen assay, 1-octen-3-yl acetate was found to be negative for both cytotoxicity and genotoxicity, with and without metabolic activation.[2]

G cluster_0 Genotoxicity Assessment Workflow Ames Ames Test (OECD TG 471) Assesses point mutations in bacteria Result Result: Negative No evidence of mutagenic or genotoxic activity Ames->Result BlueScreen BlueScreen Assay Screens for genotoxicity & cytotoxicity BlueScreen->Result Micronucleus In Vitro Micronucleus Test (OECD TG 487) Assesses chromosomal damage Micronucleus->Result Conclusion Conclusion: No concern for genotoxicity Result->Conclusion

Caption: Tiered in vitro approach for genotoxicity assessment.

Systemic and Dermal Toxicity

Systemic toxicity is evaluated through repeated dose studies and acute toxicity measures. For many low-exposure materials like flavorings, the Threshold of Toxicological Concern (TTC) is a pragmatic and scientifically valid approach to safety assessment when specific data are lacking.

EndpointValue / FindingSource(s)
Acute Dermal Toxicity (LD₅₀) > 5000 mg/kg (rabbit)[1]
Acute Oral Toxicity (Classification) Harmful if swallowed[6]
Repeated Dose & Reproductive Toxicity Exposure is below the TTC for a Cramer Class II material (0.009 mg/kg/day), deeming it safe at current use levels.[2]
Skin Sensitization No Expected Sensitization Induction Level (NESIL) of 3500 µg/cm²[2]
Phototoxicity / Photoallergenicity Not expected based on UV absorption spectra.[2]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[6]

The TTC is a risk assessment principle that establishes a human exposure threshold for chemicals below which there is a very low probability of an appreciable risk to human health. The fact that the systemic exposure to 1-octen-3-yl acetate from its use as a fragrance ingredient is below this conservative threshold provides strong evidence for its safety in this context.[2]

Hazard Identification and GHS Classification

Based on available Safety Data Sheets (SDS), the substance is classified under the Globally Harmonized System (GHS) as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[6]

  • Skin Irritation (Category 2): Causes skin irritation.[6]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[6]

  • Flammable Liquid (Category 4): Combustible liquid.[7]

  • Hazardous to the Aquatic Environment, Acute Hazard: Toxic to aquatic life.

Safe Handling, Storage, and Disposal

The causality behind safe handling protocols is rooted in the substance's physicochemical properties and toxicological profile. Adherence to these measures forms a self-validating system of safety.

Engineering Controls & Personal Protective Equipment (PPE)
  • Ventilation: Always handle in a well-ventilated area.[6] A laboratory fume hood is the required engineering control to minimize inhalation exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with ANSI Z87.1 standards. The substance is a serious eye irritant.[6]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and replaced if damaged.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or potential splash scenarios, an impervious apron and boots should be considered.[6]

  • Static Discharge: The substance is a combustible liquid. Take precautionary measures against static discharges by grounding and bonding containers and receiving equipment during transfers.[6][8]

Storage Procedures
  • Container: Keep container tightly closed.

  • Conditions: Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[7]

  • Incompatibilities: Store away from strong oxidizing agents.

Disposal

Disposal must be conducted in accordance with all local, state, and federal regulations. Do not dispose of into drains or the environment.[6] It should be disposed of through a licensed waste disposal company.

Emergency Procedures

A pre-planned emergency response is critical for minimizing harm.

First Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]

  • Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove contaminated clothing and wash before reuse.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]

  • Ingestion: If swallowed, rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Water mist may be used to cool closed containers.[7]

  • Specific Hazards: The material is combustible and containers may explode when heated.[7]

G cluster_spill Chemical Spill Response Workflow Spill Spill Detected Assess Assess Situation (Size, Location, Hazards) Spill->Assess Evacuate Evacuate Immediate Area Isolate Hazard Assess->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Evacuate->PPE Contain Contain Spill Use absorbent material (e.g., vermiculite, sand) PPE->Contain Cleanup Collect & Clean Place absorbent material in sealed container Contain->Cleanup Decon Decontaminate Area Cleanup->Decon Dispose Dispose of Waste Follow hazardous waste protocols Decon->Dispose

Caption: Decision workflow for handling an accidental release.

References

  • Safety Data Sheet.
  • Chemos GmbH & Co.KG. (Date not available). Safety Data Sheet: 1-Octen-3-One Pure. [Link]

  • The Good Scents Company. (Date not available). (Z)-3-octen-1-ol. [Link]

  • Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, 1-octen-3-yl acetate, CAS Registry Number 2442-10-6. Food and Chemical Toxicology, 130, 110529. [Link]

  • The Good Scents Company. (Date not available). 1-octen-3-yl acetate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17121, 1-Octen-3-yl acetate. Retrieved from [Link].

  • Safety data sheet according to 1907/2006/EC, Article 31. (2023). [URL not available, generic SDS]
  • The Good Scents Company. (Date not available). 1-octen-3-ol matsutake alcohol. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5363205, 3-Octen-1-ol, acetate, (E)-. Retrieved from [Link].

  • Flavor Extract Manufacturers Association (FEMA). (n.d.). 1-OCTEN-3-YL ACETATE. Retrieved from [Link].

Sources

An In-depth Technical Guide to the Physicochemical Properties of (Z)-3-Octen-1-ol Acetate (CAS Number: 69668-83-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(Z)-3-Octen-1-ol acetate, registered under CAS number 69668-83-3, is an unsaturated ester that has garnered interest primarily in the flavor and fragrance industries for its characteristic fresh and green aroma reminiscent of melon and cucumber.[1] However, the unique structural features of this molecule—specifically the presence of a cis-configured double bond and an ester functional group—present a compelling case for its broader investigation within the realms of chemical synthesis, materials science, and notably, drug development. The lipophilic nature of the octenyl chain, combined with the potential for metabolic hydrolysis of the acetate group, suggests avenues for its application as a pro-drug moiety or as a bioactive compound in its own right. This guide provides a comprehensive overview of the physicochemical properties of (Z)-3-Octen-1-ol acetate, offering insights into its synthesis, structural characterization, and potential pharmacological relevance.

Molecular and Physicochemical Profile

The fundamental molecular and physicochemical properties of (Z)-3-Octen-1-ol acetate are summarized in the table below. These parameters are critical for predicting its behavior in various chemical and biological systems, including solubility, membrane permeability, and metabolic stability.

PropertyValueSource
CAS Number 69668-83-3-
Molecular Formula C₁₀H₁₈O₂[1]
Molecular Weight 170.25 g/mol [1]
IUPAC Name [(Z)-oct-3-enyl] acetate[1]
Boiling Point 217.1 °C[1]
Density 0.892 g/cm³[1]
Flash Point 79 °C[1]
Refractive Index 1.439[1]
logP (Octanol/Water) 2.686 (Crippen Method)-
Water Solubility (log₁₀ws) -2.72 (Crippen Method)-
Melting Point No experimental data found. The saturated analog, octyl acetate, has a melting point of -38.5 °C. The presence of the rigid cis-double bond may slightly increase the melting point compared to its saturated counterpart.
pKa Not applicable. As an ester, this compound is not readily ionizable and does not have a pKa in the conventional sense under physiological conditions.

Synthesis and Chemical Reactivity

The synthesis of (Z)-3-Octen-1-ol acetate can be achieved through several established chemical and biochemical routes. The choice of synthetic pathway is often dictated by the desired stereoselectivity, yield, and scalability.

Synthetic Pathways

SynthesisPathways cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Product Z3_Octenol (Z)-3-Octen-1-ol DirectEster Direct Fischer Esterification (Acid Catalyst) Z3_Octenol->DirectEster Transester Transesterification (e.g., with Vinyl Acetate) Z3_Octenol->Transester Biocatalytic Biocatalytic Esterification (Lipase) Z3_Octenol->Biocatalytic AceticAcid Acetic Acid / Acetic Anhydride AceticAcid->DirectEster Product (Z)-3-Octen-1-ol acetate DirectEster->Product Transester->Product Biocatalytic->Product

Caption: Synthetic routes to (Z)-3-Octen-1-ol acetate.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol describes a highly selective and environmentally benign method for the synthesis of (Z)-3-Octen-1-ol acetate using an immobilized lipase catalyst. This approach is favored for its high yield and preservation of the Z-isomer configuration.

Materials:

  • (Z)-3-Octen-1-ol (1.0 eq)

  • Vinyl acetate (1.5 eq)

  • Immobilized Candida antarctica lipase B (CALB)

  • n-Hexane (anhydrous)

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask, add (Z)-3-octen-1-ol and n-hexane.

  • Add activated molecular sieves to the mixture to ensure anhydrous conditions.

  • Add vinyl acetate to the flask.

  • Finally, add the immobilized lipase to the reaction mixture.

  • Seal the flask and stir the reaction mixture at a controlled temperature (e.g., 40-50 °C).

  • Monitor the reaction progress by gas chromatography (GC) until the starting alcohol is consumed.

  • Upon completion, filter the reaction mixture to remove the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Remove the solvent and excess vinyl acetate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure (Z)-3-Octen-1-ol acetate.

Causality Behind Experimental Choices:

  • Vinyl acetate as acyl donor: The use of vinyl acetate shifts the equilibrium towards the product side as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed. This drives the reaction to completion.

  • Immobilized lipase: Immobilization allows for easy separation of the catalyst from the reaction mixture, simplifying purification and enabling catalyst recycling, which is crucial for cost-effective and sustainable synthesis.

  • Anhydrous conditions: The presence of water can lead to the hydrolysis of the ester product and reduce the catalytic activity of the lipase.

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of (Z)-3-Octen-1-ol acetate relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of an unsaturated ester like (Z)-3-Octen-1-ol acetate is characterized by specific absorption bands. For α,β-unsaturated esters, the C=O stretch typically appears between 1730-1715 cm⁻¹.[2] The C-O stretches are expected as two or more bands in the 1300-1000 cm⁻¹ region.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons adjacent to the double bond and the ester functionality. The vinylic protons of the cis-alkene will appear in the range of 5.0-6.0 ppm with a characteristic small coupling constant (J ≈ 10-12 Hz). The protons on the carbon adjacent to the ester oxygen (-CH₂-O-) will be deshielded and appear around 4.0-4.5 ppm. The acetyl protons (-C(O)CH₃) will be a sharp singlet at approximately 2.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the ester at around 170-171 ppm. The olefinic carbons will resonate in the 120-140 ppm region.

Potential Applications in Drug Development

While (Z)-3-Octen-1-ol acetate is not a conventional pharmaceutical agent, its physicochemical properties open up intriguing possibilities for its use in drug development.

Pro-drug Strategy

The ester linkage in (Z)-3-Octen-1-ol acetate is susceptible to hydrolysis by esterase enzymes that are abundant in the human body. This makes it a potential candidate for a pro-drug approach. A pharmacologically active molecule with poor membrane permeability due to the presence of a hydroxyl group could be esterified with acetic acid to form an acetate ester, thereby increasing its lipophilicity and facilitating its passage across biological membranes. Once inside the cell, endogenous esterases would cleave the ester bond, releasing the active drug.

ProdrugConcept cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Prodrug (Z)-3-Octen-1-ol acetate (Lipophilic, Permeable) Membrane Passive Diffusion Prodrug->Membrane Hydrolysis Esterase-mediated Hydrolysis Membrane->Hydrolysis ActiveDrug (Z)-3-Octen-1-ol (Active Moiety) Hydrolysis->ActiveDrug AceticAcid Acetic Acid Hydrolysis->AceticAcid

Caption: Pro-drug concept for (Z)-3-Octen-1-ol acetate.

Bioactivity of Unsaturated Alcohols

The parent alcohol, (Z)-3-octen-1-ol, and other structurally related unsaturated alcohols have been reported to exhibit various biological activities, including insect-repelling properties and effects on olfactory receptors, which could have neurological implications.[1] Further research is warranted to explore if (Z)-3-Octen-1-ol and its acetate ester possess any clinically relevant pharmacological activities, such as antimicrobial, anti-inflammatory, or cytotoxic effects. The presence of the double bond provides a site for potential metabolic activation or interaction with biological targets.

Conclusion

(Z)-3-Octen-1-ol acetate is a molecule with well-defined physicochemical properties that extend its relevance beyond the flavor and fragrance industry. Its synthesis can be achieved through stereoselective methods, and its structure can be unequivocally confirmed by modern spectroscopic techniques. For drug development professionals, the key takeaway is the potential of this and similar unsaturated esters to serve as valuable scaffolds in pro-drug design, leveraging their lipophilicity and susceptibility to enzymatic hydrolysis. Furthermore, the inherent, yet largely unexplored, biological activity of the parent alcohol warrants further investigation for novel therapeutic applications. This guide serves as a foundational resource to stimulate further research into the multifaceted potential of (Z)-3-Octen-1-ol acetate.

References

  • IR Spectroscopy Tutorial: Esters. University of Calgary. [Link]

Sources

An In-depth Technical Guide to the Olfactory Profile and Odor Description of (E)-3-Octen-1-ol, acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Octen-1-ol, acetate is a volatile organic compound that contributes significantly to the aroma profile of various natural products, most notably lavender and other members of the mint family.[1] As a fragrance and flavor ingredient, its distinct olfactory characteristics make it a valuable component in the perfumery and food industries. This technical guide provides a comprehensive overview of the olfactory profile of (E)-3-Octen-1-ol, acetate, including its detailed odor description, physicochemical properties, and methods for its sensory evaluation and synthesis. This document is intended to serve as a resource for researchers, scientists, and drug development professionals who require a deep understanding of this important aroma compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (E)-3-Octen-1-ol, acetate is fundamental to its application and analysis. These properties influence its volatility, stability, and interaction with sensory receptors.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂[2]
Molecular Weight 170.25 g/mol [3]
CAS Number 2442-10-6[2]
Appearance Colorless liquid[3]
Boiling Point 189-190 °C at 760 mmHg[2]
Flash Point 190 °F (87.78 °C)[2]
Specific Gravity 0.873-0.881 @ 20°C[2]
Refractive Index 1.418-1.428 @ 20°C[2]
Solubility Soluble in alcohol and fixed oils.[2]

Olfactory Profile and Odor Description

The odor of (E)-3-Octen-1-ol, acetate is complex and multifaceted, characterized by a combination of herbal, fruity, and minty notes with a distinct lavender-like character.[1] Its aroma is often described as fresh and uplifting, making it a desirable component in fragrance compositions.

Key olfactory descriptors for (E)-3-Octen-1-ol, acetate include:

  • Herbal: A prominent green, herbaceous note reminiscent of freshly cut herbs.

  • Fruity: Subtle undertones of pear, apple, and melon contribute to its fruity character.[2]

  • Minty: A cool, refreshing minty aspect adds a clean and invigorating quality.

  • Lavender-like: A soft, floral, and slightly sweet aroma characteristic of lavender and lavandin.[1]

  • Waxy/Oily: In higher concentrations, a waxy or oily nuance may be perceived.

The overall impression is a well-balanced and versatile aroma that can be utilized to impart fresh, natural, and sophisticated notes in a variety of applications.

Sensory Evaluation

The sensory evaluation of (E)-3-Octen-1-ol, acetate is critical for quality control and for understanding its contribution to complex aromas. Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to separate and identify odor-active compounds in a sample, providing a direct link between chemical composition and sensory perception.

Gas Chromatography-Olfactometry (GC-O) Protocol for the Analysis of Lavender Essential Oil

Given that (E)-3-Octen-1-ol, acetate is a key component of lavender oil, a GC-O analysis of this essential oil serves as an excellent model for its sensory evaluation.

1. Sample Preparation:

  • Dilute the lavender essential oil in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration for GC analysis.

2. GC-MS/O Instrumentation:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) and an olfactory port.

  • Column: A polar capillary column (e.g., DB-Wax or HP-INNOWax) is recommended for the separation of volatile compounds in essential oils.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp is used to elute compounds based on their boiling points. A typical program might start at 50°C and increase to 230°C.

  • Olfactory Port: The effluent from the GC column is split between the FID and the heated olfactory port, where a trained sensory panelist can sniff the eluting compounds.

3. Sensory Panel:

  • A panel of trained assessors with demonstrated olfactory acuity is essential for reliable GC-O analysis.

  • Panelists should be familiar with a standardized vocabulary of odor descriptors.

4. Data Collection and Analysis:

  • As each compound elutes from the GC, the panelist records the retention time, odor descriptor, and intensity of the perceived aroma.

  • The data from multiple panelists are compiled to create an aromagram, which is a graphical representation of the odor-active compounds in the sample.

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-MS/O Analysis cluster_sensory_evaluation Sensory Evaluation cluster_data_analysis Data Analysis Sample Lavender Essential Oil Dilution Dilution in Solvent Sample->Dilution Injector GC Injector Dilution->Injector Column Capillary Column Injector->Column Splitter Effluent Splitter Column->Splitter FID FID Detector Splitter->FID Olfactory_Port Olfactory Port Splitter->Olfactory_Port Identification Compound Identification (MS Data) FID->Identification Panelist Trained Panelist Olfactory_Port->Panelist Data_Recording Data Recording (Time, Descriptor, Intensity) Panelist->Data_Recording Sniffs Effluent Aromagram Aromagram Generation Data_Recording->Aromagram Synthesis_Pathway cluster_step1 Step 1: Alkyne Synthesis cluster_step2 Step 2: Stereoselective Reduction cluster_step3 Step 3: Acetylation cluster_purification Purification Propargyl_Alcohol Propargyl Alcohol Octynol Oct-3-yn-1-ol Propargyl_Alcohol->Octynol Li/NH3 Bromopentane 1-Bromopentane Bromopentane->Octynol Li/NH3 E_Octenol (E)-3-Octen-1-ol Octynol->E_Octenol Na/NH3 E_Acetate (E)-3-Octen-1-ol, acetate E_Octenol->E_Acetate Pyridine Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->E_Acetate Pyridine Purified_Product Pure (E)-3-Octen-1-ol, acetate E_Acetate->Purified_Product Fractional Distillation

Sources

Methodological & Application

Stereoselective Synthesis of (E)-3-Octen-1-ol, Acetate: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview and a detailed protocol for the stereoselective synthesis of (E)-3-Octen-1-ol, acetate. This compound is a significant semiochemical, playing a role in the chemical communication of various insect species, and serves as a valuable building block in the synthesis of more complex natural products. The protocol detailed herein focuses on the Horner-Wadsworth-Emmons reaction to ensure high (E)-stereoselectivity, a critical parameter for biological activity. This guide is intended for researchers and professionals in organic synthesis, chemical ecology, and drug development.

Introduction: The Significance of Stereochemistry in Chemical Synthesis

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a fundamental concept in chemistry that dictates its physical, chemical, and biological properties. In the realm of bioactive molecules, such as pheromones and pharmaceuticals, the precise stereoisomer is often the only one that elicits the desired biological response. The synthesis of (E)-3-Octen-1-ol, acetate, a component of the pheromone blend of several insect species, exemplifies the necessity for high stereocontrol. The (E)-isomer is the biologically active component, and its synthesis requires a strategy that preferentially forms the trans-double bond.

This guide will focus on the Horner-Wadsworth-Emmons (HWE) reaction as the key step for establishing the (E)-alkene geometry. The HWE reaction offers several advantages over other olefination methods, including generally high (E)-selectivity, operational simplicity, and the straightforward removal of byproducts.[1][2]

Strategic Approach: The Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene.[3] A key feature of the HWE reaction with stabilized phosphonates is its strong preference for the formation of the (E)-alkene.[3] This selectivity is attributed to the thermodynamic stability of the anti-periplanar transition state leading to the (E)-product.

The overall synthetic strategy involves two main stages:

  • Horner-Wadsworth-Emmons Olefination: Construction of the C8 carbon backbone and stereoselective formation of the (E)-double bond to yield (E)-3-Octen-1-ol.

  • Acetylation: Conversion of the resulting alcohol to the final acetate product.

HWE_Strategy Reagents Diethyl (Pentyl)phosphonate + 3-Hydroxypropanal derivative HWE Horner-Wadsworth-Emmons Reaction Reagents->HWE Alcohol (E)-3-Octen-1-ol HWE->Alcohol High (E)-selectivity Acetylation Acetylation Alcohol->Acetylation Product (E)-3-Octen-1-ol, acetate Acetylation->Product

Mechanistic Insights: Why the HWE Reaction Favors the (E)-Isomer

The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is a direct consequence of the reaction mechanism. The process begins with the deprotonation of the phosphonate ester by a base to generate a nucleophilic phosphonate carbanion. This carbanion then adds to the aldehyde to form a tetrahedral intermediate, which subsequently cyclizes to an oxaphosphetane. The elimination of a phosphate ester from the oxaphosphetane yields the alkene.

The key to the (E)-selectivity lies in the relative stabilities of the diastereomeric transition states leading to the oxaphosphetane intermediates. The transition state that minimizes steric interactions between the substituents on the developing double bond is favored. This generally corresponds to the anti-arrangement of the larger groups, which ultimately leads to the formation of the more thermodynamically stable (E)-alkene.[2][4]

HWE_Mechanism

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of (E)-3-Octen-1-ol, acetate. The protocol is divided into three parts: preparation of the phosphonate reagent, the Horner-Wadsworth-Emmons reaction, and the final acetylation.

Part A: Preparation of Diethyl (Pentyl)phosphonate

The required phosphonate reagent can be prepared via the Michaelis-Arbuzov reaction between triethyl phosphite and 1-bromopentane.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Triethyl phosphite166.1620.0 g0.120
1-Bromopentane151.0418.1 g0.120

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triethyl phosphite (20.0 g, 0.120 mol).

  • Heat the triethyl phosphite to 150-160 °C in an oil bath.

  • Add 1-bromopentane (18.1 g, 0.120 mol) dropwise to the heated triethyl phosphite over a period of 1 hour.

  • After the addition is complete, maintain the reaction mixture at 150-160 °C for an additional 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation to obtain diethyl (pentyl)phosphonate as a colorless oil.

Part B: Horner-Wadsworth-Emmons Reaction for (E)-3-Octen-1-ol

This protocol utilizes a protected hydroxy-aldehyde to prevent side reactions. The protecting group is subsequently removed.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl (pentyl)phosphonate208.235.21 g0.025
Sodium hydride (60% dispersion in mineral oil)40.001.00 g0.025
3-(tert-Butyldimethylsilyloxy)propanal202.385.06 g0.025
Tetrahydrofuran (THF), anhydrous-100 mL-
Saturated aqueous NH4Cl solution-50 mL-
Diethyl ether-100 mL-
Tetra-n-butylammonium fluoride (TBAF), 1 M in THF-30 mL0.030
Saturated aqueous NaHCO3 solution-50 mL-
Brine-50 mL-
Anhydrous magnesium sulfate---

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.00 g of a 60% dispersion in mineral oil, 0.025 mol).

  • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Add a solution of diethyl (pentyl)phosphonate (5.21 g, 0.025 mol) in anhydrous THF (20 mL) dropwise to the stirred suspension of sodium hydride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the resulting solution of the phosphonate anion back to 0 °C.

  • Add a solution of 3-(tert-butyldimethylsilyloxy)propanal (5.06 g, 0.025 mol) in anhydrous THF (30 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Dissolve the crude silyl-protected alcohol in THF (50 mL) and add tetra-n-butylammonium fluoride (TBAF, 30 mL of a 1 M solution in THF, 0.030 mol).

  • Stir the mixture at room temperature for 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude (E)-3-Octen-1-ol by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford a colorless oil.

Part C: Acetylation of (E)-3-Octen-1-ol

The final step is a straightforward acetylation of the primary alcohol.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(E)-3-Octen-1-ol128.212.56 g0.020
Acetic anhydride102.093.06 g0.030
Pyridine, anhydrous79.102.37 g0.030
Dichloromethane (DCM), anhydrous-50 mL-
1 M Hydrochloric acid-30 mL-
Saturated aqueous NaHCO3 solution-30 mL-
Brine-30 mL-
Anhydrous magnesium sulfate---

Procedure:

  • To a round-bottom flask, dissolve (E)-3-Octen-1-ol (2.56 g, 0.020 mol) in anhydrous dichloromethane (50 mL).

  • Add anhydrous pyridine (2.37 g, 0.030 mol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (3.06 g, 0.030 mol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding water (20 mL).

  • Transfer the mixture to a separatory funnel and wash successively with 1 M hydrochloric acid (2 x 15 mL), saturated aqueous sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (E)-3-Octen-1-ol, acetate as a colorless oil.

Characterization Data

The final product should be characterized by standard spectroscopic methods to confirm its structure and stereochemistry.

PropertyValue
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
Appearance Colorless oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 5.55-5.35 (m, 2H), 4.05 (t, J = 6.8 Hz, 2H), 2.30 (q, J = 6.4 Hz, 2H), 2.04 (s, 3H), 2.00 (q, J = 7.2 Hz, 2H), 1.38 (sext, J = 7.4 Hz, 2H), 0.90 (t, J = 7.4 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 171.1, 134.8, 124.7, 64.2, 34.6, 30.8, 22.3, 21.0, 13.9
IR (neat, cm⁻¹) 2960, 2931, 2873, 1741, 1238, 1037, 968
Mass Spec (EI, m/z) 170 (M+), 110, 95, 81, 67, 55, 43

The characteristic peak at 968 cm⁻¹ in the IR spectrum is indicative of the (E)-disubstituted alkene. The coupling constant of the vinylic protons in the ¹H NMR spectrum can also be used to confirm the (E)-geometry.

Conclusion

This guide has outlined a robust and reliable protocol for the stereoselective synthesis of (E)-3-Octen-1-ol, acetate. The Horner-Wadsworth-Emmons reaction serves as the cornerstone of this strategy, providing excellent control over the crucial (E)-double bond geometry. The detailed experimental procedures and characterization data provided herein are intended to enable researchers to successfully synthesize this important semiochemical for a variety of applications, from fundamental research in chemical ecology to the development of novel pest management strategies.

References

  • PubChem. (n.d.). 3-Octen-1-ol, acetate, (E)-. National Center for Biotechnology Information. Retrieved from [Link]

  • CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

  • Frontiers. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]

  • Iowa State University Digital Repository. (n.d.). QUANTITATIVE ACID-CATALYZED ACETYLATION. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Acetylation of alcohols, phenols and salicylic acid by heteropoly acids in acetic anhydride: A green and eco-friendly protocol for synthesis of acetyl salicylic acid (Aspirin). Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • NIH. (2010, August 27). An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-α,β-unsaturated Esters. Retrieved from [Link]

  • Scentspiracy. (n.d.). 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery. Retrieved from [Link]

  • NIST. (n.d.). 3-Octen-1-ol, acetate, (Z)-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (Z)-3-octen-1-ol, 20125-84-2. Retrieved from [Link]

  • NIST. (n.d.). 3-Octen-1-ol, (E)-. Retrieved from [Link]

  • Reddit. (2016, August 26). Making 1-octen-3-ol (Attractant for Biting Insects). Retrieved from [Link]

  • PubChem. (n.d.). 3-Octen-1-ol, (3Z)-. Retrieved from [Link]

  • PubMed. (2001, March 9). The insect attractant 1-octen-3-ol is the natural ligand of bovine odorant-binding protein. Retrieved from [Link]

Sources

Definitive Analysis of (E)-3-Octen-1-ol, acetate by Gas Chromatography-Mass Spectrometry (GC-MS): A Comprehensive Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

(E)-3-Octen-1-ol, acetate is a volatile organic compound of significant interest in the flavor, fragrance, and chemical industries. Its accurate identification and quantification are crucial for quality control, research, and development. This guide provides a detailed, field-proven protocol for the analysis of (E)-3-Octen-1-ol, acetate using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, from sample preparation to data interpretation, ensuring a robust and self-validating methodology. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to implement a reliable analytical workflow for this and similar volatile ester compounds.

Introduction: The Analytical Imperative

(E)-3-Octen-1-ol, acetate (C₁₀H₁₈O₂) is an ester characterized by its distinct aroma, contributing to the sensory profile of various natural products. As a volatile compound, Gas Chromatography (GC) is the ideal technique for its separation from complex mixtures, while Mass Spectrometry (MS) provides the high-specificity data required for unambiguous identification and structural elucidation. The coupling of these two techniques, GC-MS, offers unparalleled sensitivity and selectivity, making it the gold standard for the analysis of volatile and semi-volatile compounds.[1] This application note outlines a complete workflow, grounded in established scientific principles and supported by authoritative data.

The Core Principle: A Synergistic Approach

The power of GC-MS lies in its two-stage analytical process. First, the gas chromatograph separates components of a mixture based on their volatility and differential interactions with the column's stationary phase. Less volatile compounds or those with stronger interactions elute later, resulting in a time-based separation. Following separation, each compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process fragments the molecule into a predictable pattern of charged ions, creating a unique mass spectrum that serves as a chemical "fingerprint." This spectrum allows for confident identification, often confirmed by comparison to extensive reference libraries such as the NIST Mass Spectral Library.[2][3][4]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where careful adherence to each step ensures reproducible and accurate results.

The objective of sample preparation is to produce a clean, particle-free sample in a volatile solvent suitable for GC injection.[5][6]

Materials:

  • (E)-3-Octen-1-ol, acetate standard

  • High-purity volatile organic solvent (e.g., Hexane, Dichloromethane, or Ethyl Acetate)

  • 1.5 mL glass autosampler vials with caps

  • Micropipettes and tips

  • Vortex mixer

  • 0.22 µm syringe filters (if samples contain particulates)

Protocol for Standard Preparation (Liquid Sample):

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of (E)-3-Octen-1-ol, acetate and dissolve it in 10 mL of a suitable volatile solvent (e.g., hexane) in a volumetric flask.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Transfer 100 µL of the 1 mg/mL stock solution into a clean vial and add 9.9 mL of the solvent. This concentration is typically ideal for achieving a column loading of approximately 10 ng with a 1 µL injection.[7]

  • Final Preparation: Vortex the working solution thoroughly. Transfer approximately 1.5 mL of the solution into a glass autosampler vial for analysis.

  • Complex Matrices: For isolating the analyte from complex samples, techniques like liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be employed to concentrate the analyte and remove interfering matrix components.[1][5] Headspace analysis is particularly effective for analyzing volatile components without direct sample contact.[5][6]

Causality Behind Choices:

  • Solvent Selection: Volatile organic solvents are required because they vaporize easily in the GC inlet and do not interfere with the analysis. Water, strong acids, and bases must be avoided as they can damage the GC column.[5][7]

  • Glass Vials: Glass is used to prevent the leaching of plasticizers or other contaminants that can occur with plastic vials.[6][7]

  • Filtration/Centrifugation: Particulates can block the injection syringe and contaminate the GC inlet and column, making this a critical step for non-liquid standards.[6][7]

The following parameters are recommended for a standard analysis. Optimization may be required based on the specific instrument and sample matrix.

Parameter Recommended Setting Rationale
GC System
Injector TypeSplitlessMaximizes the transfer of analyte to the column, enhancing sensitivity for trace-level analysis.
Injector Temperature250 °CEnsures rapid and complete vaporization of (E)-3-Octen-1-ol, acetate without causing thermal degradation.
Carrier GasHeliumInert gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)A standard flow rate that provides a good balance between analysis time and separation efficiency.
ColumnDB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column that separates compounds primarily based on their boiling points. This is a robust, general-purpose column suitable for a wide range of volatile compounds.[7]
Oven ProgramInitial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)The initial hold allows for focusing of the analytes at the head of the column. The temperature ramp ensures the elution of compounds with varying volatilities, providing good separation.
MS System
Ionization ModeElectron Ionization (EI)Standard ionization technique that uses a high-energy electron beam to produce reproducible fragmentation patterns.
Electron Energy70 eVThe universal standard for EI-MS, which allows for direct comparison of the acquired spectra with established libraries like NIST.[4]
Ion Source Temperature230 °CMaintains the ions in the gas phase and prevents contamination of the source.
Mass Scan Range35 - 350 m/zCovers the expected molecular ion and the full range of potential fragment ions for the target analyte.
Solvent Delay4 minPrevents the high concentration of solvent from entering and saturating the MS detector, which can shorten its lifespan.

Data Analysis and Interpretation

Upon injection, the analysis will produce a Total Ion Chromatogram (TIC). The peak corresponding to (E)-3-Octen-1-ol, acetate is identified by its specific retention time, which should be consistent across replicate injections under identical conditions.

The mass spectrum provides the definitive identification. For (E)-3-Octen-1-ol, acetate (Molecular Weight: 170.25 g/mol ), the following ions are key identifiers.[8]

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion/Structure Significance
170[C₁₀H₁₈O₂]⁺Molecular Ion (M⁺). Its presence, even at low intensity, confirms the molecular weight of the compound.
110[M - CH₃COOH]⁺Loss of a neutral acetic acid molecule (60 Da), a common fragmentation pathway for acetate esters.
68[C₅H₈]⁺A common fragment in the mass spectra of octenol isomers.
55[C₄H₇]⁺A significant fragment resulting from cleavage of the alkyl chain.
43[CH₃CO]⁺Acylium ion. This is a hallmark fragment for acetate esters and is often the base peak or a very abundant peak.[9]

Confirmation: The acquired mass spectrum should be compared against a validated spectral library. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center provides a comprehensive library that is considered the authoritative reference for EI mass spectra.[2][10][11]

Visualized Workflows and Mechanisms

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Standard Analyte Standard Dilution Dilution to 10 µg/mL Standard->Dilution Solvent Volatile Solvent Solvent->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injection GC Injection (1 µL) Vial->Injection Analysis Start Separation Chromatographic Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 35-350) Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Library NIST Library Comparison Spectrum->Library Identification Compound Identification Library->Identification

Caption: High-level workflow for GC-MS analysis.

Fragmentation_Pathway parent [(E)-3-Octen-1-ol, acetate]⁺ (Molecular Ion) m/z = 170 frag110 [C₈H₁₄]⁺ m/z = 110 parent->frag110 - CH₃COOH (60 Da) frag43 [CH₃CO]⁺ (Acylium Ion) m/z = 43 parent->frag43 α-cleavage frag68 [C₅H₈]⁺ m/z = 68 frag110->frag68 fragmentation frag55 [C₄H₇]⁺ m/z = 55 frag68->frag55 fragmentation

Caption: Key fragmentation of (E)-3-Octen-1-ol, acetate.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Peak Detected Sample concentration too low; Injector issue; No sample in vial.Prepare a more concentrated sample; Check syringe and injector maintenance logs; Ensure sufficient sample volume in the vial.[7]
Poor Peak Shape (Tailing/Fronting) Active sites in the inlet liner or column; Column contamination; Inappropriate oven temperature.Use a deactivated liner; Bake out the column or trim the front end; Optimize the temperature program.
Incorrect Mass Spectrum Co-eluting impurity; Ion source is dirty; Incorrect MS parameters.Improve chromatographic separation; Clean the ion source; Verify MS tune and acquisition parameters.
Retention Time Shift Change in carrier gas flow rate; Column aging/trimming; Leak in the system.Check for leaks and verify flow rate; Condition the column; Develop a retention time window for identification.

References

  • Title: Mass Spectrometry Data Center Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Sample preparation GC-MS Source: SCION Instruments URL: [Link]

  • Title: Mass Spectrometry Data Center, NIST Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: NIST - At MS Wil Source: MS Wil URL: [Link]

  • Title: Sample Preparation Guidelines for GC-MS Source: University of California, Davis - Mass Spectrometry Facility URL: [Link]

  • Title: Preparing Samples for GC-MS/MS Analysis Source: Organomation URL: [Link]

  • Title: NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: NIST Mass Spectrometry Data Center - PubChem Data Source Source: PubChem URL: [Link]

  • Title: 3-Octen-1-ol, acetate, (E)- Source: PubChem URL: [Link]

  • Title: 3-Octen-1-ol, acetate, (Z)- Source: NIST Chemistry WebBook URL: [Link]

  • Title: Gas Chromatography Data for 3-Octen-1-ol, acetate, (Z)- Source: NIST Chemistry WebBook URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

Sources

Application Note: Structural Elucidation of (E)-3-Octenyl Acetate using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(E)-3-octenyl acetate is a volatile organic compound found in various plants and is of interest to the flavor and fragrance industry for its characteristic fruity and green aroma. The precise structural confirmation of such isomers is critical for quality control and research into its biosynthetic pathways and sensory properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. This application note provides a comprehensive guide to the interpretation of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR spectral data for (E)-3-octenyl acetate. The protocols and data analysis workflows detailed herein are designed for researchers, scientists, and professionals in drug development and natural product chemistry.

Molecular Structure and NMR-Active Nuclei

The structure of (E)-3-octenyl acetate presents several distinct proton and carbon environments, making it an excellent candidate for detailed NMR analysis. The key structural features to be confirmed are the octenyl carbon chain, the position and trans-(E)-configuration of the double bond, and the acetate functional group.

Diagram 1: Molecular Structure of (E)-3-octenyl acetate with Numbering

Caption: Numbering scheme for (E)-3-octenyl acetate.

Experimental Protocols

Sample Preparation

The quality of NMR spectra is highly dependent on proper sample preparation. For a volatile compound like (E)-3-octenyl acetate, careful handling is necessary to prevent evaporation.

Protocol:

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds. For quantitative analysis, the use of an internal standard may be required.

  • Sample Concentration: For ¹H NMR, a concentration of 5-20 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure: a. Accurately weigh the desired amount of (E)-3-octenyl acetate in a clean, dry vial. b. Add the appropriate volume of deuterated solvent using a micropipette or syringe. c. Gently vortex or sonicate the vial to ensure the sample is fully dissolved. d. Transfer the solution to a high-quality 5 mm NMR tube. e. Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.

Acquisition Parameters (Example for a 400 MHz Spectrometer):

ExperimentKey Parameters
¹H NMR Spectral Width: 12 ppm, Number of Scans: 16, Relaxation Delay: 1.0 s, Acquisition Time: 4 s
¹³C NMR Spectral Width: 220 ppm, Number of Scans: 1024, Proton Decoupling: On, Relaxation Delay: 2.0 s
COSY Spectral Width: 12 ppm in both dimensions, Number of Increments: 256, Scans per Increment: 8
HSQC ¹H Spectral Width: 12 ppm, ¹³C Spectral Width: 165 ppm, Number of Increments: 256, Scans per Increment: 16
HMBC ¹H Spectral Width: 12 ppm, ¹³C Spectral Width: 220 ppm, Number of Increments: 256, Scans per Increment: 32

Interpretation of 1D NMR Spectra

Note: The following chemical shifts are predicted values based on established NMR principles and data from similar compounds. Actual experimental values may vary slightly.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information about the different proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for (E)-3-octenyl acetate in CDCl₃

Proton PositionPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H35.20-5.30dt~15.4, 6.51H
H45.45-5.55dt~15.4, 7.01H
H22.00-2.10q~7.02H
H51.95-2.05q~7.02H
H6, H71.25-1.40m-4H
H10.90-1.00t~7.53H
H80.85-0.95t~7.53H
H10 (Acetate)2.05s-3H

Causality behind Assignments:

  • Olefinic Protons (H3, H4): These protons are in the most deshielded region of the aliphatic part of the spectrum (δ 5.20-5.55) due to the electron-withdrawing effect of the double bond. The large coupling constant of ~15.4 Hz between H3 and H4 is characteristic of a trans (E) configuration. Each of these signals will appear as a doublet of triplets (dt) due to coupling with each other and the adjacent methylene protons.

  • Allylic Protons (H2, H5): The protons on the carbons adjacent to the double bond (C2 and C5) are deshielded compared to other methylene groups and are expected to appear around δ 2.00.

  • Methylene Protons (H6, H7): These protons are in a standard aliphatic environment and are expected to resonate in the δ 1.25-1.40 range.

  • Methyl Protons (H1, H8): The terminal methyl groups are the most shielded protons, appearing at the upfield end of the spectrum (δ ~0.90).

  • Acetate Methyl Protons (H10): The methyl group of the acetate moiety is adjacent to a carbonyl group, which deshields it to around δ 2.05. This signal is a characteristic singlet as there are no adjacent protons to couple with.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for (E)-3-octenyl acetate in CDCl₃

Carbon PositionPredicted δ (ppm)
C9 (C=O)170.5
C4134.0
C3125.0
C274.0
C534.5
C6, C725.0, 31.0
C10 (Acetate)21.0
C1, C814.0, 13.5

Causality behind Assignments:

  • Carbonyl Carbon (C9): The carbonyl carbon of the ester is the most deshielded, appearing around δ 170.5.

  • Olefinic Carbons (C3, C4): These carbons resonate in the characteristic alkene region (δ 120-140).

  • Oxygenated Carbon (C2): The carbon atom bonded to the oxygen of the ester (C2) is significantly deshielded and appears around δ 74.0.

  • Aliphatic Carbons (C1, C5, C6, C7, C8, C10): The remaining aliphatic carbons appear in the upfield region of the spectrum (δ 10-40). The acetate methyl carbon (C10) is typically found around δ 21.0.

Interpretation of 2D NMR Spectra

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals by revealing through-bond correlations.

COSY (Correlation Spectroscopy)

The COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds.

Diagram 2: Predicted COSY Correlations for (E)-3-octenyl acetate

G H1 H1 (0.95 ppm) H2 H2 (2.05 ppm) H1->H2 3J H3 H3 (5.25 ppm) H2->H3 3J H4 H4 (5.50 ppm) H3->H4 3J H5 H5 (2.00 ppm) H4->H5 3J H6_7 H6, H7 (1.30 ppm) H5->H6_7 3J H8 H8 (0.90 ppm) H6_7->H8 3J H10 H10 (2.05 ppm)

Caption: Key ³J(H,H) correlations expected in the COSY spectrum.

Analysis:

  • A cross-peak between H1 and H2 confirms their connectivity.

  • Correlations between H2 and H3, and H3 and H4, establish the spin system around the double bond.

  • The correlation between H4 and H5, and subsequently H5 to the H6/H7 multiplet, and finally to H8, allows for the complete assignment of the octenyl chain.

  • The acetate methyl protons (H10) will not show any cross-peaks, confirming their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹J(C,H) coupling).

Diagram 3: Predicted HSQC Correlations for (E)-3-octenyl acetate

G H1 H1 C1 C1 H1->C1 H2 H2 C2 C2 H2->C2 H3 H3 C3 C3 H3->C3 H4 H4 C4 C4 H4->C4 H5 H5 C5 C5 H5->C5 H6_7 H6, H7 C6_7 C6, C7 H6_7->C6_7 H8 H8 C8 C8 H8->C8 H10 H10 C10 C10 H10->C10

Caption: One-bond ¹H-¹³C correlations expected in the HSQC spectrum.

Analysis: This experiment allows for the direct assignment of each carbon signal that has attached protons. For example, the proton signal at ~5.25 ppm (H3) will show a correlation to the carbon signal at ~125.0 ppm (C3). This is a powerful tool for assigning the ¹³C spectrum based on the already determined ¹H assignments.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds (²J(C,H) and ³J(C,H)). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

Diagram 4: Key Predicted HMBC Correlations for (E)-3-octenyl acetate

G H2 H2 C1 C1 H2->C1 ²J C4 C4 H2->C4 ³J C9 C=O (C9) H2->C9 ³J H3 H3 C2 C2 H3->C2 ²J H10 H10 H10->C9 ²J

Caption: Important long-range ¹H-¹³C correlations for structural confirmation.

Analysis:

  • Confirmation of the Acetate Group: The most crucial correlation is from the acetate methyl protons (H10) to the carbonyl carbon (C9) (a ²J coupling). This unambiguously confirms the presence and location of the acetate group.

  • Linking the Ester to the Chain: A correlation from the H2 protons to the carbonyl carbon (C9) (a ³J coupling) would further solidify the ester linkage at the C2 position.

  • Confirming the Alkene Position: Correlations from H2 to C4 and from H5 to C3 would definitively place the double bond between C3 and C4.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of (E)-3-octenyl acetate. The ¹H NMR spectrum, particularly the coupling constants of the olefinic protons, confirms the (E)-stereochemistry of the double bond. The COSY spectrum allows for the assignment of the entire proton spin system of the octenyl chain. HSQC and HMBC experiments provide the crucial links between the proton and carbon skeletons, allowing for unambiguous assignment of all ¹³C resonances and confirming the position of the acetate functionality. The protocols and interpretive strategies outlined in this application note serve as a comprehensive guide for the structural characterization of this and similar unsaturated ester compounds.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Royal Society of Chemistry. α,β-unsaturated esters. [Link]

High-performance liquid chromatography (HPLC) purification of (E)-3-Octen-1-ol, acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the High-Performance Liquid Chromatography (HPLC) Purification of (E)-3-Octen-1-ol, acetate

Abstract

This application note provides a detailed protocol for the purification of (E)-3-Octen-1-ol, acetate, a compound of interest in flavor, fragrance, and pheromone research. Due to its moderate polarity and the potential presence of isomeric and process-related impurities, achieving high purity is essential for accurate biological and chemical characterization. This guide details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method, explaining the scientific rationale behind the chosen parameters. The protocol is designed for researchers, scientists, and drug development professionals requiring a validated, step-by-step methodology for isolating this compound with high fidelity.

Introduction and Scientific Rationale

(E)-3-Octen-1-ol, acetate is an acetate ester with the molecular formula C₁₀H₁₈O₂.[1] Its structure consists of an eight-carbon chain with a double bond at the third position and an acetate functional group at the terminus. This combination of a hydrophobic alkyl chain and a polar ester group imparts a moderate overall polarity, making it an ideal candidate for purification by reversed-phase liquid chromatography.

The primary goal of purification is to separate the target analyte from starting materials, by-products, or isomers (such as the (Z)-isomer) that may be present in a crude synthetic mixture. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and efficiency.[2]

Principle of Separation: Reversed-Phase Chromatography

The selected method employs reversed-phase HPLC, the most common and versatile mode of liquid chromatography.[3] The fundamental principle is the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

  • Stationary Phase: A non-polar C18 (octadecylsilane) bonded silica column is used. The long hydrocarbon chains of the C18 phase create a hydrophobic surface.

  • Mobile Phase: A polar mixture of acetonitrile and water is used.

  • Mechanism of Retention: In this system, non-polar or less polar compounds have a stronger affinity for the hydrophobic stationary phase and are retained longer. More polar compounds have a greater affinity for the polar mobile phase and elute from the column more quickly.[3]

(E)-3-Octen-1-ol, acetate, with its significant non-polar character (estimated XLogP3 of 3.0), will interact strongly with the C18 stationary phase.[1] By carefully controlling the polarity of the mobile phase—specifically, by adjusting the ratio of acetonitrile to water—we can modulate this interaction to achieve effective separation from both more polar and less polar impurities. A gradient elution, where the percentage of the organic solvent (acetonitrile) is increased over time, is employed to ensure that impurities with a wide range of polarities are effectively eluted and resolved from the target peak.

Materials and Methodology

Equipment and Consumables
  • Preparative or Semi-Preparative HPLC system equipped with:

    • Gradient pump

    • Autosampler or manual injector

    • Column oven

    • Variable wavelength UV-Vis detector

    • Automated fraction collector

  • Reversed-Phase C18 Column (e.g., 250 mm x 10 mm, 5 µm particle size)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Crude (E)-3-Octen-1-ol, acetate sample

  • Syringe filters (0.45 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Rotary evaporator for solvent removal

Chromatographic Conditions

A summary of the optimized HPLC parameters is presented in the table below. These conditions serve as a robust starting point and may be further optimized based on the specific impurity profile of the crude sample.

ParameterConditionRationale
Column C18 Reversed-Phase, 250 x 10 mm, 5 µmStandard for reversed-phase separation of moderately non-polar molecules. The dimensions are suitable for semi-preparative scale, allowing for purification of milligram-scale quantities per injection.
Mobile Phase A HPLC Grade WaterThe highly polar component of the mobile phase system.
Mobile Phase B HPLC Grade Acetonitrile (ACN)A common organic modifier with good UV transparency at low wavelengths and low viscosity.
Elution Mode Gradient ElutionEnsures efficient elution of a wide range of impurities and provides sharp peaks, improving resolution and recovery.[4]
Gradient Program 0-5 min: 60% B; 5-25 min: 60% to 95% B; 25-30 min: 95% B; 30.1-35 min: 60% B (Re-equilibration)The initial condition allows elution of polar impurities. The gradient resolves the target from closely eluting compounds. The high organic wash cleans the column, and re-equilibration prepares for the next run.
Flow Rate 4.5 mL/minAppropriate for a 10 mm internal diameter column to ensure optimal efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Detection Wavelength 210 nmThe acetate ester carbonyl group exhibits UV absorbance at low wavelengths. While not a strong chromophore, 210 nm provides sufficient sensitivity for detection.[5]
Injection Volume 500 µL (dependent on sample concentration and column loading)This volume should be optimized based on the loading capacity of the specific column to avoid peak distortion and loss of resolution.

Detailed Purification Protocol

The following protocol provides a step-by-step guide for the purification process. A visual representation of this workflow is provided in the subsequent diagram.

Step 1: Mobile Phase and Sample Preparation
  • Prepare Mobile Phases: Pour HPLC grade water into the "A" reservoir and acetonitrile into the "B" reservoir. Degas both solvents for at least 15 minutes using an inline degasser or by sonication under vacuum to prevent bubble formation in the system.[3]

  • Prepare Sample Stock: Accurately weigh the crude (E)-3-Octen-1-ol, acetate. Dissolve it in acetonitrile to a known concentration (e.g., 10-20 mg/mL). The choice of solvent should ensure complete dissolution.

  • Filter Sample: Filter the sample solution through a 0.45 µm PTFE syringe filter into a clean HPLC vial to remove any particulate matter that could clog the injector or column.

Step 2: HPLC System Setup and Equilibration
  • Install Column: Install the C18 semi-preparative column into the column compartment.

  • Set Parameters: Program the HPLC method with the gradient, flow rate, temperature, and detection wavelength as specified in the table above.

  • System Purge: Purge the pump lines with their respective mobile phases to remove any air and ensure the correct solvent composition is being delivered.

  • Column Equilibration: Equilibrate the column by running the initial mobile phase composition (60% ACN) at the set flow rate for at least 5-10 column volumes, or until the detector baseline is stable.

Step 3: Analytical Scouting and Preparative Run
  • Blank Run: Inject the sample solvent (acetonitrile) to ensure there are no interfering peaks from the solvent itself.

  • Scouting Run: Perform a preliminary analytical-scale injection (e.g., 10 µL) of the prepared sample to determine the exact retention time of (E)-3-Octen-1-ol, acetate and identify the impurity profile.

  • Preparative Injection: Once the target peak is identified, inject the larger volume (e.g., 500 µL) for the purification run.

  • Fraction Collection: Program the fraction collector to collect the eluent corresponding to the target peak. Set the collection window to begin just before the peak starts to elute and end just after it returns to baseline to maximize recovery while maintaining purity.

Step 4: Post-Purification Processing
  • Purity Analysis: After collection, inject a small aliquot of the collected fraction(s) into the HPLC using the same method to confirm purity. Fractions should be analyzed individually before pooling.

  • Pooling Fractions: Combine all fractions that meet the desired purity level.

  • Solvent Removal: Remove the acetonitrile and water from the pooled fractions using a rotary evaporator under reduced pressure. A water bath temperature of 30-40°C is recommended to avoid degradation of the compound.

  • Final Product: The remaining oil is the purified (E)-3-Octen-1-ol, acetate. The final yield and purity should be determined and documented.

Visualization of the Purification Workflow

The logical flow of the experimental protocol is outlined in the diagram below.

HPLC_Purification_Workflow cluster_prep cluster_purify cluster_post prep Step 1: Preparation sub_prep1 Prepare & Degas Mobile Phases (A/B) sub_prep2 Dissolve & Filter Crude Sample hplc_setup Step 2: HPLC System Setup & Equilibration prep->hplc_setup System Ready purification Step 3: Purification Run hplc_setup->purification Equilibrated System sub_purify1 Analytical Scouting Run (Identify Retention Time) post_proc Step 4: Post-Purification Processing & Analysis purification->post_proc Collected Fractions sub_purify2 Preparative Injection sub_purify1->sub_purify2 sub_purify3 Automated Fraction Collection sub_purify2->sub_purify3 sub_post1 Purity Analysis of Collected Fractions final_product Pure (E)-3-Octen-1-ol, acetate post_proc->final_product Final Product Isolated sub_post2 Pool High-Purity Fractions sub_post1->sub_post2 sub_post3 Solvent Removal (Rotary Evaporation) sub_post2->sub_post3

Caption: Workflow for the HPLC purification of (E)-3-Octen-1-ol, acetate.

Conclusion and Further Considerations

The reversed-phase HPLC method detailed in this application note provides a reliable and effective protocol for the purification of (E)-3-Octen-1-ol, acetate. The self-validating nature of the protocol, which includes analytical scouting and post-purification purity checks, ensures a high degree of confidence in the final product's quality.

For applications requiring the separation of geometric isomers ((E) vs. (Z)) or enantiomers (if a chiral center is present, as in the related compound 1-octen-3-yl acetate), alternative or more specialized chromatographic techniques may be necessary.[6] Normal-phase chromatography can sometimes offer different selectivity for isomers.[7][8] For enantiomeric separations, dedicated chiral stationary phases (CSPs) would be required.[9][10] However, for achieving high chemical purity by removing synthetic by-products, the described reversed-phase method is robust and widely applicable.

References

  • SIELC Technologies. (n.d.). Separation of Acetic acid, fluoro-, ethyl ester on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column.
  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • PubChem. (n.d.). 3-Octen-1-ol, acetate, (E)-. National Center for Biotechnology Information.
  • Taylor & Francis Online. (n.d.). Normal phase chromatography – Knowledge and References.
  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • Element Lab Solutions. (n.d.). HPLC Solvent Selection.
  • Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography.
  • PubMed Central. (n.d.). Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide Cetrorelix Acetate in Bulk and Pharmaceutical Dosage Forms.
  • ResearchGate. (n.d.). Novel Reverse Phase HPLC Method for Simultaneous Determination of Ethynodiol Diacetate (EDA)/Ethinyl Estradiol (EE) in Pharmaceutical Dosage Form.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • PubMed Central. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • MDPI. (2024). Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils.

Sources

Application of (E)-3-Octen-1-ol, Acetate as an Insect Attractant in Traps: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Chemo-Ecological Landscape of Insect Attraction

The use of semiochemicals, particularly volatile organic compounds (VOCs), as attractants in insect traps is a cornerstone of integrated pest management (IPM) and ecological research. These compounds, which mediate interactions between organisms, offer a highly specific and effective means of monitoring and controlling insect populations. While much research has focused on kairomones such as 1-octen-3-ol, a well-established attractant for many hematophagous insects, the exploration of structurally related compounds remains a fertile ground for discovery.[1][2][3][4] This guide focuses on the application of a less-studied but potentially significant molecule: (E)-3-Octen-1-ol, acetate.

The rationale for investigating this acetate ester stems from the established role of its parent alcohol, 1-octen-3-ol, in attracting a variety of insects, including mosquitoes and tsetse flies.[1][2][4][5][6] Acetate esters of other insect pheromones and attractants are common in nature, often serving as species-specific signals. Therefore, it is hypothesized that the acetylation of 3-octen-1-ol may alter its volatility, stability, and receptor-binding properties, potentially leading to a more selective or potent attractant profile.

A Note on the State of Research: It is important to acknowledge that, as of the writing of this guide, published research specifically detailing the application of (E)-3-Octen-1-ol, acetate as a standalone insect attractant is limited. Consequently, the following protocols are presented as a robust framework for the systematic evaluation of this and other novel volatile compounds. The methodologies are adapted from established protocols for well-characterized attractants like 1-octen-3-ol and are designed to be self-validating through rigorous experimental design and data analysis.

Chemical Profile: (E)-3-Octen-1-ol, Acetate

PropertyValueSource
Chemical Name (E)-3-Octen-1-ol, acetate-
Synonyms (E)-Oct-3-en-1-yl acetate-
Molecular Formula C10H18O2-
Molecular Weight 170.25 g/mol -
Appearance Colorless to pale yellow liquid (presumed)General properties of similar esters
Odor Profile Likely fruity, green, or waxy (presumed)General properties of similar esters

Mechanism of Action: An Olfactory Hypothesis

The presumed mechanism of action for (E)-3-Octen-1-ol, acetate as an insect attractant is through its interaction with olfactory receptors (ORs) located on the insect's antennae and maxillary palps.[1][4] These receptors are transmembrane proteins that bind to specific odorant molecules, triggering a signaling cascade that results in neuronal activation. This signal is then processed in the antennal lobe and higher brain centers, leading to a behavioral response, such as upwind flight towards the odor source.

The specificity of this interaction is crucial. Different insects possess distinct repertoires of ORs, allowing them to detect and respond to specific chemical cues in their environment. It is plausible that the acetate moiety of (E)-3-Octen-1-ol, acetate could lead to a different binding affinity and activation pattern of ORs compared to its parent alcohol, potentially attracting a different spectrum of insect species.

Experimental Protocols

Part 1: Preparation of Attractant Lures

This protocol outlines the preparation of slow-release lures for the passive emission of (E)-3-Octen-1-ol, acetate in the field.

Materials and Reagents:

  • (E)-3-Octen-1-ol, acetate (high purity, >95%)

  • Ethanol (99.9%, analytical grade)

  • Hexane (analytical grade)

  • Cotton wicks or dental rolls

  • Small, sealed polyethylene sachets or vials with controlled-release membranes

  • Micropipettes and sterile tips

  • Analytical balance

  • Fume hood

Step-by-Step Methodology:

  • Stock Solution Preparation: In a fume hood, prepare a stock solution of (E)-3-Octen-1-ol, acetate in a suitable solvent. A common starting concentration is 10% (v/v) in ethanol or hexane. The choice of solvent can influence the release rate.

  • Lure Loading:

    • For cotton wicks, carefully pipette a precise volume of the stock solution onto each wick. The loading dose will depend on the target insect and the desired release rate. A typical starting range for exploratory studies is 100 to 500 µL of a 10% solution.

    • Allow the solvent to evaporate completely within the fume hood before sealing the lures.

  • Lure Sealing: Place the loaded wicks into individual polyethylene sachets and heat-seal them. If using vials with controlled-release membranes, pipette the solution directly into the vial and seal.

  • Control Lures: Prepare control lures containing only the solvent and allow it to evaporate. This is critical for differentiating the effect of the test compound from any potential attraction to the lure material or solvent residues.

  • Storage: Store the prepared lures in a cool, dark place (e.g., 4°C) until deployment to minimize degradation and premature release of the volatile.

Part 2: Field Deployment of Traps

This protocol describes the setup and deployment of traps for evaluating the attractant properties of (E)-3-Octen-1-ol, acetate.

Materials and Reagents:

  • Insect traps (e.g., CDC light traps, McPhail traps, or simple sticky traps)[7]

  • Prepared (E)-3-Octen-1-ol, acetate lures

  • Control lures

  • GPS device

  • Weather station or access to local weather data

  • Collection jars or bags

  • 70% Ethanol for preserving specimens

  • Field notebook and data sheets

Experimental Workflow Diagram:

G cluster_prep Pre-Deployment cluster_deploy Deployment cluster_collect Data Collection cluster_analysis Post-Collection A Site Selection & Mapping B Trap Randomization Plan A->B F Trap Placement (According to Plan) B->F C Lure Preparation ((E)-3-Octen-1-ol, acetate & Control) D Trap Assembly C->D E Lure Installation (Test vs. Control) D->E E->F G Record GPS & Environmental Data F->G H Trap Servicing (e.g., 24-48h intervals) G->H I Specimen Collection & Preservation H->I J Lure Replacement (as needed) H->J K Insect Identification & Counting I->K L Statistical Analysis (e.g., t-test, ANOVA) K->L M Interpretation & Reporting L->M

Caption: Experimental workflow for field evaluation of insect attractants.

Step-by-Step Methodology:

  • Site Selection: Choose a study site where target insect populations are known to be present. The site should be relatively uniform in terms of habitat to minimize environmental variability between traps.

  • Trap Placement:

    • Set up a grid or transect of traps. The distance between traps should be sufficient to avoid interference, typically at least 50-100 meters.

    • Randomly assign the (E)-3-Octen-1-ol, acetate lures and control lures to the traps. A randomized block design is often effective.

  • Trap Deployment:

    • Hang the traps at a height appropriate for the target insects (e.g., 1-1.5 meters for mosquitoes).

    • Activate the traps (e.g., turn on the light and fan for CDC traps).

    • Record the GPS coordinates of each trap and note the initial environmental conditions (temperature, humidity, wind speed and direction).

  • Data Collection:

    • Collect trapped insects at regular intervals (e.g., every 24 or 48 hours).

    • Preserve the collected insects in 70% ethanol for later identification.

    • At each collection, record the environmental conditions.

  • Trap Maintenance:

    • Replace lures as needed based on their expected lifespan.

    • Rotate the positions of the test and control lures periodically to account for any location-specific effects.

Part 3: Data Analysis and Interpretation

Step-by-Step Methodology:

  • Insect Identification: Identify the collected insects to the species level where possible.

  • Data Compilation: For each trap and collection date, record the number of individuals of each target species.

  • Statistical Analysis:

    • Compare the mean number of target insects captured in traps baited with (E)-3-Octen-1-ol, acetate versus control traps.

    • Use appropriate statistical tests, such as a Student's t-test or ANOVA, to determine if there are significant differences.

    • Consider the influence of environmental variables (e.g., temperature, wind direction) on trap catches.

  • Interpretation:

    • A significantly higher catch in the baited traps compared to the control traps indicates that (E)-3-Octen-1-ol, acetate is an attractant for the captured species.

    • The absence of a significant difference suggests that the compound is not a strong attractant under the tested conditions. It is also possible that the compound acts as a repellent, which would be indicated by significantly lower catches in the baited traps.

Troubleshooting and Considerations

  • Low Trap Catches: This could be due to low insect population density, unfavorable weather conditions, or the test compound not being attractive. Consider increasing the lure dosage or testing in a different season or location.

  • High Variability in Data: This can be caused by environmental heterogeneity or inconsistent trap placement. Increase the number of replicates and ensure a robust randomized experimental design.

  • Contamination: Handle lures and traps with clean gloves to avoid cross-contamination.

  • Synergists and Antagonists: The attractiveness of a compound can be significantly influenced by the presence of other chemicals. Future studies could explore combinations of (E)-3-Octen-1-ol, acetate with known attractants like carbon dioxide or 1-octen-3-ol.[5][8]

Conclusion and Future Directions

The protocols detailed in this guide provide a comprehensive framework for the systematic evaluation of (E)-3-Octen-1-ol, acetate as a potential insect attractant. While the existing literature on this specific compound is sparse, the principles of chemical ecology and established methodologies for studying insect olfaction offer a clear path forward. Rigorous adherence to these protocols will enable researchers to generate reliable and reproducible data, contributing to our understanding of insect chemical communication and the development of novel pest management tools.

Future research should focus on dose-response studies to determine the optimal concentration of (E)-3-Octen-1-ol, acetate, as well as electrophysiological studies (e.g., electroantennography) to directly measure the response of insect antennae to this compound. Furthermore, investigating the enantiomeric purity of the synthesized acetate could be crucial, as insects often exhibit differential responses to stereoisomers.

References

  • Leal, W. S., et al. (2015). 1-Octen-3-ol – the attractant that repels. F1000Research, 4, 189. [Link]

  • Scentspiracy. (n.d.). 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery. Scentspiracy. [Link]

  • Kline, D. L. (2007). Evaluation of the enantiomers of 1-octen-3-ol and 1-octyn-3-ol as attractants for mosquitoes associated with a freshwater swamp in Florida, USA. ResearchGate. [Link]

  • Briand, L., et al. (2001). The insect attractant 1-octen-3-ol is the natural ligand of bovine odorant-binding protein. Journal of Biological Chemistry, 276(11), 7791-7796. [Link]

  • Hopp, M. (2004). Evaluation of Carbon Dioxide, 1-Octen-3-OL, and Lactic Acid as Baits in Mosquito Magnet (trademark) Pro Traps for Aedes albopict. Defense Technical Information Center. [Link]

  • Takken, W., & Kline, D. L. (1989). Carbon dioxide and 1-octen-3-ol as mosquito attractants. Journal of the American Mosquito Control Association, 5(3), 311-316. [Link]

  • Syed, Z., & Leal, W. S. (2015). 1-Octen-3-ol – the attractant that repels. F1000Research, 4, 189. [Link]

  • Oehlschlager, A. C., et al. (1995). 1-Octen-3-ol, attractive semiochemical for foreign grain beetle, Ahasverus advena (Waltl) (Coleoptera: Cucujidae). Journal of Chemical Ecology, 21(8), 1145-1155. [Link]

  • Leal, W. S., et al. (2015). 1-Octen-3-ol - the attractant that repels. PubMed, 26180554. [Link]

  • The Good Scents Company. (n.d.). (Z)-3-octen-1-ol. The Good Scents Company. [Link]

  • Wikipedia. (n.d.). 1-Octen-3-ol. Wikipedia. [Link]

  • USDA ARS. (n.d.). Traps for Capturing Insects. USDA ARS. [Link]

  • Kline, D. L. (1994). Olfactory attractants for mosquito surveillance and control: 1-octen-3-ol. Journal of the American Mosquito Control Association, 10(2 Pt 2), 280-287. [Link]

  • Leal, W. S., et al. (2015). 1-Octen-3-ol – the attractant that repels. PMC, PMC4472910. [Link]

  • Environmental Protection Agency. (2004). EPA Reg. No. 70909-3. Regulations.gov. [Link]

  • PubChem. (n.d.). 3-Octen-1-ol, (3Z)-. PubChem. [Link]

  • NIST. (n.d.). 3-Octen-1-ol, acetate, (Z)-. NIST WebBook. [Link]

Sources

Application Notes & Protocols for Field Testing of (E)-3-Octenyl Acetate as a Pest Lure

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers and pest management professionals on the design and execution of field trials to evaluate the efficacy of (E)-3-octenyl acetate as a pest lure. While specific data on (E)-3-octenyl acetate as a commercial lure is emerging, the protocols herein are grounded in established principles of semiochemical field testing. This guide emphasizes scientific integrity through robust experimental design, detailed procedural workflows, and appropriate data analysis, ensuring the generation of reliable and reproducible results.

Introduction: The Role of (E)-3-Octenyl Acetate in Pest Management

(E)-3-octenyl acetate (CAS No. 35602-33-6) is a volatile organic compound found in nature[1]. Its analogues, such as 1-octen-3-yl acetate and (E)-2-octenyl acetate, are recognized as important semiochemicals, acting as pheromones or kairomones for various insect species[2][3]. Semiochemicals are pivotal in modern Integrated Pest Management (IPM) programs, offering species-specific, environmentally benign alternatives to broad-spectrum pesticides[4]. They are primarily used for monitoring pest populations to time interventions, and in some cases, for mass trapping or mating disruption[5][6].

The efficacy of a semiochemical lure is not inherent to the molecule alone; it is profoundly influenced by factors such as release rate, lure formulation, trap design, and environmental conditions. Therefore, rigorous and standardized field testing is essential to validate its performance, determine optimal deployment strategies, and establish its practical value in an IPM framework. This guide provides the foundational protocols to conduct such evaluations for (E)-3-octenyl acetate, ensuring that the generated data is both scientifically sound and practically applicable.

Chemical Profile: (E)-3-Octenyl Acetate

A clear understanding of the compound's properties is crucial for handling, formulation, and deployment.

PropertyValueSource
IUPAC Name [(E)-oct-3-enyl] acetate[1]
CAS Number 35602-33-6[1]
Molecular Formula C₁₀H₁₈O₂N/A
Molecular Weight 170.25 g/mol N/A
Physical State Liquid (Assumed)N/A
Solubility Soluble in water, 52.1 mg/L @ 25 °C (est)[1]
Volatility Data not readily availableN/A

Note: Comprehensive experimental data for this specific isomer is limited. Properties are based on available database information and may be estimated.

Foundational Principles of Field Trial Design

The credibility of field trial results hinges on the quality of the experimental design. The objective is to isolate the effect of the lure from all other confounding variables.

Causality Behind Design Choices:

  • Replication: Biological systems exhibit natural variability. Replicating treatments across the landscape ensures that the observed effects are consistent and not due to chance or localized anomalies.

  • Randomization: The random assignment of treatments (e.g., different lure doses, control) to traps within a block prevents systematic bias. For instance, if all high-dose lures were placed in a potentially more infested area, it would artificially inflate their apparent effectiveness.

  • Controls: A control group (traps with no lure or a solvent-only lure) is non-negotiable. It establishes a baseline capture rate, allowing researchers to definitively attribute any increase in captures to the (E)-3-octenyl acetate lure.

Site Selection

The choice of a field site is a critical first step. The site should have a known or suspected population of the target pest(s). It is crucial to select a location with minimal pesticide application, as this can interfere with insect behavior and survival. The site should be large enough to accommodate all traps with adequate spacing to prevent interference between them. A minimum distance of 20-50 meters between traps is a common recommendation, though this can vary based on the target pest's flight range[7].

Trap Selection

Trap design significantly impacts capture efficiency and should be chosen based on the target pest's biology and behavior[8].

  • Sticky Traps (e.g., Delta Traps): Excellent for strong fliers like many moth species. The insect is captured on contact with the adhesive surface[5].

  • Bucket/Funnel Traps: Suitable for pests that fly upwards when encountering a stimulus or are prone to falling into the trap opening after being attracted[8].

  • Pitfall Traps: Designed to capture ground-dwelling insects that crawl over the soil surface[9].

Experimental Layout

A Randomized Complete Block Design (RCBD) is a robust and highly recommended layout.

  • Divide the Site: The field site is divided into several "blocks" (a minimum of 3-4 is typical). Each block should be as uniform as possible in terms of habitat, crop density, and environmental conditions.

  • Assign Treatments: Within each block, one of each treatment (e.g., Lure Dose 1, Lure Dose 2, Control) is randomly assigned to a trap. This ensures that each treatment is tested under the full range of conditions present at the site.

The diagram below illustrates a typical RCBD layout for testing two doses of (E)-3-octenyl acetate against a control.

RCBD_Layout Figure 1: Randomized Complete Block Design (RCBD) cluster_0 Field Site cluster_1 Block 1 cluster_2 Block 2 cluster_3 Block 3 cluster_4 Block 4 T1_1 Trap Dose 2 T1_2 Trap Control T1_3 Trap Dose 1 T2_1 Trap Dose 1 T2_2 Trap Dose 2 T2_3 Trap Control T3_1 Trap Control T3_2 Trap Dose 1 T3_3 Trap Dose 2 T4_1 Trap Dose 2 T4_2 Trap Control T4_3 Trap Dose 1

Caption: A typical Randomized Complete Block Design layout.

Experimental Protocols

The following section provides step-by-step methodologies for two common types of field trials. The entire process follows a logical workflow from planning to reporting.

Field_Trial_Workflow A Define Objectives (Efficacy, Dose, Longevity) B Site Selection & Characterization A->B D Experimental Design (e.g., RCBD) B->D C Lure Preparation & QC Analysis C->D E Field Deployment of Traps & Lures D->E F Systematic Data Collection (Weekly Trap Counts) E->F F->E Re-randomize traps (if applicable) G Data Analysis (ANOVA, Mean Separation) F->G H Interpretation & Final Report G->H

Caption: General workflow for a pest lure field trial.

Protocol 1: Dose-Response Bioassay

Objective: To determine the optimal loading dose of (E)-3-octenyl acetate in a lure for maximizing target pest capture.

Materials:

  • (E)-3-octenyl acetate (≥95% purity)

  • High-purity solvent (e.g., hexane), if required

  • Dispensers (e.g., rubber septa, polyethylene vials)

  • Appropriate traps (e.g., Delta traps) with sticky liners[5]

  • Stakes or hangers for trap deployment

  • Personal Protective Equipment (PPE): gloves, safety glasses

  • Field notebook or data collection device

  • GPS unit for mapping trap locations

Methodology:

  • Lure Preparation:

    • Define a range of doses to test (e.g., 0.1 mg, 1 mg, 5 mg, 10 mg). The selection of doses may be informed by literature on analogous compounds[2][3].

    • Prepare a "control" lure containing only the solvent or an empty dispenser.

    • Using a calibrated micropipette, carefully load each dispenser with the precise dose of (E)-3-octenyl acetate. If using a solvent, allow it to evaporate completely in a fume hood before packaging.

    • Seal each lure in an individual, airtight pouch to prevent cross-contamination. Label clearly.

  • Field Layout and Deployment:

    • Establish a Randomized Complete Block Design with at least 4 blocks (replicates)[9].

    • In each block, randomly assign one trap for each dose level and one for the control.

    • Deploy traps at the appropriate height for the target pest (e.g., within the crop canopy)[9]. Ensure a minimum of 30-50 meters between traps.

    • Mark each trap's location with a flag and record its GPS coordinates.

  • Data Collection:

    • Check traps every 7 days. The frequency can be adjusted based on pest pressure and trap capacity.

    • For each trap, carefully count and record the number of target pests captured.

    • It is good practice to identify and count key non-target species as well to assess selectivity.

    • Replace sticky liners or empty collection chambers at each check.

  • Trial Duration:

    • Continue the trial for a minimum of 4-6 weeks to account for variations in pest population and weather conditions.

Protocol 2: Lure Longevity and Efficacy Trial

Objective: To determine the field life of a lure with an optimized dose of (E)-3-octenyl acetate.

Methodology:

  • Lure Preparation:

    • Prepare two sets of lures using the optimal dose determined from the Dose-Response Bioassay.

    • Set 1: "Fresh" lures that will be replaced weekly.

    • Set 2: "Aged" lures that will remain in the field for the entire trial duration.

    • Also include a no-lure control.

  • Field Layout and Deployment:

    • Use an RCBD with at least 4 replicates.

    • Within each block, randomly assign three traps: one for the "Fresh" lure, one for the "Aged" lure, and one for the control.

    • Deploy traps as described in Protocol 1.

  • Data Collection and Maintenance:

    • Check all traps weekly.

    • Record the number of target pests in all traps.

    • Crucially, in the "Fresh" lure traps, replace the old lure with a new one each week.

    • In the "Aged" lure and control traps, do not change the lure.

    • Replace sticky liners in all traps weekly.

  • Trial Duration:

    • Run the trial for 8-12 weeks, or until the "Aged" lure's capture rate drops to a level statistically indistinguishable from the control.

Data Management and Statistical Analysis

Data Recording

Maintain a detailed log for each trap, recording:

  • Trap ID and GPS coordinates

  • Treatment (Lure Dose/Type)

  • Date of service

  • Number of target pests

  • Number of key non-target pests

  • Observer's initials

  • Relevant environmental conditions (e.g., temperature, wind, rain)

Statistical Analysis
  • Data Transformation: Insect trap catch data are often not normally distributed (they frequently contain many zeros and a few high counts). A transformation, such as log(x+1) or square root, may be necessary to meet the assumptions of parametric tests.

  • Analysis of Variance (ANOVA): ANOVA is the preferred method to determine if there are statistically significant differences among the treatment means (e.g., mean captures per trap per week)[11].

  • Mean Separation Test: If the ANOVA result is significant (typically p < 0.05), a post-hoc test like Tukey's HSD (Honestly Significant Difference) should be performed. This test compares all pairs of treatment means to determine which specific treatments are different from each other (e.g., is the 10 mg lure significantly better than the 5 mg lure, and is the 5 mg lure significantly better than the control?).

Interpreting Longevity Data: For Protocol 2, you would plot the mean weekly captures for the "Aged" lure against the "Fresh" lure. The field life of the lure can be defined as the number of weeks until the "Aged" lure's captures are no longer statistically different from the control or fall below a certain percentage (e.g., 50%) of the "Fresh" lure's captures.

Statistical TestPurposeWhen to Use
Data Transformation (e.g., log(x+1)) To normalize data and stabilize variance.When raw trap catch data is skewed (not a bell curve).
Analysis of Variance (ANOVA) To test for significant differences among the means of all treatments.To answer: "Is there any difference in performance between the lures?"[10][11]
Tukey's HSD Test To identify which specific treatment means are different from each other.After a significant ANOVA result, to make pairwise comparisons.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Zero captures in all traps (including baited ones) Low/absent pest population; Inappropriate timing (season); Lure is not attractive.Scout the crop to confirm pest presence before the trial[8]. Check historical data for pest phenology. Run a lab-based olfactometer bioassay if possible.
High variability in captures among replicates Heterogeneous pest distribution; Environmental variability (windy vs. sheltered spots).Increase the number of replicates (blocks). Ensure blocks are as uniform as possible. Record environmental variables at each trap.
Traps are damaged or missing Animal interference; Farm machinery; Vandalism.Use sturdy stakes. Place traps away from high-traffic field edges. Use trap designs less prone to animal damage.
Sticky traps are saturated with insects or debris High pest pressure; Windy/dusty conditions.Increase the frequency of trap servicing (e.g., every 3-4 days).
High capture of non-target beneficial insects Lure may have kairomonal effects on other species; Trap color or design is broadly attractive.Document non-target captures meticulously. Consider a more selective trap design if non-target captures are a major concern.

References

  • Smart Traps: Design and Implementation of Sensor- Based Trapping Systems for Pest Monitoring.Current Agriculture Trends.
  • Insects Traps as a Monitoring Tool.Purdue University Vegetable Crops Hotline.
  • Monitor pest activity with traps.IPM Guidelines For Grains.
  • (E)
  • Insect Traps Explained: A Practical Guide for Effective Pest Control on Your Farm.scoutlabs.
  • How to use traps to monitor insect popul
  • How to Count Bugs: A Method to Estimate the Most Probable Absolute Population Density and Its Statistical Bounds
  • Which is the best statistical analysis to assess the Bait and Trap Color Preference on insect traps?
  • Spatial Statistical Analysis of Adult Mosquito (Diptera: Culicidae) Counts: An Example Using Light Trap Data, in Redland Shire, Southeastern Queensland, Australia.Oxford Academic.
  • Quantifying captures from insect pest trap networks.Burleigh Dodds Science Publishing.
  • GUIDELINES/DATA REQUIREMENTS FOR REGISTRATION OF INSECT PHEROMONES.
  • How to Count Bugs: A Method to Estimate the Most Probable Absolute Population Density and Its Statistical Bounds
  • Guidance Document on Semiochemical Active Substances and Plant Protection Products.European Commission.
  • Guidelines for the Research and Registration of Pest Control Products Containing Pheromones.
  • SOP Title 6: Semi Field Trials- Open Field Experiments for Aerial Applications.
  • Field tests of traps with different pheromone lures for males in...
  • 3-Octyl acet
  • Monitoring – Pheromone Tips.Museumpests.net.
  • Field testing webbing clothes moth pheromone traps: Methods and results.Cultural Heritage.
  • Field Evaluation of Commercial Sex Pheromone Lures and Home-made Traps for Monitoring of Male Fall Armyworm...
  • SOP: Semi Field Trials-Open Field Experiments for Ground- based Applications.
  • 1-Octen-3-yl acet
  • 1-Octen-3-yl acet
  • 1-octen-3-yl acet
  • 3-octen-1-yl acet
  • STANDARD OPERATING PROCEDURES (SOPs)
  • The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation.
  • (Z)
  • 1-Octen-3-ol, attractive semiochemical for foreign grain beetle, Ahasverus advena (Waltl) (Coleoptera: Cucujidae).
  • The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister)

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Application Notes & Protocols for the Use of (E)-3-Octen-1-ol, acetate in Flavor and Fragrance Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(E)-3-Octen-1-ol, acetate (CAS No. 69668-83-3), also known as (E)-3-octenyl acetate, is a volatile ester prized for its unique sensory profile, contributing fresh, green, and fruity notes to a wide array of commercial products. This document provides a comprehensive technical guide for researchers, flavorists, perfumers, and formulation scientists on the effective application of this compound. It delves into the physicochemical properties, sensory characteristics, and natural occurrence of (E)-3-Octen-1-ol, acetate. Detailed, field-proven protocols are provided for its evaluation and incorporation into flavor and fragrance systems, including sensory analysis, formulation strategies, analytical quantification, and stability testing. The causality behind experimental choices is emphasized to ensure a deep, functional understanding of the material.

Introduction and Scientific Background

(E)-3-Octen-1-ol, acetate is an organic ester that plays a significant role in the characteristic aroma of various natural products. Its chemical structure, featuring an eight-carbon chain with a double bond at the third position and an acetate group, is responsible for its distinctive organoleptic properties.

The perception of flavor and fragrance is a complex process initiated by the interaction of volatile molecules with olfactory receptors in the nasal epithelium[1]. The specific geometry of (E)-3-Octen-1-ol, acetate, including the trans-(E) configuration of its double bond and the presence of the ester functional group, dictates its binding affinity to a combination of olfactory receptors. This interaction triggers a neural signal that the brain interprets as a specific scent profile[2]. While the precise receptor-ligand interactions for this specific molecule are a subject of ongoing research, it is understood that both the carbon chain length and the electronic characteristics of the ester group are critical determinants of its perceived aroma[3].

This compound is valued for its ability to impart a natural-smelling lift and complexity. In the flavor industry, it is used to build fresh fruit notes like pear and melon, while in perfumery, it provides herbal, lavender, and minty top notes[4][5]. Its Generally Recognized as Safe (GRAS) status, as determined by the Flavor and Extract Manufacturers Association (FEMA), underscores its suitability for food applications[6].

Logical Flow for Formulation Development

The following diagram outlines the systematic approach to incorporating (E)-3-Octen-1-ol, acetate into a new formulation, from initial concept to final product validation.

formulation_workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation & Analysis cluster_2 Phase 3: Validation A Procure & Verify (E)-3-Octen-1-ol, acetate (Purity >95%) B Sensory Evaluation (Odor/Taste Profile) A->B Sample Prep C Develop Base Formulation Matrix B->C Characterized Ingredient D Incorporate Acetate (Titration) C->D E Analytical Quantification (GC-MS) D->E Verify Concentration F Accelerated Stability Testing E->F Initial Sample (t=0) G Final Sensory Panel (Triangle Test) F->G Aged Samples H Final Product Specification G->H

Caption: Workflow for ingredient incorporation and validation.

Physicochemical and Sensory Properties

A thorough understanding of the compound's properties is foundational to its successful application.

Physicochemical Data

The key physical and chemical properties of (E)-3-Octen-1-ol, acetate are summarized below. This data is critical for predicting its behavior in different solvents and matrices, and for setting up analytical methods.

PropertyValueSource
Chemical Name [(E)-oct-3-enyl] acetatePubChem
Synonyms (E)-3-Octenyl acetatePubChem
CAS Number 69668-83-3PubChem
FEMA Number 3582FEMA[6]
JECFA Number 1836JECFA[7][8]
Molecular Formula C₁₀H₁₈O₂PubChem
Molecular Weight 170.25 g/mol PubChem
Appearance Colorless clear liquidThe Good Scents Co.[5]
Boiling Point 189-190 °C at 760 mmHgJECFA[8][9]
Refractive Index 1.418 - 1.428 @ 20°CThe Good Scents Co.[5]
Specific Gravity 0.868 - 0.881 @ 20°CLluch Essence[10]
Solubility Insoluble in water; soluble in ethanol and most fixed oils.JECFA[8][9]
Sensory Profile

The sensory characteristics of (E)-3-Octen-1-ol, acetate are its most defining feature. The compound is multifunctional, presenting different facets depending on its concentration and the matrix in which it is presented.

  • Odor Profile: Described as having a fresh-herbal, fruity, minty, and lavender-like aroma.[10][11] It provides a powerful green lift reminiscent of unripe fruit and lavender top notes.[5]

  • Taste Profile: Characterized as green, with notes of unripe fruit and fresh pear. It can also impart a subtle dairy-like nuance.[10]

  • Chiral Influence: (E)-3-Octen-1-ol, acetate is a chiral compound. While the (E)-isomer is the focus of this note, it's important to recognize that different enantiomers can have distinct odor profiles. The (R)-enantiomer is associated with the fresh, herbaceous, fruity, and minty lavender-like aroma, whereas the (S)-enantiomer may present earthier, mushroom-like undertones.[11] High enantiomeric purity is often a marker of quality and authenticity in natural extracts containing this compound, such as lavender oil.[11]

Application in Flavor Systems

(E)-3-Octen-1-ol, acetate is designated as GRAS by FEMA and is approved by JECFA, with no safety concerns at current levels of intake when used as a flavoring agent.[6][12]

Recommended Use Levels

The following table provides typical addition levels based on FEMA GRAS assessments. These are starting points, and optimization is necessary for specific applications.

Food CategoryAverage Maximum Use Level (ppm)
Baked Goods4.8
Nonalcoholic Beverages4.0
Chewing Gum-
Hard Candy5.3
Frozen Dairy3.0
Gelatins & Puddings2.5
Soft Candy4.0

(Source: Adapted from The Good Scents Company, referencing FEMA GRAS publication 11)[5]

Formulation Protocol: Reconstituted Pear Flavor

This protocol provides a skeletal framework for creating a simple pear flavor concentrate. (E)-3-Octen-1-ol, acetate provides a fresh, green top note that enhances the perception of ripeness.

Objective: To create a 100g batch of a pear flavor concentrate for use in beverages or hard candy.

Materials:

  • (E)-3-Octen-1-ol, acetate

  • Hexyl acetate (provides the main fruity, pear body)[13]

  • Ethyl (E,Z)-2,4-decadienoate (Pear Ester, for ripe, juicy notes)[13]

  • Amyl acetate (adds a banana/fruity nuance)[14]

  • Propylene Glycol (solvent)

  • Glass beakers, magnetic stirrer, and analytical balance.

Procedure:

  • Solvent Base: Tare a clean, dry 200mL glass beaker on the analytical balance. Add 78.5g of Propylene Glycol.

  • Ingredient Addition: With gentle stirring, add the flavor components in order of increasing volatility. This minimizes the loss of top notes.

    • Add 15.0g of Hexyl acetate.

    • Add 5.0g of Amyl acetate.

    • Add 1.0g of Ethyl (E,Z)-2,4-decadienoate.

    • Add 0.5g of (E)-3-Octen-1-ol, acetate.

  • Homogenization: Continue stirring for 15-20 minutes until the solution is completely homogenous.

  • Maturation: Transfer the concentrate to a sealed, airtight amber glass bottle. Allow it to mature for at least 24 hours at ambient temperature before evaluation or use. This allows the flavor notes to meld and equilibrate.

  • Evaluation: Dilute the concentrate to a target level (e.g., 0.1% in sugar water) for sensory evaluation.

Application in Fragrance Systems

In perfumery, (E)-3-Octen-1-ol, acetate is a versatile modifier, primarily used for its herbal and fresh characteristics. It is particularly effective in creating authentic lavender and lavandin accords and can be used to add green-fruity nuances to floral compositions.[4]

Formulation Protocol: Modern Lavender Accord

This protocol outlines a simple accord to demonstrate the effect of (E)-3-Octen-1-ol, acetate in a classic fragrance structure.

Objective: To create a 50g batch of a modern lavender fragrance accord.

Materials:

  • (E)-3-Octen-1-ol, acetate

  • Linalool (primary component of lavender, floral-woody)[15]

  • Linalyl Acetate (sweet, fruity, floral ester found in lavender)[15]

  • Lavandin Oil (provides a more herbaceous, camphoraceous body)[15]

  • Coumarin (adds a sweet, hay-like, Fougère-type base note)

  • Perfumer's Alcohol (SDA 40-B)

  • Glass beakers, disposable pipettes, and analytical balance.

Procedure:

  • Base and Heart Notes: In a 100mL beaker, combine the less volatile components first.

    • Add 2.5g of Coumarin.

    • Add 12.5g of Lavandin Oil.

  • Modifier Notes: Add the primary floral and ester components.

    • Add 15.0g of Linalyl Acetate.

    • Add 12.5g of Linalool.

  • Top Note Addition: Introduce (E)-3-Octen-1-ol, acetate to provide the fresh, herbal lift.

    • Add 7.5g of (E)-3-Octen-1-ol, acetate.

  • Homogenization & Maceration: Gently swirl the beaker to mix the oils. Transfer to an airtight amber glass bottle. Allow the concentrate to macerate for at least 48-72 hours. This step is crucial for the chemical reactions and molecular associations that create a unified and stable scent profile.

  • Evaluation: The accord can be evaluated on a fragrance blotter or diluted in perfumer's alcohol for application testing.

Quality Control and Analytical Protocols

Rigorous quality control is essential to ensure the consistency and performance of both the raw material and the final formulation.

Protocol: Analytical Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying volatile compounds like (E)-3-Octen-1-ol, acetate in complex mixtures such as essential oils or flavor concentrates.[16]

Objective: To determine the relative percentage of (E)-3-Octen-1-ol, acetate in a lavender essential oil sample.

Instrumentation & Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 7000 Triple Quadrupole or equivalent.

  • Column: HP-5ms (30 m × 0.25 mm × 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injection: 1 µL, Split mode (e.g., 50:1 split ratio).

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 4°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

(Note: These parameters are a starting point and may require optimization based on the specific instrument and sample matrix. This method is adapted from a published analysis of lavender oils.)[11]

Procedure:

  • Sample Preparation: Dilute the essential oil sample 1:100 (v/v) in a suitable solvent like hexane or dichloromethane.

  • Injection: Inject the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identify the peak for (E)-3-Octen-1-ol, acetate based on its retention time and comparison of its mass spectrum to a reference library (e.g., NIST 20).

    • Integrate the peak area of the identified compound.

    • Calculate the relative area percent by dividing the peak area of (E)-3-Octen-1-ol, acetate by the total area of all integrated peaks in the chromatogram.

GC-MS Analysis Workflow

The diagram below illustrates the process of analyzing a sample for (E)-3-Octen-1-ol, acetate using GC-MS.

gcms_workflow A Sample Dilution (e.g., 1:100 in Hexane) B Injection into GC (1 µL, Split Mode) A->B C Separation in GC Column (Temperature Program) B->C D Ionization & Fragmentation (EI, 70 eV) C->D E Mass Analysis (Quadrupole) D->E F Data Acquisition (Chromatogram & Spectra) E->F G Compound Identification (Library Match & Retention Time) F->G H Quantification (Peak Area %) G->H

Caption: Step-by-step GC-MS analytical workflow.

Stability and Sensory Validation Protocols

Ensuring that a product maintains its intended sensory profile and physical integrity throughout its shelf life is paramount.

Protocol: Accelerated Stability Testing

This protocol uses elevated temperature to simulate long-term aging, providing a rapid assessment of potential stability issues such as discoloration, pH shift, or fragrance degradation.

Objective: To assess the stability of a fragrance formulation (e.g., the Lavender Accord from Section 4.1) over a period equivalent to one year of shelf life.

Principle: The Arrhenius equation provides a general rule that a 10°C increase in temperature roughly doubles the rate of chemical reactions. Storing a sample at 40-45°C for 10-12 weeks can approximate 1-2 years of aging at ambient temperature (~21-25°C).

Procedure:

  • Sample Preparation: Prepare a sufficient quantity of the final product in its intended packaging. Also, prepare a control sample of the unfragranced base.

  • Storage Conditions: Place samples under the following conditions:

    • Accelerated: Climate chamber at 40°C ± 2°C.

    • Control: Chamber at 25°C ± 2°C (Room Temperature).

    • Light Exposure: UV light cabinet (to assess color and fragrance stability to light).

    • (Optional) Freeze-Thaw: Cycle samples between -10°C and 25°C (3 cycles, 24 hours at each temperature) to assess emulsion or solution stability.

  • Evaluation Schedule: Evaluate the samples at time points: t=0, 2 weeks, 4 weeks, 8 weeks, and 12 weeks.

  • Assessment Criteria: At each time point, evaluate the following for both the fragranced product and the unfragranced base:

    • Physical: Color, clarity, phase separation, viscosity.

    • Chemical: pH.

    • Organoleptic: Odor profile (compared to the 25°C control). Note any loss of top notes, development of off-notes, or changes in character.

Protocol: Sensory Validation via Triangle Test

The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples. It is ideal for validating if a change in formulation or aging has created a noticeable sensory shift.

Objective: To determine if consumers can detect a difference between a fragrance aged under accelerated conditions and a fresh control sample.

Procedure:

  • Panelist Selection: Recruit a panel of at least 20-30 untrained consumer panelists.

  • Sample Preparation:

    • Sample A: The control product, stored at 25°C.

    • Sample B: The test product, aged for 12 weeks at 40°C.

    • Prepare samples on an appropriate medium (e.g., fragrance blotters, fabric swatches).

  • Test Design: Present each panelist with three coded samples. Two samples are identical, and one is different. There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB). These should be randomized and balanced across all panelists.

  • Evaluation: Instruct panelists to evaluate the samples from left to right and identify the "odd" or "different" sample. Panelists must make a choice, even if it is a guess.

  • Statistical Analysis:

    • Count the total number of correct identifications.

    • Compare this number to a statistical table for the triangle test (based on the binomial distribution where the probability of a correct guess is 1/3).

    • If the number of correct judgments meets or exceeds the critical value for a chosen significance level (e.g., p < 0.05), it can be concluded that a perceptible difference exists between the samples.

Conclusion

(E)-3-Octen-1-ol, acetate is a potent and versatile ingredient for modern flavor and fragrance creation. Its unique sensory profile, combining green, fruity, and herbal elements, allows for the development of authentic and complex formulations. By understanding its physicochemical properties and employing systematic, validated protocols for formulation, analysis, and stability testing, researchers and developers can harness its full potential. The methodologies outlined in this guide provide a robust framework for the successful application of this compound, ensuring the creation of high-quality, stable, and sensorially pleasing consumer products.

References

  • Bari, M. A., et al. (2024). Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. Symmetry, 16(973). Available at: [Link]

  • The Fragrance Conservatory. 1-Octen-3-yl acetate. The Ingredient Directory. Available at: [Link]

  • World Health Organization (WHO) / JECFA. 1-octen-3-yl acetate. JECFA Evaluations. Available at: [Link]

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  • Tan, C. (2016). Stability of Beverage Flavor Emulsions. Perfumer & Flavorist. Available at: [Link]

  • Flavor and Extract Manufacturers Association (FEMA). 1-OCTEN-3-YL ACETATE. FEMA GRAS. Available at: [Link]

  • Flavor and Extract Manufacturers Association (FEMA). 1-OCTEN-3-OL. FEMA GRAS. Available at: [Link]

  • Tan, C. & Wu, S. (1989). Stability of Beverage Flavor Emulsions. Perfumer & Flavorist, 14(2), 21-26. (Note: Link points to a later article by the same author on the same topic, original PDF not directly linkable).
  • The Good Scents Company. pear flavor. TGSC Perfumery Raw Materials Information. Available at: [Link]

  • Food and Agriculture Organization of the United Nations (FAO). 1-Octen-3-yl acetate. Online Edition: "Specifications for Flavourings". Available at: [Link]

  • Food and Agriculture Organization of the United Nations (FAO). 1-Octen-3-yl acetate (French). Edition en ligne: "Spécifications concernant les aromatisants". Available at: [Link]

  • Salvia-Trujillo, L., et al. (2018). Beverage Emulsions: Key Aspects of Their Formulation and Physicochemical Stability. Beverages, 4(4), 70. Available at: [Link]

  • McClements, D.J. (2018). Beverage Emulsions: Key Aspects of Their Formulation and Physicochemical Stability. Beverages, 4(4), 70. Available at: [Link]

  • The Good Scents Company. pear juice concentrate. TGSC Perfumery Raw Materials Information. Available at: [Link]

  • Kerdahi, K., et al. (2021). Rheology and Stability of Beverage Emulsions in the Presence and Absence of Weighting Agents: A Review. Food Hydrocolloids, 119, 106821. Available at: [Link]

  • Li, Y., et al. (2023). Olfactory Perception and Receptor Binding of Damascone Isomers: Unravelling the Role of Double Bond Configuration. Food Chemistry, 429, 136891. Available at: [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (2016). GRAS Flavoring Substances 27. FEMA. Available at: [Link]

  • The Good Scents Company. (Z)-3-octen-1-yl propionate. TGSC Perfumery Raw Materials Information. Available at: [Link]

  • The Good Scents Company. 1-octen-3-yl acetate. TGSC Perfumery Raw Materials Information. Available at: [Link]

  • Smith, R. L., et al. (2008). GRAS Flavoring Substances 23. Food Technology, 62(8), 22-61. Available at: [Link]

  • Liu, M. T., et al. (2020). Conformational Sensing by a Mammalian Olfactory Receptor. Chemistry – A European Journal, 26(52), 11848-11851. Available at: [Link]

  • Bari, M. A., et al. (2024). Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. Symmetry, 16(8), 973. Available at: [Link]

  • Schmidt, F., et al. (2021). GC/MS Chromatogram and Spectra of the 1-octen-3-ol produced by strain LB12DSC. ResearchGate. Available at: [Link]

  • Creative Formulas. (2024). Lavender 40-42 Replacer. Scribd. Available at: [Link]

  • Gane, S., et al. (2013). Odorant-receptor interactions and odor percept: a chemical perspective. Chemical Senses, 38(7), 549-560. Available at: [Link]

  • Smith, R. L., et al. (2001). GRAS Flavoring Substances 20. Food Technology, 55(12), 34-55. Available at: [Link]

  • Lamparsky, D. (1986). Lavender. Perfumer & Flavorist, 11(4), 11-20. (Note: This is a classic industry reference, direct link unavailable, accessible through industry archives).
  • Curtis, T. & Williams, D. G. (2001). An Introduction to Perfumery (2nd ed.). Micelle Press. (Referencing Pear Ester).
  • de March, C. A., et al. (2021). Interactions among key residues regulate mammalian odorant receptor trafficking. eLife, 10, e69092. Available at: [Link]

  • Wikipedia. 1-Octen-3-yl acetate. Available at: [Link]

  • Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, 1-octen-3-yl acetate, CAS Registry Number 2442-10-6. Food and Chemical Toxicology, 128, 107-114. Available at: [Link]

  • Li, Y., et al. (2015). Physicochemical Properties of Octenyl Succinic Esters of Cereal, Tuber and Root Starches. Starch - Stärke, 67(1-2), 149-156. Available at: [Link]

  • Ma, H., et al. (2022). Functionalities of Octenyl Succinic Anhydride Wheat Starch and Its Effect on the Quality of Model Dough and Noodles. Foods, 11(10), 1435. Available at: [Link]

  • Indrianti, N., et al. (2023). Optimizing reaction condition of octenyl succinic anhydride on heat-moisture-treated sago starch and its application for biodegradable film. Food Science and Technology, 43. Available at: [Link]

  • Wang, S., et al. (2021). Structure and Properties of Octenyl Succinic Anhydride-Modified High-Amylose Japonica Rice Starches. Polymers, 13(8), 1298. Available at: [Link]

  • Zhang, H., et al. (2024). Impact of Esterification with Octenyl Succinic Anhydride on the Structural Characteristics and Glucose Response in Mice of Wheat Starch. Foods, 13(9), 1367. Available at: [Link]

  • Lluch Essence. 1-OCTEN-3-YL ACETATE. Product Specification. Available at: [Link]

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Application Note: High-Resolution Separation of (E) and (Z)-3-octen-1-ol Acetate Isomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust protocol for the separation of (E) and (Z) geometric isomers of 3-octen-1-ol acetate using gas chromatography. The accurate quantification of these isomers is critical in the flavor, fragrance, and chemical ecology sectors, where the specific isomeric ratio can significantly impact aroma profiles and biological activity. This guide provides an in-depth explanation of the chromatographic principles, a validated experimental protocol, and data interpretation guidelines tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of Isomeric Purity

3-Octen-1-ol and its acetate ester are volatile organic compounds found in various natural sources, including plants and insects. They are characterized by their distinct mushroom, earthy, and green aromas. The double bond at the third position of the carbon chain gives rise to two geometric isomers: (E)-3-octen-1-ol acetate (trans) and (Z)-3-octen-1-ol acetate (cis). While structurally similar, these isomers can possess different sensory properties and biological functions. For instance, in the field of chemical ecology, specific E/Z ratios of pheromone components are often crucial for effective insect communication.[1] Therefore, a reliable analytical method to separate and quantify these isomers is essential for quality control, research, and development.

This document outlines a methodology leveraging a highly polar stationary phase for the effective gas chromatographic separation of these geometric isomers. While the term "chiral gas chromatography" is often associated with the separation of enantiomers, the principles of high-selectivity stationary phases can also be expertly applied to the resolution of diastereomers, such as E/Z isomers.[2]

The Principle of Separation: Exploiting Polarity and Molecular Geometry

The separation of (E) and (Z) isomers by gas chromatography is predicated on the differential interactions between the analytes and the stationary phase of the GC column. Due to their distinct spatial arrangements, geometric isomers exhibit subtle differences in their physicochemical properties, such as boiling point and dipole moment. The (Z) or cis isomer, with both alkyl groups on the same side of the double bond, has a more compact, U-shaped structure, which can influence its interaction with the stationary phase compared to the more linear (E) or trans isomer.

To exploit these small differences, a highly polar stationary phase is required. Cyanopropyl-based polysiloxane columns are the industry standard for this type of application, particularly for the analysis of fatty acid methyl esters (FAMEs), which includes the separation of their cis and trans isomers.[3][4] The high polarity of these phases, derived from the cyano groups, induces strong dipole-dipole and dipole-induced dipole interactions with the analytes.[5] This allows for separation based on the subtle differences in the geometry and polarity of the (E) and (Z) isomers, which would co-elute on standard non-polar or mid-polar columns. For this application, we recommend a column with a high cyanopropyl content, such as an Agilent HP-88 or a Restek Rt-2560.[6][7]

Experimental Protocol

This protocol is designed to provide a robust starting point for the separation of (E) and (Z)-3-octen-1-ol acetate. Optimization may be required based on the specific instrumentation and sample matrix.

Materials and Reagents
  • (E)/(Z)-3-octen-1-ol acetate standard mixture: (Purity ≥95%)

  • Solvent: Hexane or Ethyl Acetate (GC grade or higher)

  • High-Purity Gases: Helium (carrier gas, 99.999%), Hydrogen (FID, 99.999%), and Air (FID, zero grade)

Instrumentation and Column
  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • GC Column: Agilent HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent high-polarity biscyanopropyl polysiloxane column (e.g., Restek Rt-2560).[6][8]

  • Injector: Split/Splitless inlet.

  • Data System: Chromatography data acquisition and processing software.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of the (E)/(Z)-3-octen-1-ol acetate mixture at 1 mg/mL in hexane.

  • Working Standards: Create a series of working standards by serial dilution of the stock solution to concentrations appropriate for the detector's linear range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: For samples in a complex matrix (e.g., essential oils, insect extracts), a suitable extraction and clean-up procedure, such as liquid-liquid extraction or solid-phase extraction (SPE), may be necessary. The final extract should be dissolved in hexane.

Gas Chromatography Conditions

The following table summarizes the recommended GC parameters, adapted from established methods for separating similar unsaturated esters.[9]

ParameterRecommended Setting
Column Agilent HP-88, 100 m x 0.25 mm, 0.20 µm (or equivalent)
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be optimized for sensitivity)
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program Initial Temp: 100 °C, hold for 5 minRamp: 3 °C/min to 220 °CFinal Hold: Hold at 220 °C for 10 min
Detector FID
Detector Temperature 260 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (He) 25 mL/min

Data Analysis and Expected Results

Peak Identification and Elution Order

On highly polar cyanopropyl columns, the elution order of geometric isomers is typically dependent on their configuration. The more linear (E)-isomer generally has a slightly longer retention time than the more compact (Z)-isomer due to stronger interactions with the stationary phase. However, this can be temperature-dependent.[1] Peak identification should be confirmed by analyzing pure standards of each isomer if available, or by using GC-MS and comparing mass spectra to library data.

Quantitative Data and System Suitability

The following table presents hypothetical, yet realistic, data for the separation of (E) and (Z)-3-octen-1-ol acetate based on the described protocol.

AnalyteRetention Time (min)Peak AreaResolution (Rs)Tailing Factor (Tf)
(Z)-3-octen-1-ol acetate~25.5(variable)1.0 - 1.2
(E)-3-octen-1-ol acetate~25.9(variable)> 1.51.0 - 1.2

System Suitability Criteria:

  • Resolution (Rs): The resolution between the (Z) and (E) isomer peaks should be greater than 1.5 to ensure accurate quantification.

  • Tailing Factor (Tf): The tailing factor for each peak should be between 0.9 and 1.5 for good peak symmetry.

  • Reproducibility: The relative standard deviation (RSD) of retention times and peak areas from replicate injections (n=5) should be less than 1% and 5%, respectively.

Workflow and Process Visualization

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard Standard Mixture (E/Z)-3-octen-1-ol acetate Dilution Dilution in Hexane Standard->Dilution Sample Test Sample (e.g., Essential Oil) Extraction Extraction / Cleanup (if necessary) Sample->Extraction FinalSample Final Sample for Injection Dilution->FinalSample Extraction->FinalSample GC_System GC-FID System (HP-88 Column) FinalSample->GC_System 1 µL Injection Acquisition Data Acquisition (Chromatogram) GC_System->Acquisition Integration Peak Integration & Identification Acquisition->Integration Quantification Quantification (Isomer Ratio %) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC analysis of (E)/(Z)-3-octen-1-ol acetate.

Troubleshooting and Method Optimization

  • Poor Resolution: If the resolution is below 1.5, consider decreasing the initial oven temperature ramp rate (e.g., from 3 °C/min to 2 °C/min) to increase the time the analytes spend interacting with the stationary phase. A longer column (e.g., 100 m) is highly recommended for this type of separation.[3]

  • Peak Tailing: Peak tailing, especially for polar compounds, can indicate active sites in the inlet liner or column. Ensure a high-quality, deactivated liner is used. If the column is old, performance may be restored by baking it out at its maximum temperature limit for a few hours.

  • Co-elution with Matrix Components: If analyzing complex samples, a GC-MS system can be invaluable. By using selected ion monitoring (SIM) mode, it is possible to selectively detect the target analytes even if they co-elute with other matrix components.

Conclusion

The protocol detailed in this application note provides a reliable and high-resolution method for the separation and quantification of (E) and (Z)-3-octen-1-ol acetate isomers. By utilizing a highly polar cyanopropyl-based GC column, such as the Agilent HP-88, researchers can achieve the necessary selectivity to accurately determine the isomeric ratio of these important flavor and fragrance compounds. This method is directly applicable to quality control in the food and beverage industry, purity assessment of synthetic standards, and advanced research in chemical ecology.

References

  • BenchChem. (2025). Application Notes & Protocols for the Quantitative Analysis of Pheromone Components in Insect Gland Extracts.
  • Agilent Technologies. (2011). Analysis of Fatty Acids in Infant Formulas Using an Agilent J&W HP-88 Capillary GC Column.
  • Sigma-Aldrich. GC Column Selection Guide.
  • Restek Corporation. (2022). Highly Reproducible Detailed cis/trans FAMEs Analysis Ensured by New Optimized Rt-2560 Column Manufacturing and Application-Specific QC Test.
  • David, F., Sandra, P., & Vickers, A. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters.
  • Agilent Technologies. DB-23 GC Column.
  • Chrom Tech. Agilent HP-88 GC Column.
  • Restek Corporation. Rt-2560 GC Capillary Column, 100 m, 0.25 mm ID, 0.20 µm.
  • Agilent Technologies. (2010). Separation of Fatty Acid Methyl Esters (FAME) on an Agilent J&W Select CP-Sil 88 for FAME GC Column.
  • American Laboratory. (2011). High-Efficiency FAMEs Analyses Using Capillary GC.
  • Chrom Tech. Restek Rt-2560 GC Column.
  • Ando, T., et al. (2009). Instrumental Analysis of Terminal-Conjugated Dienes for Reexamination of the Sex Pheromone Secreted by a Nettle Moth, Parasa lepida lepida.
  • Agilent Technologies. WAX Columns | Polar Compound Analysis.
  • Thermo Fisher Scientific. Polar GC Columns.
  • Shimadzu Corporation. Chromatography of FAMEs Using Cyanopropyl Capillary Columns.
  • Martin, C. A., et al. (2008). Optimization of the selectivity of a cyanopropyl stationary phase for the gas chromatographic analysis of trans fatty acids.
  • Vickers, A., et al. (2008). New High Polarity bis(Cyanopropyl) Siloxane Stationary Phase for GC Resolution of Positional and Geometric Isomers of Fatty Acid Methyl Esters. Agilent Technologies.
  • Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry, 375(5), 635-42.
  • NIST.
  • ResearchGate. Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl Compounds.

Sources

Application Note: Enzymatic Kinetic Resolution of Octenyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Octenyl acetate, a key fragrance and flavor compound, possesses a chiral center at the C3 position, leading to the existence of (R)- and (S)-enantiomers. These enantiomers can exhibit distinct olfactory properties, making their separation and isolation crucial for the fine chemical and pharmaceutical industries. Enzymatic kinetic resolution (EKR) presents a highly efficient and environmentally benign approach for obtaining enantiomerically pure forms of the corresponding alcohol, oct-1-en-3-ol, which can then be re-acetylated to the desired octenyl acetate enantiomer.[1][2] This application note provides a detailed protocol for the lipase-catalyzed kinetic resolution of racemic oct-1-en-3-ol, the precursor alcohol to octenyl acetate, through enantioselective transesterification.

This method leverages the remarkable stereoselectivity of lipases, particularly the widely used Candida antarctica lipase B (CALB), to preferentially acylate one enantiomer of the racemic alcohol.[3][4][5] This results in the formation of an enantioenriched acetate and leaves the unreacted, slower-reacting alcohol enantiomer in high enantiomeric excess.[2][4] The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%.[2]

Principle of the Method

The kinetic resolution of racemic oct-1-en-3-ol is based on the difference in the rate of acylation for the (R)- and (S)-enantiomers in the presence of a lipase. In a non-aqueous solvent, the lipase selectively catalyzes the transfer of an acyl group from an acyl donor to one of the alcohol enantiomers. This results in a mixture of the acylated enantiomer and the unreacted enantiomer, which can then be separated by standard chromatographic techniques.

Materials and Reagents

Material/ReagentGradeSupplierNotes
Racemic oct-1-en-3-ol≥98%Commercially Available
Immobilized Candida antarctica lipase B (CALB), e.g., Novozym® 435Commercially AvailableImmobilization enhances stability and reusability.[6][7][8]
Vinyl acetateAnhydrous, ≥99%Commercially AvailableIrreversible acyl donor.[4]
TolueneAnhydrous, ≥99.8%Commercially AvailableA suitable non-polar solvent.[3][9]
n-HexaneHPLC GradeCommercially AvailableFor chromatography.
Ethyl acetateHPLC GradeCommercially AvailableFor chromatography.
Sodium sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying.
Diethyl etherAnhydrousCommercially AvailableFor extraction.

Experimental Workflow Diagram

EKR_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Separation cluster_analysis Analysis racemate Racemic oct-1-en-3-ol reaction_vessel Reaction Vessel (e.g., 25 mL flask) racemate->reaction_vessel enzyme Immobilized CALB enzyme->reaction_vessel solvent Anhydrous Toluene solvent->reaction_vessel acyl_donor Vinyl Acetate acyl_donor->reaction_vessel stirring Stirring at 30-40°C reaction_vessel->stirring monitoring Reaction Monitoring (Chiral GC/HPLC) stirring->monitoring filtration Enzyme Filtration monitoring->filtration ~50% Conversion extraction Solvent Evaporation & Extraction filtration->extraction separation Column Chromatography extraction->separation alcohol (S)-oct-1-en-3-ol (Unreacted) separation->alcohol acetate (R)-octenyl acetate (Product) separation->acetate ee_determination Enantiomeric Excess (e.e.) Determination (Chiral GC/HPLC) alcohol->ee_determination acetate->ee_determination

Caption: Workflow for the enzymatic kinetic resolution of octenyl acetate isomers.

Detailed Experimental Protocol

1. Reaction Setup

1.1. To a 25 mL round-bottom flask equipped with a magnetic stir bar, add racemic oct-1-en-3-ol (1.0 g, 7.8 mmol). 1.2. Add anhydrous toluene (10 mL). Stir until the alcohol is completely dissolved. 1.3. Add immobilized Candida antarctica lipase B (CALB) (100 mg). The amount of enzyme can be optimized for reaction time. 1.4. Place the flask in a temperature-controlled oil bath set to 35°C. 1.5. Add vinyl acetate (0.81 g, 9.4 mmol, 1.2 equivalents). The use of a slight excess of the acyl donor ensures the reaction goes to completion.[5]

2. Reaction Monitoring

2.1. Monitor the progress of the reaction by taking small aliquots (approx. 20 µL) from the reaction mixture at regular intervals (e.g., every 1-2 hours). 2.2. Dilute the aliquot with ethyl acetate and analyze by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess (e.e.) of both the remaining alcohol and the formed acetate.[10][11] 2.3. The reaction should be stopped when the conversion reaches approximately 50% to achieve high enantiomeric excess for both the product and the unreacted starting material.[2]

3. Work-up and Product Isolation

3.1. Once the desired conversion is reached, remove the flask from the oil bath and allow it to cool to room temperature. 3.2. Remove the immobilized enzyme by vacuum filtration and wash it with a small amount of toluene. The enzyme can be washed, dried, and reused for subsequent reactions.[7] 3.3. Evaporate the solvent from the filtrate under reduced pressure. 3.4. Dissolve the residue in diethyl ether (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) to remove any acetic acid formed during the reaction, followed by brine (10 mL). 3.5. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 3.6. Purify the resulting mixture of unreacted alcohol and the formed acetate by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.

Analysis and Characterization

The enantiomeric excess of the unreacted (S)-oct-1-en-3-ol and the produced (R)-octenyl acetate can be determined by chiral GC or HPLC.[12][13][14]

Example Chiral GC Conditions:

  • Column: Chiral GC column (e.g., Cyclodextrin-based)

  • Carrier Gas: Helium

  • Injector Temperature: 220°C

  • Detector Temperature: 250°C (FID)

  • Oven Program: 80°C (hold 2 min), then ramp to 150°C at 5°C/min.

Expected Results (Hypothetical Data)

CompoundRetention Time (min)Enantiomeric Excess (e.e.)Yield (%)
(S)-oct-1-en-3-ol12.5>99%~45%
(R)-oct-1-en-3-ol13.2--
(R)-octenyl acetate15.8>98%~48%
(S)-octenyl acetate16.5--

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Rate - Inactive enzyme- Insufficient reaction time or temperature- Presence of water in the reaction medium- Use fresh or properly stored enzyme.- Increase reaction time or temperature (within the optimal range for the enzyme, typically 30-60°C).[15]- Ensure all reagents and solvents are anhydrous.
Low Enantioselectivity - Reaction carried out past 50% conversion- Incorrect enzyme selection- Suboptimal reaction temperature- Carefully monitor the reaction and stop at ~50% conversion.- Screen different lipases if CALB is not effective.- Optimize the reaction temperature.
Difficulty in Separating Products - Inefficient column chromatography- Optimize the eluent system for column chromatography.- Consider derivatization of the alcohol to improve separation.

Conclusion

This application note provides a robust and reliable protocol for the enzymatic kinetic resolution of octenyl acetate isomers via the enantioselective acylation of the corresponding alcohol, oct-1-en-3-ol. The use of immobilized Candida antarctica lipase B offers high enantioselectivity, operational stability, and the potential for enzyme recycling, making this a green and efficient method for the production of enantiomerically pure fragrance and flavor compounds.

References

  • Martín-Matute, B., Edin, M., Bogár, K., & Bäckvall, J. E. (2004). A highly efficient dynamic kinetic resolution of secondary alcohols at room temperature. Angewandte Chemie International Edition, 43(47), 6535-6539. [Link]

  • Jackson, M., & Jones, C. W. (2009). Lipase-catalysed kinetic resolutions of secondary alcohols in pressurised liquid hydrofluorocarbons. Tetrahedron Letters, 50(38), 5343-5346. [Link]

  • Palkovits, R., & Schüth, F. (2007). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. Chemistry–A European Journal, 13(1), 183-189. [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of secondary alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Park, J., & Kim, M. J. (2019). Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium. Green Chemistry, 21(11), 2963-2969. [Link]

  • Forró, E., & Fülöp, F. (2012). Immobilization to improve the properties of Pseudomonas fluorescens lipase for the kinetic resolution of 3-aryl-3-hydroxy esters. Process Biochemistry, 47(1), 49-56. [Link]

  • Zielińska, A., et al. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. Molecules, 27(14), 4443. [Link]

  • Forró, E., & Fülöp, F. (2012). Immobilization to improve the properties of Pseudomonas fluorescens lipase for the kinetic resolution of 3-aryl-3-hydroxy esters. Process Biochemistry, 47(1), 49-56. [Link]

  • Siódmiak, T., et al. (2018). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Catalysts, 8(11), 542. [Link]

  • de Souza, R. O. M. A., et al. (2007). Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. Tetrahedron: Asymmetry, 18(13), 1541-1546. [Link]

  • Tan, T., et al. (2021). The Immobilization of Lipases on Porous Support by Adsorption and Hydrophobic Interaction Method. Catalysts, 11(11), 1373. [Link]

  • Organic Chemistry Portal. (n.d.). Asymmetric Acylations of Alcohols. [Link]

  • Palkovits, R., & Schüth, F. (2007). Dynamic Kinetic Resolution of Secondary Alcohols Combining Enzyme-Catalyzed Transesterification and Zeolite-Catalyzed Racemization. Chemistry–A European Journal, 13(1), 183-189. [Link]

  • Gawas, S. D., et al. (2005). Enzymatic Resolution of Racemic Secondary Alcohols by Lipase B from Candida antarctica. Journal of the American Oil Chemists' Society, 82(1), 63-66. [Link]

  • Wikipedia. (n.d.). Kinetic resolution. [Link]

  • Szeliga, M., et al. (2022). CALB Immobilized on Octyl-Agarose—An Efficient Pharmaceutical Biocatalyst for Transesterification in Organic Medium. International Journal of Molecular Sciences, 23(21), 13329. [Link]

  • Vágvölgyi, M., et al. (1997). ANALYTICAL CHIRAL SEPARATION METHODS. Pure and Applied Chemistry, 69(7), 1461-1466. [Link]

  • Nagy, J., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Catalysts, 13(7), 1098. [Link]

  • Gawas, S. D., et al. (2005). Enzymatic resolution of racemic secondary alcohols by lipase B from Candida antarctica. Journal of the American Oil Chemists' Society, 82(1), 63-66. [Link]

  • Rios, N. S., et al. (2019). Immobilization of Lipase B from Candida antarctica in Octyl-Vinyl Sulfone Agarose: Effect of the Enzyme-Support Interactions on Enzyme Activity, Specificity, Structure and Inactivation Pathway. International Journal of Molecular Sciences, 20(21), 5452. [Link]

  • Szeliga, M., et al. (2021). A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. Molecules, 26(16), 4983. [Link]

  • Christie, W. W. (n.d.). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. [Link]

  • Welch, C. J. (1995). CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 17(10). [Link]

  • Al-Zoubi, R. M., et al. (2020). The enzymatic kinetic resolution of 1 a. ChemistrySelect, 5(44), 13917-13921. [Link]

  • Szczęsna, D., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. International Journal of Molecular Sciences, 25(19), 10795. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-3-Octen-1-ol, Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (E)-3-Octen-1-ol, acetate. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this synthesis and maximize your yield and purity.

Introduction to the Synthesis

The synthesis of (E)-3-Octen-1-ol, acetate, an important fragrance and flavor compound, is typically achieved through the acetylation of (E)-3-Octen-1-ol. While seemingly a straightforward esterification, achieving a high yield of the desired (E)-isomer requires careful control of reaction conditions to prevent side reactions and ensure complete conversion. This guide will address common issues encountered during this process.

Frequently Asked Questions (FAQs) & Troubleshooting

Low or No Product Yield

Q1: I am observing a very low yield or no formation of (E)-3-Octen-1-ol, acetate. What are the likely causes?

A1: Low or no product yield is a common issue that can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. Here's a breakdown of potential causes and how to troubleshoot them:

  • Poor Quality of Starting Materials:

    • (E)-3-Octen-1-ol: The presence of water or other nucleophilic impurities in your starting alcohol can consume the acetylating agent, leading to lower yields. Ensure your (E)-3-Octen-1-ol is dry and pure. You can verify its purity using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]

    • Acetylating Agent: Acetic anhydride and acetyl chloride are sensitive to moisture. Hydrolysis of these reagents will reduce their effective concentration. Use freshly opened bottles or distill them before use.

    • Solvent: If using a solvent, ensure it is anhydrous. Residual water in the solvent is a common culprit for low yields in acylation reactions.

  • Suboptimal Reaction Conditions:

    • Temperature: While some acetylations can proceed at room temperature, gentle heating (e.g., 40-60 °C) can increase the reaction rate.[4] However, excessive heat can lead to side reactions, such as isomerization of the double bond or elimination reactions.

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to determine the optimal reaction time.

    • Catalyst: While the reaction can proceed without a catalyst, especially with a more reactive acetylating agent like acetyl chloride, a catalyst is often beneficial with acetic anhydride.[5] Common catalysts include pyridine, 4-dimethylaminopyridine (DMAP), or a mild Lewis acid.[6] If you are using a catalyst, ensure it is active and used in the correct amount.

  • Inefficient Work-up and Purification:

    • Product may be lost during the work-up procedure. Ensure that all aqueous washes are thoroughly extracted with an appropriate organic solvent to recover all the product.

    • Inefficient purification can also lead to apparent low yields. Optimize your purification method, whether it be distillation or column chromatography, to minimize product loss.

Q2: My reaction seems to stall and does not go to completion. What should I do?

A2: A stalled reaction, where the starting material is still present after an extended period, can be addressed by considering the following:

  • Reagent Stoichiometry: Ensure you are using a slight excess of the acetylating agent (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.

  • Catalyst Deactivation: If you are using a catalyst, it may have been deactivated by impurities. Consider adding a fresh portion of the catalyst.

  • Reversibility: Esterification reactions can be reversible.[6] If acetic acid is a byproduct, its accumulation can slow down the forward reaction. Using a base like pyridine as a catalyst or solvent can neutralize the acid byproduct and shift the equilibrium towards the product.

Product Purity Issues

Q3: My final product is impure. What are the common impurities and how can I remove them?

A3: Common impurities in the synthesis of (E)-3-Octen-1-ol, acetate include unreacted starting material, the acetylating agent and its hydrolysis product (acetic acid), and potential side products.

  • Unreacted (E)-3-Octen-1-ol: This can be removed by careful fractional distillation under reduced pressure or by column chromatography.

  • Acetic Acid/Anhydride: These can be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, during the work-up. Be cautious with vigorous shaking to avoid emulsion formation.

  • Isomeric Impurities: There is a possibility of isomerization of the double bond from the (E) to the (Z) configuration, especially if the reaction is heated for an extended period or under acidic/basic conditions. Differentiating between these isomers can be achieved using GC with an appropriate column or by careful analysis of the 1H NMR spectrum, paying attention to the coupling constants of the vinylic protons.[1][7][8]

  • Other Byproducts: Allylic alcohols can sometimes undergo rearrangement or elimination reactions.[9] GC-MS is the best tool to identify these unknown impurities.[10][11][12]

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of (E)-3-Octen-1-ol, acetate check_sm 1. Verify Starting Material Purity (GC-MS, NMR) start->check_sm check_reagents 2. Check Acetylating Agent & Solvent (Anhydrous Conditions) start->check_reagents check_conditions 3. Evaluate Reaction Conditions (Temp, Time, Catalyst) start->check_conditions check_workup 4. Review Work-up & Purification start->check_workup sm_impure Impure Starting Material check_sm->sm_impure If Impure reagents_wet Moisture in Reagents/Solvent check_reagents->reagents_wet If Wet conditions_suboptimal Suboptimal Conditions check_conditions->conditions_suboptimal If Suboptimal workup_loss Product Loss During Work-up check_workup->workup_loss If Loss is Suspected purify_sm Action: Purify/Dry Starting Material sm_impure->purify_sm use_fresh_reagents Action: Use Fresh/Dry Reagents & Solvents reagents_wet->use_fresh_reagents optimize_conditions Action: Optimize Temp, Time, Catalyst, Stoichiometry conditions_suboptimal->optimize_conditions optimize_workup Action: Optimize Extraction & Purification Steps workup_loss->optimize_workup end Improved Yield purify_sm->end use_fresh_reagents->end optimize_conditions->end optimize_workup->end

Caption: Troubleshooting workflow for low yield.

Experimental Protocols

General Protocol for Acetylation of (E)-3-Octen-1-ol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and desired scale.

  • Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (E)-3-Octen-1-ol (1.0 eq).

    • If using a solvent, add anhydrous dichloromethane or diethyl ether.

    • If using a catalyst, add 4-DMAP (0.05 - 0.1 eq) or pyridine (can be used as solvent).

  • Reaction:

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Once the reaction is complete, quench by slowly adding water.

    • Transfer the mixture to a separatory funnel and add more water and an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent in vacuo.

  • Purification:

    • Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography on silica gel.

Data Presentation

Table 1: Physical and Chemical Properties

Property(E)-3-Octen-1-ol(E)-3-Octen-1-ol, acetate
Molecular Formula C8H16O[13]C10H18O2[1]
Molecular Weight 128.21 g/mol [14]170.25 g/mol [1]
Boiling Point ~175 °C (at 760 mmHg)~217 °C (at 760 mmHg)[1]
CAS Number 20125-85-3[3]69668-83-3[1]

Table 2: Recommended Reaction Conditions

ParameterCondition 1 (High Reactivity)Condition 2 (Standard)
Acetylating Agent Acetyl ChlorideAcetic Anhydride
Catalyst None needed (or mild base)4-DMAP or Pyridine
Solvent Anhydrous CH2Cl2Anhydrous CH2Cl2 or Pyridine
Temperature 0 °C to Room TemperatureRoom Temperature to 40 °C
Typical Reaction Time 1-4 hours4-12 hours

Purity Assessment and Characterization

Workflow for Product Analysis

Product_Analysis start Crude Product tlc TLC Analysis (Initial Check) start->tlc gcms GC-MS Analysis (Purity & Impurity ID) tlc->gcms nmr NMR Spectroscopy (Structure Verification) gcms->nmr purification Purification (Distillation/Chromatography) nmr->purification If Impure final_product Pure (E)-3-Octen-1-ol, acetate nmr->final_product If Pure purification->final_product

Caption: Workflow for product analysis and purification.

A combination of analytical techniques is recommended for the comprehensive characterization of your synthesized (E)-3-Octen-1-ol, acetate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an invaluable tool for determining the purity of your product and identifying any volatile impurities. The mass spectrum of (E)-3-Octen-1-ol, acetate will show characteristic fragmentation patterns that can confirm its identity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Will confirm the structure of the acetate. Key signals to look for include the singlet for the acetyl methyl group (around 2.0 ppm), the multiplet for the methylene group adjacent to the oxygen (around 4.0 ppm), and the multiplets for the vinylic protons (around 5.5 ppm). The coupling constant (J-value) between the vinylic protons is crucial for confirming the (E)-stereochemistry (typically around 15 Hz).

    • 13C NMR: Will show the expected number of carbon signals, including the carbonyl carbon of the ester (around 170 ppm).[1]

References

  • Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. (2024). Molecules, 29(15), 3485. [Link]

  • PubChem. (n.d.). 1-Octen-3-yl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Octen-1-ol, acetate, (E)-. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). (Z)-5-octenyl acetate. Wiley. Retrieved from [Link]

  • Restek. (n.d.). Octenyl acetate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Octen-1-ol, (3Z)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Purification of Methyl Acetate/Water Mixtures from Chemical Interesterification of Vegetable Oils by Pervaporation. (2021). Membranes, 11(2), 118. [Link]

  • Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying stearic acid.
  • PubChem. (n.d.). 1-Octenyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • NIST. (n.d.). 3-Octen-1-ol, acetate, (Z)-. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). 3-Octen-1-ol, (E)-. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). 3-Octen-1-ol, acetate, (Z)-. National Institute of Standards and Technology. Retrieved from [Link]

  • Google Patents. (n.d.). Method for isolating high-purified unsaturated fatty acids using crystallization.
  • Semantic Scholar. (n.d.). Acetylation of alcohols, phenols and salicylic acid by heteropoly acids in acetic anhydride: a green and. Retrieved from [Link]

  • ResearchGate. (2025). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Retrieved from [Link]

  • ResearchGate. (2022). 1H-NMR impurity originating from ethyl acetate - What could it be?. Retrieved from [Link]

  • PubMed. (2005). Reversed-phase high-performance liquid chromatography purification of methyl esters of C(16)-C(28) polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28:8(n-3)]. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • NIST. (n.d.). 3-Octen-1-ol. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). 3-Octen-1-ol. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (n.d.). 3-Octen-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Purification of (E)-3-octenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of (E)-3-octenyl acetate. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve the purity of your synthesized (E)-3-octenyl acetate.

Troubleshooting Guide: Enhancing the Purity of (E)-3-octenyl acetate

This section addresses common issues encountered during the synthesis and purification of (E)-3-octenyl acetate.

Problem Probable Cause(s) Solution(s)
Low Purity After Synthesis 1. Incomplete reaction: Unreacted (E)-3-octen-1-ol remains. 2. Presence of byproducts: Formation of isomeric acetates or other side products. 3. Residual reagents: Lingering acetic anhydride, pyridine, or other catalysts.1. Drive the reaction to completion: Use a slight excess of the acetylating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). 2. Optimize reaction conditions: Lowering the reaction temperature may reduce byproduct formation. 3. Thorough work-up: Perform aqueous washes to remove unreacted reagents. A wash with a mild base like sodium bicarbonate solution can neutralize and remove acidic impurities.
Contamination with (Z)-isomer The starting material, (E)-3-octen-1-ol, may contain the (Z)-isomer.1. Source high-purity starting material: Whenever possible, obtain (E)-3-octen-1-ol with the highest possible isomeric purity. 2. Isomer separation: While challenging, fractional distillation or preparative chromatography may offer some separation of the E and Z isomers of the final product.
Presence of Non-polar Impurities These could be residual solvents from the reaction or extraction steps (e.g., hexane, diethyl ether).Rotary evaporation: Carefully remove volatile non-polar solvents under reduced pressure. Be mindful of the boiling point of (E)-3-octenyl acetate to avoid product loss.
Presence of Polar Impurities Unreacted (E)-3-octen-1-ol and residual carboxylic acids are common polar impurities.1. Aqueous extraction: Washing the organic layer with brine can help remove some water-soluble polar impurities. 2. Column chromatography: This is a highly effective method for separating the less polar (E)-3-octenyl acetate from more polar impurities.[1][2][3][4]
Difficulty in Separating Product from Byproducts with Similar Polarity Byproducts with similar functional groups and molecular weights can be challenging to separate.Fractional distillation: If the boiling points of the product and impurities differ by at least a few degrees, fractional distillation can be an effective purification method.[5][6][7]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the removal of polar impurities such as unreacted (E)-3-octen-1-ol.

Materials:

  • Crude (E)-3-octenyl acetate

  • Silica gel (230-400 mesh)[1]

  • Hexane

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Glass column

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in a chamber with a hexane:ethyl acetate solvent system (start with a 9:1 ratio and adjust as needed).

    • Visualize the spots under UV light or by staining. The desired product, (E)-3-octenyl acetate, should have a higher Rf value than the more polar unreacted alcohol.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to settle into a packed bed.

  • Loading the Sample:

    • Concentrate the crude product and dissolve it in a minimal amount of the eluent.

    • Carefully add the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen hexane:ethyl acetate solvent system.

    • Collect fractions in separate tubes.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Fractional Distillation

This method is suitable for separating (E)-3-octenyl acetate from impurities with different boiling points.[5][6][8]

Materials:

  • Crude (E)-3-octenyl acetate

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask

  • Heating mantle

  • Thermometer

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.

    • Place the crude (E)-3-octenyl acetate and a few boiling chips in the distillation flask.

  • Distillation:

    • Begin heating the distillation flask gently.

    • As the mixture heats, vapor will rise through the fractionating column. The component with the lower boiling point will vaporize more readily.[5]

    • Monitor the temperature at the top of the column. A stable temperature indicates that a pure component is distilling.

    • Collect the fraction that distills at the boiling point of (E)-3-octenyl acetate.

  • Analysis:

    • Analyze the collected fractions by GC or NMR to confirm their purity.

Visualizing Purification Workflows

PurificationWorkflow Crude Crude (E)-3-octenyl acetate Workup Aqueous Work-up Crude->Workup Remove water-soluble impurities Distillation Fractional Distillation Workup->Distillation Separate by boiling point Chromatography Column Chromatography Workup->Chromatography Separate by polarity Pure Pure (E)-3-octenyl acetate Distillation->Pure Chromatography->Pure

Sources

Identifying common impurities in commercial (E)-3-Octen-1-ol, acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (E)-3-Octen-1-ol, acetate. This guide is designed for researchers, scientists, and professionals in the drug development and flavor & fragrance industries who utilize this compound in their work. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to impurities that may be encountered during your experiments. Our goal is to provide you with the expertise and practical solutions needed to ensure the quality and integrity of your research.

Introduction: The Importance of Purity in (E)-3-Octen-1-ol, acetate

(E)-3-Octen-1-ol, acetate is a valuable chemical intermediate and a key component in many flavor and fragrance formulations. The presence of impurities can significantly impact the sensory profile, stability, and even the safety of the final product. Therefore, a thorough understanding of potential impurities and the methods to identify and mitigate them is crucial for consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my commercial (E)-3-Octen-1-ol, acetate?

A1: Based on the typical manufacturing process, which is the Fischer esterification of (E)-3-Octen-1-ol with acetic acid or its anhydride, you can anticipate several common impurities.[1][2][3][4] These can be categorized as follows:

  • Starting Material Residues:

    • (E)-3-Octen-1-ol: The unreacted alcohol precursor.

    • Acetic Acid: Residual acid from the esterification process.

  • Isomeric Impurities:

    • (Z)-3-Octen-1-ol, acetate: The geometric isomer (cis) of the target molecule. This often arises from an impure (E)-3-Octen-1-ol starting material, which can contain a certain percentage of the (Z)-isomer.[5]

    • Positional Isomers (e.g., 1-Octen-3-yl acetate): These isomers, where the acetate group is at a different position on the octene chain, can sometimes be present, though typically at lower levels.[6][7]

  • Byproducts:

    • Water: A direct byproduct of the Fischer esterification reaction.[1][2][4]

The following table summarizes these common impurities:

Impurity CategorySpecific ImpurityTypical Origin
Starting Material Residues (E)-3-Octen-1-olIncomplete esterification reaction
Acetic AcidExcess reagent or incomplete removal
Isomeric Impurities (Z)-3-Octen-1-ol, acetateImpure (E)-3-Octen-1-ol starting material
1-Octen-3-yl acetatePotential side reactions during synthesis
Byproducts WaterFormed during the esterification reaction

Troubleshooting Guide

Problem 1: My product has a sharp, vinegary off-odor.

Cause: This is a strong indicator of the presence of residual acetic acid . Acetic acid is a common starting material in the synthesis of (E)-3-Octen-1-ol, acetate and can be carried over if the post-reaction workup and purification are incomplete.

Troubleshooting Steps:

  • pH Measurement: A simple test is to dissolve a small amount of your product in a neutral solvent (like ethanol) and measure the pH. An acidic pH would support the presence of acetic acid.

  • Aqueous Wash: To remove the acetic acid, you can perform a liquid-liquid extraction. Dissolve the product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with a saturated sodium bicarbonate (NaHCO₃) solution. The bicarbonate will react with the acetic acid to form sodium acetate, which is water-soluble and will be removed in the aqueous layer. Be sure to perform the wash until no more CO₂ evolution is observed. Follow this with a wash with brine (saturated NaCl solution) to remove any remaining water-soluble components and help break any emulsions.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Confirmation: The absence of the vinegary odor and a neutral pH of a dissolved sample are good indicators of successful removal. For quantitative analysis, Gas Chromatography (GC) can be used, although acetic acid can be challenging to analyze on some standard non-polar columns.

Problem 2: My GC-MS analysis shows a peak eluting very close to my main product peak, affecting my purity assessment.

Cause: This is very likely the geometric isomer, (Z)-3-Octen-1-ol, acetate . Due to their similar structures and boiling points, the (E) and (Z) isomers often co-elute or have very close retention times on standard GC columns. The presence of the (Z)-isomer is typically due to its presence in the (E)-3-Octen-1-ol starting material.

Troubleshooting Workflow:

GC_MS_Troubleshooting cluster_0 Impurity Identification cluster_1 Resolution & Confirmation start GC-MS shows impurity peak close to main product check_ms Compare Mass Spectra start->check_ms isomeric Mass spectra are nearly identical check_ms->isomeric Yes different Mass spectra are different check_ms->different No confirm_z Likely (Z)-isomer isomeric->confirm_z identify_other Identify other impurity (e.g., positional isomer) different->identify_other optimize_gc Optimize GC Method (e.g., slower temp. ramp, longer column) confirm_z->optimize_gc chiral_gc Consider Chiral GC for positional isomers identify_other->chiral_gc fractional_distillation Fractional Distillation (if levels are high) optimize_gc->fractional_distillation source_sm Source higher purity (E)-3-Octen-1-ol optimize_gc->source_sm

Caption: Workflow for identifying and resolving co-eluting isomeric impurities.

Detailed Steps:

  • Mass Spectral Analysis: Carefully compare the mass spectrum of the impurity peak with that of your main (E)-3-Octen-1-ol, acetate peak. Geometric isomers will have virtually identical mass spectra.

  • GC Method Optimization: To improve the separation between the (E) and (Z) isomers, you can:

    • Use a longer GC column: A longer column will provide more theoretical plates and better resolution.

    • Employ a slower temperature ramp: A slower ramp rate will increase the time the analytes spend in the column, allowing for better separation.

    • Select a more polar stationary phase: A polar column (e.g., a wax-type column) may provide better selectivity for geometric isomers compared to a standard non-polar (e.g., DB-5) column.

  • Source Material Verification: Analyze your (E)-3-Octen-1-ol starting material to determine the level of the (Z)-isomer. If the impurity is present in the starting material, you may need to source a higher purity grade or purify the alcohol before esterification.

  • Purification: If the level of the (Z)-isomer is unacceptably high, fractional distillation under reduced pressure can be employed to separate the isomers, although this can be challenging.

Problem 3: I observe a peak in my GC chromatogram with a shorter retention time than the main product, and it has a characteristic 'mushroom' or 'earthy' off-note.

Cause: This is indicative of unreacted (E)-3-Octen-1-ol . Alcohols are generally more polar than their corresponding esters and will therefore have shorter retention times on most standard GC columns. The characteristic odor of octenols is often described as mushroom-like.[8][9][10]

Identification and Removal Protocol:

Unreacted_Alcohol_ID cluster_0 Identification cluster_1 Removal start GC peak with shorter retention time and 'mushroom' odor ms_confirm Confirm with MS Library Match (m/z fragments for C8H16O) start->ms_confirm rt_confirm Confirm by injecting (E)-3-Octen-1-ol standard ms_confirm->rt_confirm drive_reaction Drive esterification to completion (excess acetic anhydride) rt_confirm->drive_reaction If re-synthesizing column_chromatography Purify via Column Chromatography (Silica gel, hexane/ethyl acetate gradient) rt_confirm->column_chromatography distillation Fractional Distillation (under reduced pressure) column_chromatography->distillation For larger scale

Caption: Protocol for identifying and removing unreacted (E)-3-Octen-1-ol.

Detailed Steps:

  • Confirmation:

    • Mass Spectrometry: The mass spectrum of the impurity should match that of (E)-3-Octen-1-ol from a spectral library (e.g., NIST). Key fragments for C₈H₁₆O should be present.

    • Retention Time Matching: Inject an analytical standard of (E)-3-Octen-1-ol into your GC system under the same conditions to confirm that the retention time matches that of the impurity peak.

  • Removal:

    • Reaction Optimization: If you are synthesizing the material, you can drive the esterification reaction further to completion by using an excess of the acetylating agent or by removing the water byproduct as it forms (e.g., using a Dean-Stark apparatus).[3][4][11]

    • Column Chromatography: For small-scale purification, silica gel chromatography is effective. The less polar ester will elute before the more polar alcohol. A gradient of ethyl acetate in hexane is a common solvent system for this separation.

    • Fractional Distillation: On a larger scale, fractional distillation under reduced pressure can separate the higher-boiling alcohol from the more volatile ester.

References

  • Chemistry LibreTexts. (2020). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. [Link]

  • Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • NIST. (n.d.). 3-Octen-1-ol, acetate, (Z)-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 3-Octen-1-ol, acetate, (E)-. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • The Organic Chemistry Tutor. (2020). Fischer Esterification mechanism-Organic Chemistry. YouTube. [Link]

  • ACS Publications. (2026). Dynamic Thiol–ene Polymer Networks Enabled by Bifunctional Silyl Ether Exchange. [Link]

  • Wikipedia. (n.d.). 1-Octen-3-ol. [Link]

  • Organic Syntheses. (n.d.). (r)-(+)-1-octyn-3-ol. [Link]

  • NIST. (n.d.). 1-Octen-3-ol. NIST Chemistry WebBook. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • NIST. (n.d.). 3-Octen-1-ol, (E)-. NIST Chemistry WebBook. [Link]

  • MDPI. (2024). Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. [Link]

  • TTB. (n.d.). Analysis of Flavor Chemicals by Simultaneous GC-MS and GC-FID. [Link]

  • ResearchGate. (n.d.). GC/MS Chromatogram and Spectra of the 1-octen-3-ol produced by strain LB12DSC. [Link]

  • Scent.vn. (n.d.). 3-Octen-1-OL (CAS 18185-81-4). [Link]

  • LookChem. (n.d.). 3-Octen-1-ol, acetate, (E). [Link]

  • PubChem. (n.d.). 1-Octen-3-yl acetate. [Link]

  • Scentspiracy. (n.d.). 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery. [Link]

Sources

Technical Support Guide: Prevention of E/Z Isomerization of 3-Octenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting advice, protocols, and mechanistic explanations to help you control and prevent the E/Z isomerization of 3-octenyl acetate during synthesis. As researchers and developers, maintaining stereochemical integrity is paramount, and this document is designed to address the specific challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs) - Understanding E/Z Isomerization

This section addresses fundamental questions regarding the isomerization of 3-octenyl acetate.

Q1: What is E/Z isomerization and why is it a critical issue for 3-octenyl acetate?

E/Z isomerism is a form of stereoisomerism that occurs in alkenes due to the restricted rotation around the carbon-carbon double bond.[1][2] The substituents on each carbon of the double bond are fixed in their positions, leading to different spatial arrangements.

  • (Z)-isomer (from German zusammen, "together"): The higher-priority groups on each carbon are on the same side of the double bond.

  • (E)-isomer (from German entgegen, "opposite"): The higher-priority groups on each carbon are on opposite sides of the double bond.[3]

For 3-octenyl acetate, particularly the (Z)-isomer, stereochemistry is crucial. The (Z)-isomer, often referred to as cis-3-hexenyl acetate in related compounds, is a key "green leaf volatile" (GLV) responsible for the fresh, green aroma found in many plants, fruits, and perfumes.[4][5][6] The (E)-isomer has different sensory properties. Uncontrolled isomerization leads to a mixture of products, compromising the final product's purity, aroma profile, and biological activity.

Q2: What are the primary causes of unintentional isomerization during synthesis?

Isomerization can be triggered by several factors that provide a low-energy pathway to temporarily break the π-bond, allow rotation, and then reform it. The most common culprits in a laboratory setting are:

  • Acid or Base Catalysis: Traces of acid can protonate the double bond, forming a carbocation intermediate.[7] Rotation can occur around the resulting single bond before a proton is eliminated to reform the double bond, often yielding a thermodynamic mixture of isomers. Similarly, strong bases can facilitate isomerization.

  • Transition Metal Catalysis: Many transition metal complexes, including those used for hydrogenation or metathesis, can catalyze double bond migration and isomerization.[8][9] This often proceeds through metal-hydride addition/elimination or via η³-allyl intermediates.[8][10]

  • Photochemical Energy: Exposure to light, particularly UV light, can excite the alkene to a triplet state where the π-bond is effectively broken, allowing for free rotation.[11][12][13] This process can be accelerated by photocatalysts.[14]

  • Thermal Energy: High temperatures, especially during distillation, can provide sufficient energy to overcome the rotational barrier, leading to equilibration between the E and Z forms. This is often exacerbated by the presence of radical species.

Q3: How do I reliably determine the E/Z ratio of my 3-octenyl acetate sample?

The most definitive method is ¹H NMR Spectroscopy . The coupling constant (J-value) between the vinylic protons (at C3 and C4) is diagnostic of the stereochemistry:

  • (Z)-isomer : Typically exhibits a smaller coupling constant, approximately 10-13 Hz .[15]

  • (E)-isomer : Shows a larger coupling constant, around 15-18 Hz .[15]

By integrating the distinct signals for each isomer, you can accurately calculate their ratio in a mixture.[15][16] Gas Chromatography (GC) is also highly effective, as the two isomers often have slightly different retention times on common capillary columns, allowing for their separation and quantification.[17]

Part 2: Troubleshooting Guide - My E/Z Ratio is Incorrect

This section is designed to help you diagnose the source of isomerization at different stages of your process.

Problem Observed Potential Cause(s) Recommended Actions & Solutions
Isomerization occurs during the primary reaction. 1. Inappropriate Catalyst: The chosen catalyst (e.g., for hydrogenation, cross-coupling) may have isomerization activity.[9][18] 2. High Reaction Temperature: The reaction is being run at a temperature that allows for thermal equilibration. 3. Light Exposure: The reaction vessel is exposed to ambient or UV light.1. Catalyst Selection: Switch to a catalyst known for high stereoselectivity. For example, use Lindlar's catalyst for the syn-hydrogenation of an alkyne precursor to favor the (Z)-alkene. 2. Temperature Control: Run the reaction at the lowest effective temperature. Consider extending the reaction time instead of increasing the temperature. 3. Light Protection: Conduct the reaction in amber glassware or wrap the flask in aluminum foil.
Isomerization is detected after aqueous workup. Acid/Base Contamination: The aqueous solutions used for washing (e.g., HCl, NaHCO₃) are too concentrated or are not fully neutralized, leaving residual acid or base in the organic layer. This can cause acid-catalyzed isomerization.[7]1. Use Buffered Washes: Use weakly acidic/basic washes (e.g., saturated NH₄Cl solution, dilute bicarbonate solution) instead of strong acids/bases. 2. Ensure Neutrality: After washing, check the pH of the final aqueous layer to ensure it is neutral. 3. Minimize Contact Time: Perform washes quickly and efficiently, and proceed immediately to drying and solvent removal.
Isomerization increases after purification. 1. Thermal Stress (Distillation): The distillation temperature is too high. 2. Acidic Stationary Phase (Chromatography): Standard silica gel is acidic and can catalyze isomerization on the column.1. Vacuum Distillation: Purify via vacuum distillation to significantly lower the boiling point and reduce thermal stress. 2. Neutralize Silica Gel: If using column chromatography, use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) or use a less acidic stationary phase like neutral alumina.[19]
Isomerization occurs during storage. 1. Light Exposure: The sample is stored in a clear container. 2. Oxidation/Radical Formation: Exposure to air can lead to the formation of radical species that catalyze isomerization. 3. Elevated Temperature: The sample is stored at room temperature or higher.1. Protect from Light: Store the final product in an amber vial or in a dark location. 2. Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. 3. Refrigerate/Freeze: Store the purified acetate at low temperatures (e.g., 4 °C or -20 °C) to minimize thermal degradation.

Part 3: Mechanistic Insights & Recommended Workflows

Understanding the mechanisms of isomerization is key to preventing it. The following diagrams illustrate the primary pathways for unwanted isomerization and a recommended workflow to maintain stereochemical integrity.

Mechanisms of E/Z Isomerization

Figure 1: Primary Pathways of Undesired Alkene Isomerization cluster_start Starting Alkene (e.g., Z-3-Octenyl Acetate) cluster_mechanisms Isomerization Triggers cluster_intermediates Key Intermediates (Allow Rotation) cluster_end Isomerized Product Start (Z)-Isomer Acid Acid (H⁺) Catalysis Start->Acid Light Light (hν) Photocatalysis Start->Light Metal Transition Metal Catalysis Start->Metal Heat Heat (Δ) Start->Heat Carbocation Carbocation Acid->Carbocation - H⁺ addition Triplet Excited Triplet State Light->Triplet - Energy Transfer Allyl π-Allyl Metal Complex Metal->Allyl - C-H activation Radical Radical Species Heat->Radical - Bond homolysis End (E)-Isomer Carbocation->End - H⁺ elimination Triplet->End - Intersystem crossing Allyl->End - Reductive elimination Radical->End - Recombination

Caption: Key triggers and intermediates leading to E/Z isomerization.

Recommended Workflow for Stereochemical Preservation

Figure 2: Workflow for Preserving Stereochemistry Synthesis 1. Stereoselective Synthesis - Choose Z-selective method (e.g., Lindlar hydrogenation) - Low Temperature - Protect from Light Workup 2. Gentle Workup - Use buffered/mild washes (e.g., NH4Cl, sat. NaHCO3) - Avoid strong acids/bases - Minimize contact time Synthesis->Workup Purification 3. Non-Invasive Purification - Vacuum distillation (low temp) - OR Chromatography on neutralized silica/alumina Workup->Purification Analysis 4. E/Z Ratio Analysis - ¹H NMR (check J-coupling) - GC analysis Purification->Analysis Verify Purity & Ratio Storage 5. Proper Storage - Amber vial (dark) - Inert atmosphere (Ar/N2) - Refrigerate or freeze Analysis->Storage

Caption: A five-step workflow to minimize isomerization risk.

Part 4: Key Protocols & Methodologies

Protocol 1: Stereoselective Synthesis of (Z)-3-Octenyl Acetate

This protocol employs a two-step sequence: the stereoselective synthesis of (Z)-3-octen-1-ol followed by a mild esterification, a strategy that effectively preserves the double bond geometry. The synthesis of the related compound (Z)-3-hexenyl acetate often follows this pathway.[6]

Step A: Synthesis of (Z)-3-Octen-1-ol via Alkyne Hydrogenation

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead; ~5% by weight of the starting alkyne).

  • Solvent & Reagents: Place the flask under a positive pressure of hydrogen (using a balloon is common for lab scale). Add an appropriate solvent (e.g., hexane or ethyl acetate) and your starting material, 3-octyn-1-ol.

  • Reaction: Stir the mixture vigorously at room temperature under the hydrogen atmosphere.

  • Monitoring: Monitor the reaction progress carefully by TLC or GC to observe the disappearance of the starting alkyne. It is critical to stop the reaction as soon as the alkyne is consumed to prevent over-reduction to the alkane.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude (Z)-3-octen-1-ol is often pure enough for the next step, but can be purified by vacuum distillation if necessary.

Step B: Esterification to (Z)-3-Octenyl Acetate

  • Setup: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the (Z)-3-octen-1-ol from Step A in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Reagents: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, such as pyridine or triethylamine (approx. 1.2 equivalents).

  • Acetylation: Slowly add acetyl chloride or acetic anhydride (approx. 1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis shows complete consumption of the alcohol.

  • Workup: Quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with dilute HCl (to remove pyridine/triethylamine), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The final product, 3-octenyl acetate, should be purified by vacuum distillation.

Protocol 2: Analysis of E/Z Isomer Ratio by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified 3-octenyl acetate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure good resolution and a high signal-to-noise ratio.

  • Spectral Analysis:

    • Identify the signals corresponding to the vinylic protons (H3 and H4), which typically appear in the 5.0-6.0 ppm region.

    • For each isomer, these protons will appear as a complex multiplet. Expand this region of the spectrum.

    • Measure the coupling constant (JH3-H4) for the signals corresponding to each isomer.

  • Quantification:

    • Choose a well-resolved signal unique to the (E)-isomer and one unique to the (Z)-isomer.

    • Integrate these two signals accurately.

    • The E/Z ratio is the ratio of their respective integration values. For example, if the integral of the (Z)-isomer's peak is 9.5 and the (E)-isomer's is 0.5, the isomeric ratio is 95:5 (Z:E).

Table 1: Typical ¹H NMR Parameters for E/Z Vinylic Protons

IsomerTypical Chemical Shift (ppm)Vicinal Coupling Constant (J)Reference
(Z)-Isomer ~ 5.3 - 5.6~ 10 - 13 Hz[15]
(E)-Isomer ~ 5.3 - 5.6~ 15 - 18 Hz[15]

References

  • 25.3: Homogeneous Catalysis - Alkene (Olefin) and Alkyne Metathesis - Chemistry LibreTexts. (2023). Available at: [Link]

  • 14.4: Electrophilic Isomerization - Chemistry LibreTexts. (2022). Available at: [Link]

  • Mechanism for Iron-Catalyzed Alkene Isomerization in Solution - ACS Publications. (n.d.). Available at: [Link]

  • Photocatalytic E → Z Isomerization of Polarized Alkenes Inspired by the Visual Cycle: Mechanistic Dichotomy and Origin of Selectivity | The Journal of Organic Chemistry - ACS Publications. (2017). Available at: [Link]

  • Why is E/Z isomerism shown by some alkenes? - Quora. (2017). Available at: [Link]

  • Catalyst for rapid and selective alkene isomerization - Research | SDSU - San Diego State University. (n.d.). Available at: [Link]

  • Alkene Isomerization | [Rh(PPh3)3(CO)H] Catalyst | Alkyl Mechanism | CSIR NET - YouTube. (2020). Available at: [Link]

  • Photocatalytic Z/E isomerization unlocking the stereodivergent construction of axially chiral alkene frameworks - PubMed Central. (2024). Available at: [Link]

  • Development of a simple and economical analytical method for investigating the distribution of astaxanthin E/Z-isomers in foods and cosmetics | Request PDF - ResearchGate. (n.d.). Available at: [Link]

  • Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts. (n.d.). Available at: [Link]

  • Influence of particle characteristics and E/Z-isomer ratio on the colour of concentrated β-carotene dispersions - Oxford Academic. (n.d.). Available at: [Link]

  • Determination of the (E)/(Z) ratio from 1 H NMR spectrum of the... - ResearchGate. (n.d.). Available at: [Link]

  • Synthesis of alkenes by isomerizations - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry) - Study Mind. (n.d.). Available at: [Link]

  • 7.6: Sequence Rules - The E,Z Designation - Chemistry LibreTexts. (2024). Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (n.d.). Available at: [Link]

  • 3-Octenyl acetate - NIST WebBook. (n.d.). Available at: [Link]

  • Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts | Chemical Reviews - ACS Publications. (2021). Available at: [Link]

  • Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis - RSC Publishing. (n.d.). Available at: [Link]

  • Compounds used in this study. (Z)-3-Hexen-1-yl acetate (1, Z3HAC), (Z) - ResearchGate. (n.d.). Available at: [Link]

  • The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding - MDPI. (n.d.). Available at: [Link]

  • (Z)-3-hexenyl acetate (CAS N° 3681-71-8) - ScenTree. (n.d.). Available at: [Link]

  • Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. (2024). Available at: [Link]

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Overcoming challenges in the chiral resolution of 3-octen-1-ol acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 3-octen-1-ol acetate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating the enantiomers of this versatile chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during enzymatic kinetic resolution and chromatographic separation of 3-octen-1-ol acetate.

Introduction to the Challenge

3-Octen-1-ol acetate is a chiral molecule with significant applications in the flavor, fragrance, and pharmaceutical industries. The biological activity of its enantiomers often differs, making their separation and analysis a critical step in research and development. This guide provides practical, field-proven insights to help you overcome the hurdles in achieving high enantiomeric purity.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Section 1.1: Enzymatic Kinetic Resolution Issues

Enzymatic kinetic resolution is a powerful technique for separating enantiomers, but it can present challenges in achieving optimal conversion and enantioselectivity.

Question: My enzymatic resolution of racemic 3-octen-1-ol acetate is showing low conversion and/or low enantiomeric excess (ee). What are the likely causes and how can I improve it?

Answer:

Low conversion and poor enantioselectivity in lipase-catalyzed resolution are common issues that can often be resolved by systematically evaluating and optimizing reaction parameters.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Suboptimal Enzyme Choice Not all lipases exhibit high enantioselectivity for 3-octen-1-ol acetate. The enzyme's active site stereochemistry dictates its preference for one enantiomer.Screen a panel of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Aspergillus niger) to identify the most effective one for your substrate.[1]
Incorrect Acyl Donor The choice of acyl donor in transesterification can significantly impact reaction rates and enantioselectivity.Vinyl acetate is often an excellent acyl donor as it produces an unstable enol byproduct that tautomerizes to acetaldehyde, driving the reaction forward.[2][3]
Inappropriate Solvent The solvent can influence enzyme activity and stability.Test a range of organic solvents with varying polarities, such as hexane, tert-butyl methyl ether (TBME), or toluene.[4]
Suboptimal Temperature Enzyme activity is highly temperature-dependent.Perform the reaction at different temperatures (e.g., 25°C, 35°C, 45°C) to find the optimal balance between reaction rate and enzyme stability.[5] Note that higher temperatures can sometimes decrease enantioselectivity.
Incorrect pH (for hydrolysis) If performing hydrolysis, the pH of the aqueous buffer is critical for enzyme activity.Optimize the pH of the buffer system. Most lipases have an optimal pH between 6.0 and 8.0.
Enzyme Inhibition The product (3-octen-1-ol) or byproducts can inhibit the enzyme, slowing down the reaction.Consider using an immobilized enzyme, which can sometimes reduce product inhibition and simplify purification. Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can also be an effective strategy.[6]

Experimental Protocol: Screening Lipases for Kinetic Resolution

  • Prepare separate vials containing racemic 3-octen-1-ol acetate, an acyl donor (e.g., vinyl acetate), and a suitable solvent (e.g., hexane).

  • Add a different lipase to each vial (e.g., Lipase A from Candida antarctica, Lipase PS from Pseudomonas cepacia, and Lipase from Aspergillus niger).

  • Incubate the reactions at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress over time by taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Plot conversion and enantiomeric excess against time for each lipase to identify the most efficient and selective enzyme.

Section 1.2: Chiral Chromatography Separation Issues

Chiral chromatography, while powerful, can be prone to issues like poor resolution, peak tailing, and irreproducible results.

Question: I am struggling to achieve baseline separation of the 3-octen-1-ol acetate enantiomers on my chiral HPLC/GC column. What can I do to improve the resolution?

Answer:

Achieving good resolution in chiral separations often requires methodical optimization of chromatographic conditions.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) The separation is dependent on the interactions between the enantiomers and the chiral stationary phase. Not all CSPs are suitable for every compound.Screen different types of chiral columns. For HPLC, polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AS-H) are often a good starting point.[7] For GC, cyclodextrin-based columns are commonly used for the separation of volatile enantiomers.
Suboptimal Mobile Phase/Carrier Gas Flow Rate The flow rate of the mobile phase (HPLC) or carrier gas (GC) affects the time enantiomers spend interacting with the CSP, influencing resolution.In HPLC, decreasing the flow rate can enhance peak efficiency and improve resolution. For GC, optimizing the carrier gas flow rate is crucial for achieving the best separation efficiency.
Incorrect Mobile Phase Composition (HPLC) The composition of the mobile phase, including the type and concentration of the organic modifier and any additives, is critical for chiral recognition.Systematically vary the ratio of the mobile phase components (e.g., hexane/isopropanol). Small changes can have a significant impact on selectivity.[7] The use of acidic or basic modifiers can also influence retention, but be aware of potential "memory effects" on the column.[8]
Suboptimal Temperature Program (GC) The temperature program in GC affects the volatility of the analytes and their interaction with the stationary phase.Optimize the temperature ramp rate and initial/final temperatures. A slower ramp rate can often improve the separation of closely eluting peaks.
Peak Tailing This can be caused by active sites on the column, column overload, or improper sample vaporization in GC.[9]For HPLC, ensure the sample is fully dissolved in the mobile phase. For GC, check for and replace a contaminated liner, and ensure the injection volume is appropriate for the column capacity.

Workflow for Improving Chiral Separation

start Poor Resolution csp Select Appropriate CSP start->csp mobile_phase Optimize Mobile Phase (HPLC) / Carrier Gas (GC) csp->mobile_phase flow_rate Optimize Flow Rate mobile_phase->flow_rate temperature Optimize Temperature (GC) injection Check Injection Technique temperature->injection flow_rate->temperature baseline Achieve Baseline Separation injection->baseline

Caption: A systematic approach to troubleshooting poor chiral separation.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I accurately determine the enantiomeric excess (ee) of my resolved 3-octen-1-ol acetate?

A1: The enantiomeric excess is typically determined using chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). The formula for calculating ee is:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations (or more commonly, the peak areas from the chromatogram) of the R- and S-enantiomers, respectively.[10]

Q2: Can I use derivatization to improve the chiral separation of 3-octen-1-ol?

A2: Yes, derivatization can be a useful strategy, particularly for improving chromatographic behavior or enhancing detectability. For 3-octen-1-ol, derivatization of the hydroxyl group to form esters (like the acetate) or urethanes can improve separation on certain chiral stationary phases.[11]

Q3: What are some common pitfalls to avoid during method development for chiral separations?

A3: A common pitfall is not allowing sufficient equilibration time for the column when changing mobile phases, which can lead to unstable baselines and shifting retention times.[8] Another is overloading the column, which can cause peak distortion and a loss of resolution. Always start with a low concentration of your analyte and gradually increase it to determine the column's loading capacity.

Q4: My baseline is noisy in my chiral GC analysis. What could be the cause?

A4: A noisy baseline in GC can be due to several factors, including a contaminated injection port or detector, column bleed, or leaks in the system.[9] Regular maintenance, including changing the septum and liner, and proper column conditioning can help mitigate these issues.

Q5: How important is the quality of solvents and reagents in chiral resolution?

A5: The purity of solvents and reagents is paramount. Impurities can interfere with the analysis, potentially co-eluting with your peaks of interest or even damaging the chiral stationary phase. Always use high-purity, HPLC- or GC-grade solvents and reagents.

References

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • The Good Scents Company. (n.d.). (Z)-3-octen-1-ol. [Link]

  • MDPI. (2024). Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. [Link]

  • Chromatography Forum. (2010). Chiral separation problem. [Link]

  • LCGC International. (n.d.). Troubleshooting GC Selectivity, Resolution, and Baseline Issues. [Link]

  • ACS Publications. (2024). Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

  • PubMed. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. [Link]

  • Frontiers. (2024). Enzyme-catalyzed kinetic resolution of racemic 1-octen-3-ol and field evaluation of its enantiomeric isomers as attractants of sandflies. [Link]

  • PubMed. (n.d.). Evaluation of the enantiomers of 1-octen-3-ol and 1-octyn-3-ol as attractants for mosquitoes associated with a freshwater swamp in Florida, U.S.A. [Link]

  • MDPI. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. [Link]

  • ResearchGate. (2012). (PDF) Lipase Catalysed Kinetic Resolution of Stiripentol. [Link]

  • ScienceDirect. (n.d.). Toward preparative resolution of chiral alcohols by an organic chemical method. [Link]

  • AOCS. (n.d.). The Chromatographic Resolution of Chiral Lipids. [Link]

  • PMC - NIH. (n.d.). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. [Link]

  • NIST WebBook. (n.d.). 3-Octen-1-ol, acetate, (Z)-. [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. [Link]

  • ResearchGate. (2025). 1-Octen-3-ol, attractive semiochemical for foreign grain beetle, Ahasverus advena (Waltl) (Coleoptera: Cucujidae). [Link]

  • PubMed. (2002). Lipase-catalyzed kinetic resolution of (+/-)-cis-flavan-4-ol and its acetate: synthesis of chiral 3-hydroxyflavanones. [Link]

  • PubChem. (n.d.). 3-Octen-1-ol, acetate, (E)-. [Link]

  • JOCPR. (2015). Lipases-catalyzed enantioselective kinetic resolution of some racemic compounds. [Link]

  • YouTube. (2023). How To Calculate Enantiomeric Excess - Stereochemistry. [Link]

  • PMC - NIH. (n.d.). Strategies for chiral separation: from racemate to enantiomer. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • IUPAC. (n.d.). ANALYTICAL CHIRAL SEPARATION METHODS. [Link]

  • MDPI. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]

  • MDPI. (n.d.). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. [Link]

  • MDPI. (2024). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • MDPI. (n.d.). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. [Link]

  • RSC Publishing. (n.d.). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. [Link]

  • The Good Scents Company. (n.d.). 1-octen-3-yl acetate. [Link]

Sources

Technical Support Center: Enhancing Enantiomeric Excess in (E)-3-Octenyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioselective synthesis of (E)-3-octenyl acetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to achieve higher enantiomeric excess (e.e.). In the following sections, we will address common challenges and provide detailed, field-proven troubleshooting strategies and answers to frequently asked questions. Our focus is on the practical application of kinetic resolution, a powerful technique for obtaining enantiomerically enriched compounds.

Section 1: Troubleshooting Guide - Low Enantiomeric Excess

One of the most common hurdles in the synthesis of chiral molecules like (E)-3-octenyl acetate is achieving a high enantiomeric excess. Low e.e. can arise from a multitude of factors in the experimental setup. This section provides a systematic approach to identifying and resolving these issues, with a primary focus on enzymatic kinetic resolution, a widely employed method for this transformation.

Q1: My enzymatic kinetic resolution of (E)-3-octen-1-ol is yielding (E)-3-octenyl acetate with low enantiomeric excess. What are the likely causes and how can I improve it?

A1: Initial Diagnosis and Core Principles

Low enantiomeric excess in an enzymatic kinetic resolution is a clear indicator that the enzyme is not discriminating effectively between the two enantiomers of the starting material, (E)-3-octen-1-ol. The success of a kinetic resolution hinges on the significant difference in reaction rates for the two enantiomers (k_fast >> k_slow). The enantioselectivity of an enzyme is often quantified by the enantiomeric ratio (E-value). For a good resolution, a high E-value is desirable, ideally greater than 20.[1]

Here is a logical workflow to diagnose and address the problem:

Troubleshooting_Workflow Start Low Enantiomeric Excess in (E)-3-Octenyl Acetate Check_Enzyme Step 1: Evaluate Enzyme Choice & Intrinsic Selectivity (E-value) Start->Check_Enzyme Check_Medium Step 2: Assess Reaction Medium (Solvent Effects) Check_Enzyme->Check_Medium If E-value is known to be high, or after screening enzymes Check_Conditions Step 3: Optimize Reaction Conditions (Temperature, pH, Acyl Donor) Check_Medium->Check_Conditions If solvent screening doesn't yield improvement Check_Conversion Step 4: Monitor Reaction Conversion vs. Enantiomeric Excess Check_Conditions->Check_Conversion If conditions optimization is insufficient Solution Achieved High Enantiomeric Excess Check_Conversion->Solution Successful Optimization

Caption: Troubleshooting workflow for low enantiomeric excess.

Step 1: Evaluate Enzyme Choice & Intrinsic Selectivity

The intrinsic selectivity of the enzyme for your specific substrate is the most critical factor.[1]

  • Possible Cause: The chosen lipase may have a low E-value for (E)-3-octen-1-ol. Lipases from different microbial sources (e.g., Candida antarctica, Pseudomonas cepacia, Candida rugosa) exhibit vastly different selectivities for the same substrate.[1][2]

  • Troubleshooting Protocol: Enzyme Screening

    • Setup Parallel Reactions: Prepare a series of small-scale reactions, each with a different lipase. Commonly used lipases for kinetic resolutions include Novozym 435 (Candida antarctica lipase B) and lipase PS (Pseudomonas cepacia).[3]

    • Standard Conditions: Keep all other parameters (substrate concentration, temperature, solvent, acyl donor) constant across all reactions.

    • Reaction Monitoring: Allow the reactions to proceed to approximately 50% conversion. This is crucial because the enantiomeric excess of both the product and the remaining starting material are dependent on the conversion level.[1]

    • Analysis: Determine the enantiomeric excess of the produced (E)-3-octenyl acetate for each reaction using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • Selection: Choose the lipase that provides the highest enantiomeric excess.

Step 2: Assess Reaction Medium (Solvent Effects)

The solvent can dramatically influence an enzyme's activity and enantioselectivity by affecting its conformation.[1]

  • Possible Cause: The current solvent may be suboptimal for the chosen lipase.

  • Troubleshooting Protocol: Solvent Screening

    • Select a Range of Solvents: Choose a variety of organic solvents with different polarities (e.g., n-hexane, toluene, methyl tert-butyl ether (MTBE), acetonitrile).[4]

    • Run Reactions: Using the best enzyme identified in Step 1, perform the kinetic resolution in each of the selected solvents.

    • Analyze and Compare: Measure the conversion and enantiomeric excess for each solvent. The log P value of a solvent can sometimes be a useful, though not always predictive, parameter to consider.[4]

SolventLog PConversion (%)Product e.e. (%)
n-Hexane3.94592
Toluene2.75585
MTBE1.36078
Acetonitrile-0.37565
This is example data to illustrate the potential impact of solvent choice.[4]

Step 3: Optimize Reaction Conditions

  • Possible Cause 1: Incorrect Temperature or pH. Enzyme activity and selectivity are highly dependent on these parameters. Generally, lower temperatures can sometimes lead to higher enantioselectivity, albeit at the cost of a slower reaction rate.[4]

    • Solution: Perform the reaction at a range of temperatures (e.g., 25°C, 30°C, 40°C) and monitor the impact on both reaction rate and enantiomeric excess. If working in an aqueous or biphasic system, optimizing the pH of the buffer can also be critical.[2]

  • Possible Cause 2: Suboptimal Acylating Agent. For lipase-catalyzed resolutions involving acylation, the choice of the acyl donor is important.[1]

    • Solution: While vinyl acetate is a very common and effective acyl donor due to the tautomerization of the vinyl alcohol byproduct which drives the reaction forward, other options like isopropenyl acetate or acetic anhydride could be tested.[3]

Step 4: Monitor Reaction Conversion vs. Enantiomeric Excess

  • Possible Cause: The reaction may not be stopped at the optimal point. In a kinetic resolution, the enantiomeric excess of the product is highest at low conversion, while the enantiomeric excess of the unreacted starting material is highest at high conversion (ideally >50%).[1]

    • Solution: Set up a time-course experiment. Take aliquots from the reaction mixture at different time points (e.g., 2, 4, 8, 12, 24 hours). Quench the reaction in the aliquots and analyze both the conversion and the enantiomeric excess of the (E)-3-octenyl acetate. This will allow you to determine the optimal reaction time to achieve the desired e.e. for your product.

Section 2: Frequently Asked Questions (FAQs)

Q2: Can I achieve high enantiomeric excess for both the (E)-3-octenyl acetate and the remaining (E)-3-octen-1-ol from the same reaction?

A2: It is theoretically possible but practically challenging to achieve very high e.e. (>99%) for both the product and the unreacted starting material in a standard kinetic resolution. This is because the maximum yield for a single enantiomer in a kinetic resolution is 50%. To get high e.e. for the acetate product, you need to stop the reaction at a lower conversion. To get high e.e. for the remaining alcohol, you need to proceed to a higher conversion (past 50%). A dynamic kinetic resolution (DKR) would be required to theoretically achieve >99% e.e. and >50% yield of a single enantiomer product. DKR combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer of the starting material.[5]

Q3: My enantiomeric excess is high, but my yield is very low. How can I improve the yield without sacrificing e.e.?

A3: This is a classic challenge in kinetic resolutions. As mentioned, high e.e. for the product often correlates with low conversion. To improve the overall efficiency, you can consider the following:

  • Recycling the Unreacted Substrate: After separating your desired (E)-3-octenyl acetate, you can recover the enantiomerically enriched (E)-3-octen-1-ol. This recovered alcohol can then be racemized through a separate chemical process and reintroduced into the kinetic resolution protocol.

  • Investigate Dynamic Kinetic Resolution (DKR): This is a more advanced strategy where a racemization catalyst is added to the reaction mixture. This continuously converts the less reactive alcohol enantiomer into the more reactive one, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure acetate.

Q4: How do I accurately determine the enantiomeric excess?

A4: The most common and accurate methods are chiral chromatography techniques.

  • Chiral Gas Chromatography (GC): This is often suitable for volatile compounds like (E)-3-octenyl acetate. A chiral stationary phase within the GC column will interact differently with the two enantiomers, leading to different retention times and thus, separation.

  • Chiral High-Performance Liquid Chromatography (HPLC): Similar to GC, this uses a chiral stationary phase to separate the enantiomers.

  • NMR with Chiral Shift Reagents: While less common for routine e.e. determination, NMR spectroscopy in the presence of a chiral shift reagent can be used. The chiral reagent complexes with the enantiomers to form diastereomeric complexes, which can result in distinguishable signals in the NMR spectrum.[6]

Q5: Are there non-enzymatic methods to consider for increasing enantiomeric excess?

A5: Yes, while enzymatic methods are powerful, other strategies in asymmetric synthesis exist.[7] These include:

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the (E)-3-octen-1-ol. This auxiliary then directs a subsequent acylation to one face of the molecule, leading to a diastereomeric mixture that can be separated. The auxiliary is then removed.[8]

  • Chiral Catalysts: A non-enzymatic chiral catalyst (e.g., a chiral metal complex or an organocatalyst) could be used to catalyze the acylation of (E)-3-octen-1-ol enantioselectively.

  • Chiral Pool Synthesis: This involves starting with an already enantiomerically pure starting material from a natural source to synthesize the target molecule.[7]

Each of these methods has its own advantages and disadvantages in terms of cost, number of steps, and achievable selectivity. For the specific synthesis of (E)-3-octenyl acetate, enzymatic kinetic resolution remains a very common and effective approach.

References

  • Benchchem. (n.d.). Troubleshooting enantiomeric excess (ee) in chiral resolution.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Enantioselectivity in Enzymatic Reactions.
  • Majewska, A., et al. (2022). A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. International Journal of Molecular Sciences, 23(23), 15207.
  • ICJS. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods.
  • PubMed. (2025). Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids.
  • ResearchGate. (2025). Optimization and kinetic modeling of lipase mediated enantioselective kinetic resolution of (±)-2-octanol.
  • PubMed. (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols].
  • PMC - NIH. (n.d.). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols.
  • NIH. (n.d.). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant.
  • University of York. (n.d.). Asymmetric Synthesis.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • PMC - NIH. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • ResearchGate. (2016). The enzymatic resolution of enantiomers and the formation of diastereomers: An undergraduate NMR experiment.

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Technical Support Center: Stabilizing (E)-3-Octen-1-ol, Acetate for Field Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the formulation and field stabilization of (E)-3-Octen-1-ol, acetate. This guide is designed for researchers, scientists, and professionals in drug development and agricultural science who are working with this volatile semiochemical. Here, we move beyond simple protocols to explain the underlying principles of formulation science, empowering you to troubleshoot effectively and optimize your experimental designs for maximum field efficacy.

(E)-3-Octen-1-ol, acetate is a volatile organic compound with significant potential in various applications, including pest management as a semiochemical.[1] However, its practical use is often hampered by its inherent instability. High volatility, susceptibility to UV-induced isomerization, and degradation via hydrolysis and oxidation are the primary challenges that must be overcome to ensure a controlled and sustained release in a field environment.[2][3] This guide provides in-depth strategies, troubleshooting advice, and validated protocols to address these stability issues head-on.

Core Concepts: Understanding the Instability of (E)-3-Octen-1-ol, Acetate

To formulate a stable product, one must first understand the pathways of degradation. The chemical structure of (E)-3-Octen-1-ol, acetate features two key points of vulnerability: the ester linkage and the carbon-carbon double bond.

  • High Volatility: Like many volatile compounds used as flavorings or semiochemicals, its tendency to rapidly evaporate reduces its effective concentration and longevity in an open field.[4]

  • Ester Hydrolysis: The ester group can be cleaved by water, a reaction catalyzed by acidic or basic conditions, yielding (E)-3-octen-1-ol and acetic acid. This significantly alters the biological signal.[5][6]

  • Oxidation: The double bond is susceptible to attack by atmospheric oxygen, leading to the formation of undesirable byproducts and loss of activity.

  • UV-Induced Isomerization: The "(E)" configuration (trans) of the double bond is crucial for its biological activity. Exposure to ultraviolet (UV) radiation from sunlight can provide the energy needed to convert it to the inactive "(Z)" isomer (cis).

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A [label="(E)-3-Octen-1-ol, acetate\n(Active Form)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="High Volatility", fillcolor="#F1F3F4"]; C [label="Hydrolysis\n(Water, pH)", fillcolor="#F1F3F4"]; D [label="Oxidation\n(Oxygen)", fillcolor="#F1F3F4"]; E [label="UV Isomerization\n(Sunlight)", fillcolor="#F1F3F4"]; F [label="Loss of Efficacy", pos="4,0!", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="(E)-3-Octen-1-ol +\nAcetic Acid", pos="0,-2!", fillcolor="#FBBC05"]; H [label="Oxidized Byproducts", pos="2.5,-2!", fillcolor="#FBBC05"]; I [label="(Z)-3-Octen-1-ol, acetate\n(Inactive Isomer)", pos="5.5,-2!", fillcolor="#FBBC05"];

A -- B [label="leads to"]; A -- C [label="degrades via"]; A -- D [label="degrades via"]; A -- E [label="degrades via"]; B -- F; C -- G; D -- H; E -- I; G -- F; H -- F; I -- F; } digraph "Degradation Pathways" { graph [fontname="Arial", label="Degradation Pathways for (E)-3-Octen-1-ol, acetate", labelloc=t, fontsize=12]; node [shape=box, style=filled, fontcolor="#FFFFFF", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} Caption: Key degradation pathways affecting field stability.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the formulation and field testing of (E)-3-Octen-1-ol, acetate.

Q1: My formulation loses its effectiveness in the field much faster than expected. What's the likely cause?

A1: Rapid loss of efficacy is typically due to one of two primary factors: uncontrolled release (volatilization) or chemical degradation.

  • Cause A: Uncontrolled Volatilization. Your formulation may not be adequately retaining the active compound. (E)-3-Octen-1-ol, acetate is volatile, and without a proper controlled-release mechanism, it will simply evaporate.

    • Solution: Implement a controlled-release strategy. Microencapsulation is a highly effective method for protecting volatile compounds and regulating their release over time.[2][7] Techniques like spray-drying create a protective barrier around the oil, significantly reducing evaporation.[8] See the Experimental Protocol: Microencapsulation via Spray-Drying section below for a detailed methodology.

  • Cause B: Chemical Degradation. If the compound is degrading, its concentration drops, leading to reduced efficacy. The most common culprits in a field environment are UV radiation and hydrolysis.

    • Solution 1 (UV Protection): Incorporate a UV-absorbing compound into your formulation. Compounds like benzotriazoles or natural UV absorbers such as flavonoids can be co-encapsulated to protect the double bond from isomerization.[9][10] These molecules absorb harmful UV rays and dissipate the energy as heat, shielding the active ingredient.[9]

    • Solution 2 (Hydrolysis/Oxidation): Ensure your formulation matrix is hydrophobic or anhydrous to prevent water from accessing the ester linkage. Additionally, adding an antioxidant like Butylated Hydroxytoluene (BHT) or Vitamin E can prevent oxidative degradation of the double bond.

dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", label="Troubleshooting Rapid Efficacy Loss", labelloc=t, fontsize=12]; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} Caption: A decision tree for diagnosing formulation instability.

Q2: What is the best type of formulation for field stability?

A2: There is no single "best" formulation, as the optimal choice depends on the desired release profile, duration, and environmental conditions. However, encapsulation-based systems generally offer the best protection and control.

  • Microencapsulation: This involves entrapping microscopic droplets of the active ingredient within a polymer shell. It is one of the most effective and widely used techniques for volatile compounds.[11]

    • Advantages: Protects from UV, oxidation, and hydrolysis; allows for tunable, zero-order release kinetics; improves handling of the active ingredient.[2]

    • Common Wall Materials: Gum arabic, maltodextrin, chitosan, and modified starches are excellent choices due to their biodegradability and film-forming properties.[12][13]

  • Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, like (E)-3-Octen-1-ol, acetate, within their hydrophobic inner cavity.[14]

    • Advantages: High encapsulation efficiency for suitably sized molecules, protection from light and oxygen, and enhanced water solubility if needed.[15][16] The release is triggered by the displacement of the guest molecule by water.

    • Considerations: Best for smaller molecules. The stoichiometry of the complex must be determined experimentally.

Q3: How can I confirm that my formulation is protecting the (E)-isomer from converting to the (Z)-isomer?

A3: This requires analytical validation. You will need to expose your formulation to a controlled source of UV light (or sunlight) for a defined period and then analyze the isomeric ratio.

  • Analytical Method: Gas Chromatography (GC), particularly with a chiral column, is the definitive method for separating and quantifying stereoisomers like the (E) and (Z) forms of 3-octen-1-ol, acetate.[17] A standard Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the isomers have distinct fragmentation patterns or retention times on a standard column.

  • Procedure:

    • Prepare two samples of your formulation.

    • Expose one sample to UV radiation for a period representative of field conditions. Keep the other as a dark control.

    • Extract the active ingredient from both the exposed and control formulations using a suitable solvent (e.g., hexane).

    • Analyze both extracts by GC.

    • Compare the chromatograms. A stable formulation will show no significant increase in the peak corresponding to the (Z)-isomer in the UV-exposed sample compared to the control.

Q4: What are the critical parameters to control during spray-drying microencapsulation?

A4: The success of spray-drying depends on carefully optimizing both the emulsion preparation and the drying process itself.[18]

ParameterWhy It's CriticalTypical Starting Range
Inlet Air Temperature Affects solvent evaporation rate. Too high can degrade the active; too low results in wet, sticky particles.150-200 °C[2][19]
Core-to-Wall Ratio Determines the loading capacity and thickness of the protective shell. A thicker shell offers better protection but lower payload.1:2 to 1:5 (Oil:Polymer)
Emulsion Droplet Size Smaller droplets in the initial emulsion lead to smaller, more uniform microcapsules. This is controlled by homogenization speed and time.Homogenize at >10,000 rpm
Feed Flow Rate Influences the residence time in the drying chamber and the final particle moisture content.5-20 mL/min (Lab Scale)[2]

Experimental Protocols

Protocol 1: Microencapsulation of (E)-3-Octen-1-ol, Acetate via Spray-Drying

This protocol provides a robust starting point for encapsulating (E)-3-Octen-1-ol, acetate using a common and scalable method.[8]

1. Materials:

  • Core Material: (E)-3-Octen-1-ol, acetate

  • Wall Materials: Gum Arabic and Maltodextrin (1:1 ratio)

  • Solvent: Deionized water

  • Surfactant (optional): Tween 80

2. Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Magnetic stirrer

  • Laboratory-scale spray dryer

3. Methodology:

  • Prepare the Wall Solution: Dissolve 30g of the gum arabic/maltodextrin mixture into 70mL of deionized water with gentle heating and magnetic stirring until a clear solution is formed. Allow to cool to room temperature.

  • Prepare the Core Material: Weigh 10g of (E)-3-Octen-1-ol, acetate. If desired, add antioxidant (e.g., 0.1% BHT) and/or UV protectant at this stage and mix thoroughly.

  • Form the Emulsion:

    • Slowly add the core material (oil phase) to the wall solution while mixing with the high-shear homogenizer at low speed.

    • Once all the oil is added, increase the homogenization speed to 15,000 rpm for 5 minutes to create a fine, stable oil-in-water emulsion. The stability of this emulsion is crucial for successful encapsulation.[8]

  • Spray-Drying:

    • Set the spray dryer parameters. A good starting point is:

      • Inlet Temperature: 160°C

      • Outlet Temperature: ~80°C (this is a result of inlet temp and feed rate)

      • Feed Flow Rate: 10 mL/min

      • Atomizer Pressure/Speed: As per instrument recommendation.

    • Feed the emulsion into the spray dryer.

    • Collect the resulting dry powder from the cyclone collector.

  • Post-Processing: Store the microcapsules in an airtight, dark container, preferably with a desiccant, to protect from moisture and light.

Protocol 2: Analysis of Release Rate by Headspace Gas Chromatography (HS-GC)

This protocol is for quantifying the amount of (E)-3-Octen-1-ol, acetate released from your formulation over time. This is a key metric for evaluating performance.[20][21]

1. Materials:

  • Your formulated microcapsules

  • 20mL headspace vials with septa and caps

  • GC system with a headspace autosampler and Flame Ionization Detector (FID)

2. Methodology:

  • Sample Preparation:

    • Accurately weigh 50mg of your microcapsule powder into a headspace vial.

    • Prepare a series of vials for analysis at different time points (e.g., t=0, 1h, 4h, 8h, 24h, etc.).

    • Seal the vials.

  • Incubation: Place the vials in an incubator set to a relevant field temperature (e.g., 25°C).

  • HS-GC Analysis:

    • At each time point, take one vial for analysis.

    • Headspace Parameters:

      • Incubation Temperature: 80°C

      • Incubation Time: 15 minutes

      • Injection Volume: 1 mL

    • GC Parameters:

      • Column: DB-5 or similar non-polar column (e.g., 30m x 0.25mm x 0.25µm)

      • Carrier Gas: Helium

      • Oven Program: 60°C for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.

      • Injector Temp: 250°C

      • Detector Temp: 250°C

  • Quantification:

    • Create a calibration curve by injecting known amounts of a liquid standard of (E)-3-Octen-1-ol, acetate.

    • Integrate the peak area for (E)-3-Octen-1-ol, acetate in your samples.

    • Use the calibration curve to determine the concentration in the headspace at each time point. Plotting this concentration versus time will give you the release profile of your formulation.

References

  • Rascón, M. P., et al. (2022). Recent Advances in the Microencapsulation of Essential Oils, Lipids, and Compound Lipids through Spray Drying: A Review. Molecules. Available at: [Link]

  • Reineccius, G. (2021). Effect of β-Cyclodextrin on Aroma Release and Flavor Perception. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5363205, 3-Octen-1-ol, acetate, (E)-. Available at: [Link]

  • Lauridsen, J. B., & Nielsen, J. H. (1990). Hydrolysis of stereoisomeric alpha-tocopheryl acetates catalyzed by bovine cholesterol esterase. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Available at: [Link]

  • Ali, A., et al. (2021). Spray Drying for the Encapsulation of Oils—A Review. Molecules. Available at: [Link]

  • Donsì, F., & Ferrari, G. (2016). Microencapsulation of Essential Oils: A Review. Molecules. Available at: [Link]

  • Horváth, G., & Molnár-Perl, I. (2023). Analytical methods for the analysis of volatile natural products. Natural Product Reports. Available at: [Link]

  • Mihailova, V., et al. (2022). The Potential of Natural Compounds in UV Protection Products. Molecules. Available at: [Link]

  • Waleed, M. A. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research. Available at: [Link]

  • Li, Y., et al. (2021). Effect of degree of octenyl succinic anhydride (OSA) substitution on the digestion of emulsions and the bioaccessibility of β-carotene in OSA-modified-starch-stabilized-emulsions. ResearchGate. Available at: [Link]

  • Kamal, G. M., & El-Din, M. G. (2017). Analysis of Volatile Compounds by Advanced Analytical Techniques and Multivariate Chemometrics. Chemical Reviews. Available at: [Link]

  • Nguyen, P. T., et al. (2021). Microencapsulation of Essential Oils by Spray-Drying and Influencing Factors. Journal of Food Quality. Available at: [Link]

  • Sivik, C. E., & Gruenbacher, E. J. (2016). U.S. Patent Application No. 14/468,914.
  • Rice, P. H. (2025). Utility of controlled release semiochemicals in marine biology. MedCrave Online. Available at: [Link]

  • Liu, L., & Guo, Q. X. (2002). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. Accounts of Chemical Research. Available at: [Link]

  • Han, D., et al. (2024). Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. Molecules. Available at: [Link]

  • 3V Sigma USA. (2024). Optimizing Unsaturated Polyester Resins: Necessity of Additives. Available at: [Link]

  • da Silva, A. F., et al. (2021). Optimization of drying parameters in the microencapsulation of volatile oil from Spiranthera odoratissima leaves. Research, Society and Development. Available at: [Link]

  • The Good Scents Company. (n.d.). 1-octen-3-yl acetate. Available at: [Link]

  • Horváth, G., & Molnár-Perl, I. (2023). Analytical methods for the analysis of volatile natural products. ResearchGate. Available at: [Link]

  • CABI BioProtection Portal. (2023). Semiochemicals beginner's guide: Types and how to use. Available at: [Link]

  • Mihailova, V., et al. (2022). The Potential of Natural Compounds in UV Protection Products. ResearchGate. Available at: [Link]

  • Desmarchelier, C., et al. (2013). The distribution and relative hydrolysis of tocopheryl acetate in the different matrices coexisting in the lumen of the small intestine during digestion could explain its low bioavailability. Molecular Nutrition & Food Research. Available at: [Link]

  • Kumar, A., et al. (2023). Natural Polymers as Carriers for Encapsulation of Volatile Oils: Applications and Perspectives in Food Products. MDPI. Available at: [Link]

  • Deng, C., et al. (2025). Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds. Food Chemistry. Available at: [Link]

  • Islam, M. S., et al. (2021). Extraction of volatile organic compounds from leaves of Ambrosia artemisiifolia L. and Artemisia annua L. by headspace-solid phase micro extraction and simultaneous distillation extraction and analysis by gas chromatography/mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Asbahani, A., et al. (2015). Microencapsulation Methods of Volatile Essential Oils - A Review. Oriental Journal of Chemistry. Available at: [Link]

  • Heuskin, S., et al. (2011). The use of semiochemical slow-release devices in integrated pest management strategies. Biotechnologie, Agronomie, Société et Environnement. Available at: [Link]

  • Wang, J., et al. (2022). Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects. MDPI. Available at: [Link]

  • Kim, J. H., et al. (2015). Polymerizable ultraviolet stabilizers for unsaturated polyester-based bulk molding compounds. ResearchGate. Available at: [Link]

  • Sberbito, C., et al. (2019). Analytical methods for the quantification of volatile aromatic compounds. ResearchGate. Available at: [Link]

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  • Semantic Scholar. (n.d.). A comprehensive study on flavor/cyclodextrin inclusion complexes. Available at: [Link]

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Sources

Technical Support Center: Mitigating Matrix Effects in LC-MS Analysis of (E)-3-octenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of (E)-3-octenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, a common challenge that can compromise the accuracy and reproducibility of your results.[1] (E)-3-octenyl acetate, a volatile compound with a characteristic lavender-like scent, is found in various natural sources, including essential oils.[2] Its analysis is crucial in fields ranging from food science to environmental monitoring. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the integrity of your analytical data.

Understanding the Challenge: Matrix Effects and (E)-3-octenyl acetate

Matrix effects in liquid chromatography-mass spectrometry (LC-MS) occur when components of the sample, other than the analyte of interest, interfere with the ionization process, leading to either suppression or enhancement of the analyte's signal.[1][3][4] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[1][3] For a volatile compound like (E)-3-octenyl acetate, these effects can be particularly pronounced due to its inherent chemical properties and the complexity of the matrices in which it is often found, such as essential oils, food products, and biological samples.[2][5]

The primary cause of matrix effects is the co-elution of matrix components with the analyte, which compete for ionization in the MS source.[3][4] This competition can reduce the ionization efficiency of the target analyte, a phenomenon known as ion suppression.[1][4][6]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the LC-MS analysis of (E)-3-octenyl acetate, providing practical solutions and the scientific rationale behind them.

Q1: My (E)-3-octenyl acetate signal is inconsistent and lower than expected in my sample extracts compared to the pure standard. What could be the cause?

A1: This is a classic sign of ion suppression due to matrix effects. The complex nature of your sample matrix likely contains compounds that co-elute with (E)-3-octenyl acetate and interfere with its ionization.[1][4]

Troubleshooting Steps:

  • Assess the Matrix Effect: To confirm and quantify the extent of the matrix effect, perform a post-extraction spike experiment.[3][7]

    • Protocol:

      • Prepare a blank sample extract (a sample of the same matrix that does not contain the analyte).

      • Spike a known concentration of (E)-3-octenyl acetate standard into the blank extract.

      • Prepare a standard of the same concentration in a clean solvent (e.g., methanol or acetonitrile).

      • Analyze both samples by LC-MS.

      • Calculate the matrix effect using the following formula:

        • Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Clean Solvent) * 100

        • A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[3][8] A SIL-IS, such as ¹³C- or ²H-labeled (E)-3-octenyl acetate, will behave almost identically to the analyte during sample preparation, chromatography, and ionization.[8][9] Any signal suppression or enhancement experienced by the analyte will be mirrored by the SIL-IS, allowing for accurate quantification based on the ratio of their peak areas.[8]

    • Caption: Stable Isotope Dilution Workflow.

Q2: I'm still observing significant matrix effects even with an internal standard. How can I improve my sample preparation to remove interfering compounds?

A2: If matrix effects persist, your sample preparation method is likely not sufficiently removing the interfering components. For volatile compounds in complex matrices, more advanced cleanup techniques are necessary.

Recommended Sample Preparation Techniques:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuE-ChERS method is highly effective for extracting and cleaning up a wide range of analytes, including volatile compounds, from complex matrices.[10][11][12][13][14] It involves a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.[10][12]

    • Step-by-Step QuEChERS Protocol:

      • Extraction: Homogenize your sample with an organic solvent (typically acetonitrile) and a salt mixture (e.g., magnesium sulfate, sodium chloride, and citrate buffers).[12][14]

      • Partitioning: Centrifuge the mixture to separate the organic layer containing the analytes from the aqueous layer and solid debris.

      • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the organic extract to a tube containing a sorbent material (e.g., primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water).[12]

      • Analysis: After vortexing and centrifugation, the cleaned extract is ready for LC-MS analysis.[13][14]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that is particularly well-suited for volatile and semi-volatile compounds.[15][16][17][18][19] It uses a coated fiber to extract and concentrate analytes from a sample, which can then be desorbed directly into the LC-MS system.[18] SPME can significantly reduce matrix effects by selectively extracting the analyte of interest while leaving behind many interfering compounds.[15][20]

    • Caption: Solid-Phase Microextraction (SPME) Workflow.

Table 1: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantages for (E)-3-octenyl acetateDisadvantages
Dilute-and-Shoot Simple dilution of the sample before injection.Fast and easy.Prone to significant matrix effects.[3]
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Can remove some interferences.Can be labor-intensive and may have low recovery for polar analytes.[21]
Solid-Phase Extraction (SPE) Selective retention of analytes on a solid sorbent.Effective at removing a wide range of interferences.Requires method development to optimize sorbent and elution conditions.
QuEChERS Salting-out extraction followed by d-SPE cleanup.High-throughput, effective for a broad range of analytes and matrices.[11][12][14]May require optimization of salt and sorbent combinations.
Solid-Phase Microextraction (SPME) Adsorption of analytes onto a coated fiber.Solvent-free, excellent for volatile compounds, reduces matrix effects.[15][16][19]Fiber selection and extraction conditions need optimization.
Q3: Can I mitigate matrix effects by adjusting my chromatographic conditions?

A3: Yes, optimizing your liquid chromatography method can significantly reduce matrix effects by improving the separation of (E)-3-octenyl acetate from interfering compounds.[3]

Chromatographic Optimization Strategies:

  • Gradient Elution: A well-designed gradient can help to separate the analyte from early and late-eluting matrix components. Experiment with different gradient slopes and solvent compositions.

  • Column Chemistry: Consider using a column with a different stationary phase (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column) to alter the selectivity and improve the resolution between (E)-3-octenyl acetate and co-eluting interferences.

  • Smaller Particle Size Columns (UHPLC): Ultra-high-performance liquid chromatography (UHPLC) systems with sub-2 µm particle columns provide higher chromatographic efficiency and better resolution, which can help to separate the analyte from matrix components.

  • Divert Valve: Use a divert valve to direct the flow from the column to waste during the elution of highly retained, "dirty" matrix components, preventing them from entering the mass spectrometer and contaminating the ion source.[22]

Q4: Are there any other approaches to compensate for matrix effects if sample preparation and chromatography optimization are insufficient?

A4: In cases of severe and unavoidable matrix effects, a matrix-matched calibration can be an effective strategy.

  • Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is identical to your samples. This ensures that the standards and samples experience the same degree of ion suppression or enhancement, leading to more accurate quantification.

    • Caveat: Obtaining a true blank matrix can be challenging, especially for endogenous compounds. In such cases, a surrogate matrix with similar properties may be used, but its suitability must be thoroughly validated.[22]

Summary and Key Takeaways

Mitigating matrix effects in the LC-MS analysis of (E)-3-octenyl acetate requires a systematic and multi-faceted approach. There is no single solution, and the optimal strategy will depend on the specific sample matrix and analytical requirements.

  • Start with a thorough assessment of the matrix effect using a post-extraction spike experiment.

  • The use of a stable isotope-labeled internal standard is the gold standard for compensating for matrix effects.

  • Optimize your sample preparation using techniques like QuEChERS or SPME to effectively remove interfering compounds.

  • Fine-tune your chromatographic conditions to achieve the best possible separation of your analyte from the matrix.

  • Consider matrix-matched calibration when other methods are insufficient, but be mindful of the challenges in obtaining a suitable blank matrix.

By implementing these strategies, you can significantly improve the accuracy, reliability, and robustness of your LC-MS data for (E)-3-octenyl acetate.

References

  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques, 2023.
  • Merck. SPME LC (BioSPME) Tips and Probes. Bioanalysis Zone.
  • Vuckovic, D. Introduction to SPME for In Vivo Analysis.
  • Chambers, E., et al. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • PAL System.
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  • Trufelli, H., et al. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 2011.
  • GenTech Scientific. Understanding Ion Suppression in LC-MS Analysis.
  • Trufelli, H., et al. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
  • Fard, G. K., et al. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 2021.
  • Walsh Medical Media. A Short Note on Solid Phase Micro Extraction. 2021.
  • Wikipedia. Ion suppression (mass spectrometry).
  • Dolan, J. W. Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 2003.
  • G. A. Gomez-Rios, et al. Comparison of different approaches for direct coupling of solid-phase microextraction to mass spectrometry for drugs of abuse analysis in plasma. Analytica Chimica Acta, 2017.
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  • Agilent Technologies.
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  • QuEChERS.com. Home of the QuEChERS Method.
  • Bowman, D. B., et al. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 2023.
  • Chambers, E., et al. Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
  • Trufelli, H., et al. An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. Mass Spectrometry Reviews, 2011.
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  • Dolan, J. W. Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America, 2017.
  • Li, F., et al. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • The Good Scents Company. (E)
  • Costa, R., et al. Determination of Enantiomeric and Stable Isotope Ratio Fingerprints of Active Secondary Metabolites in Neroli (Citrus aurantium L.) Essential Oils for Authentication by Multidimensional Gas Chromatography and GC-C/P-IRMS. Molecules, 2020.
  • Rychlik, M., & Asam, S. Stable isotope dilution assays in mycotoxin analysis. Analytical and Bioanalytical Chemistry, 2008.
  • Turesky, R. J., & Vouros, P. Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. TrAC Trends in Analytical Chemistry, 2004.
  • The Good Scents Company. (E)

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Validation & Comparative

A Comparative Guide to the Bioactivity of (E)-3-octen-1-ol, acetate vs (Z)-3-octen-1-ol, acetate: An Analysis for Chemical Ecology Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomerism in Chemical Communication

In the intricate world of insect chemical ecology, the precise three-dimensional structure of a semiochemical is paramount to its biological function. Geometric isomers, such as the (E) and (Z) configurations of 3-octen-1-ol acetate, can elicit vastly different, or even antagonistic, behavioral responses in receiving organisms. While (Z)-3-octen-1-ol acetate is recognized in the flavor and fragrance industry for its fruity and green aroma and has been noted for its potential role in insect-plant interactions, a direct, comprehensive comparison of its bioactivity against its (E)-isomer is notably absent in publicly available literature.[1][2] This guide will synthesize the available information on each isomer, highlight the critical knowledge gap, and provide the detailed experimental frameworks necessary to elucidate their comparative bioactivities. Drawing parallels from the extensively studied 1-octen-3-ol, where enantiomers exhibit distinct attractive or repellent properties in various insect species, we underscore the scientific imperative of isomer-specific analysis.[3][4][5]

Isomer Profiles: What is Known

(Z)-3-octen-1-ol, acetate

(Z)-3-octen-1-ol, acetate (also known as cis-3-octen-1-yl acetate) is an organic compound with the molecular formula C₁₀H₁₈O₂.[2] It is characterized by a pleasant, fruity aroma and is a component of various fruit and vegetable volatiles.[1][6] In the context of insect chemical ecology, it has been suggested to play a role in insect attraction, although specific target species and the nature of the interaction are not well-documented in comparative studies.[1] Its parent alcohol, (Z)-3-octen-1-ol, is also recognized for its potential as a natural insect repellent.[7]

(E)-3-octen-1-ol, acetate

The (E) or trans-isomer of 3-octen-1-ol, acetate shares the same molecular formula (C₁₀H₁₈O₂) but differs in the spatial arrangement around the carbon-carbon double bond.[8] While its chemical and physical properties are documented, there is a significant lack of information regarding its natural occurrence and biological activity, particularly in comparison to the (Z)-isomer. This knowledge deficit represents a significant opportunity for research in the field of chemical ecology.

Comparative Bioactivity: A Data Deficit and a Call for Research

A thorough review of existing literature reveals no direct comparative studies quantifying the electrophysiological or behavioral responses of insects to (E)-3-octen-1-ol, acetate versus its (Z)-isomer. This stands in stark contrast to other semiochemicals like 1-octen-3-ol, where the differential effects of its (R) and (S) enantiomers on mosquitoes and other insects are well-documented, with one enantiomer often being significantly more attractive or even repellent than the other.[3][4][5][9]

The following table is presented to highlight this critical gap in the data. Researchers are encouraged to use the experimental protocols outlined in the subsequent sections to populate this and similar comparative analyses.

Table 1: Hypothetical Comparative Bioactivity Data

Isomer Test Species Assay Type Endpoint Response (Mean ± SE) Reference
(Z)-3-octen-1-ol, acetateInsecta exempliEAGAntennal Depolarization (mV)Data NeededFuture Study
(E)-3-octen-1-ol, acetateInsecta exempliEAGAntennal Depolarization (mV)Data NeededFuture Study
(Z)-3-octen-1-ol, acetateInsecta exempliOlfactometer% AttractionData NeededFuture Study
(E)-3-octen-1-ol, acetateInsecta exempliOlfactometer% AttractionData NeededFuture Study

Experimental Protocols for Comparative Bioactivity Assessment

To address the existing knowledge gap, the following standardized protocols are provided. These methods are fundamental to the field of chemical ecology for determining the bioactivity of semiochemicals.

Electroantennography (EAG): Assessing Olfactory Detection

EAG measures the summated electrical potential from the entire insect antenna in response to an odorant, providing a direct measure of olfactory receptor neuron activity.

Objective: To determine if and to what degree the antennae of a target insect species respond to (E)-3-octen-1-ol, acetate and (Z)-3-octen-1-ol, acetate.

Materials:

  • Live, healthy insects (e.g., moths, beetles, flies)

  • High-purity synthetic (E)- and (Z)-3-octen-1-ol, acetate

  • Solvent (e.g., hexane, paraffin oil)

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

  • Dissecting microscope

  • Odor delivery system (humidified, purified air stream)

  • Pasteur pipettes and filter paper strips

Step-by-Step Methodology:

  • Preparation of Stimuli:

    • Prepare a serial dilution of each isomer in the chosen solvent (e.g., from 1 µg/µL to 10⁻⁴ µg/µL).

    • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette.

    • Prepare a solvent-only control pipette.

  • Antenna Preparation:

    • Immobilize an insect (e.g., by chilling or in a pipette tip).

    • Under a dissecting microscope, carefully excise one antenna at its base using fine scissors.

    • Immediately mount the excised antenna between two electrodes using conductive gel to ensure a stable electrical connection.

  • EAG Recording:

    • Position the mounted antenna in a continuous, humidified airstream.

    • Introduce the tip of a stimulus pipette into a hole in the main airline tube.

    • Deliver a puff of air (e.g., 0.5 seconds) through the pipette, carrying the odorant over the antenna.

    • Record the resulting depolarization of the antennal membrane in millivolts (mV).

    • Allow a sufficient recovery period (e.g., 30-60 seconds) between stimuli to prevent receptor adaptation.

    • Present stimuli in order from lowest to highest concentration, with periodic presentation of the solvent control.

  • Data Analysis:

    • Measure the peak amplitude of the negative voltage deflection for each stimulus.

    • Subtract the average response to the solvent control from the responses to the test compounds to obtain the net EAG response.

    • Compare the dose-response curves for the (E) and (Z) isomers using appropriate statistical tests (e.g., ANOVA).

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stimuli Stimulus Dilution (E and Z isomers) recording EAG Recording (Puff Delivery) stimuli->recording antenna_prep Antenna Excision & Mounting antenna_prep->recording data_acq Data Acquisition (mV Signal) recording->data_acq analysis Statistical Comparison (Dose-Response Curves) data_acq->analysis

Figure 1: Experimental workflow for Electroantennography (EAG).
Behavioral Bioassay: Y-Tube Olfactometer

A Y-tube olfactometer is a classic choice-test apparatus to determine an insect's preference between two odor sources.

Objective: To assess the behavioral response (attraction or repellency) of a target insect species to (E)-3-octen-1-ol, acetate versus (Z)-3-octen-1-ol, acetate.

Materials:

  • Glass Y-tube olfactometer

  • Airflow meter and pump

  • Charcoal and water flasks for air purification and humidification

  • Test insects (e.g., 20-50 individuals per trial)

  • High-purity synthetic (E)- and (Z)-3-octen-1-ol, acetate

  • Solvent (e.g., hexane) and filter paper

Step-by-Step Methodology:

  • Apparatus Setup:

    • Clean the Y-tube thoroughly with solvent and bake in an oven to remove any residual odors.

    • Connect the air pump to the purification/humidification system and then to the two arms of the Y-tube, ensuring equal airflow in both arms.

  • Stimulus Application:

    • Apply a known amount of one isomer (e.g., 10 µg in 10 µL of solvent) to a filter paper and place it in the designated odor chamber of one arm.

    • In the other arm, place a filter paper with solvent only (control).

    • To directly compare the isomers, one isomer can be placed in each arm.

  • Insect Bioassay:

    • Introduce a single insect at the base of the Y-tube.

    • Allow a set amount of time (e.g., 5-10 minutes) for the insect to make a choice.

    • A choice is recorded when the insect moves a certain distance (e.g., two-thirds of the way) down one of the arms and stays for a minimum period.

    • Insects that do not make a choice within the allotted time are recorded as "no choice."

    • After testing a set number of insects (e.g., 10), rotate the arms of the Y-tube to avoid positional bias.

  • Data Analysis:

    • For each comparison (isomer vs. control, or isomer vs. isomer), calculate the percentage of insects choosing each arm.

    • Use a Chi-square test or a similar statistical test to determine if the observed distribution of choices is significantly different from a random (50:50) distribution.

Y_Tube_Workflow cluster_setup Setup cluster_assay Bioassay cluster_data Data Collection & Analysis Air Purified & Humidified Air Odor1 Odor Source 1 (e.g., Z-isomer) Air->Odor1 Odor2 Odor Source 2 (e.g., E-isomer or Control) Air->Odor2 Y_Tube Y-Tube Arena Odor1->Y_Tube Odor2->Y_Tube Choice Record Choice (Arm 1, Arm 2, No Choice) Y_Tube->Choice Insect Insect Release Insect->Y_Tube Stats Chi-Square Analysis Choice->Stats

Figure 2: Workflow for a Y-Tube Olfactometer behavioral bioassay.

Conclusion and Future Directions

The differential bioactivity of geometric isomers is a cornerstone of chemical ecology. While (Z)-3-octen-1-ol, acetate is known, the biological relevance of its (E)-isomer remains an open and compelling question. The lack of direct comparative data represents a significant research opportunity. By employing standardized electrophysiological and behavioral assays as detailed in this guide, researchers can systematically investigate the bioactivity of both isomers. Such studies are essential for discovering new attractants or repellents for pest management, understanding the evolution of insect olfactory systems, and unraveling the complexities of chemical communication in nature.

References

  • The Pherobase. (n.d.). Database of Insect Pheromones and Semiochemicals. Available at: [Link]

  • NIST. (n.d.). 3-Octen-1-ol, acetate, (Z)-. NIST Chemistry WebBook. Available at: [Link]

  • NSJ Prayog Life Science. (n.d.). Oct-3-yn-1-ol. Available at: [Link]

  • PubChem. (n.d.). 3-Octen-1-ol, acetate, (E)-. Available at: [Link]

  • ResearchGate. (2025). 1-Octen-3-ol, attractive semiochemical for foreign grain beetle, Ahasverus advena (Waltl) (Coleoptera: Cucujidae). Available at: [Link]

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  • The Hive. (n.d.). Enzyme-catalyzed kinetic resolution of racemic 1-octen-3-ol and field evaluation of its enantiomeric isomers as attractants of sandflies. Available at: [Link]

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  • NIST. (n.d.). 3-Octen-1-ol, (E)-. NIST Chemistry WebBook. Available at: [Link]

  • The Pherobase. (2025). Semiochemical compound: (R)-1-Octen-3-ol | C8H16O. Available at: [Link]

  • Xu, P., et al. (2015). 1-Octen-3-ol – the attractant that repels. PMC. Available at: [Link]

  • Kline, D. L., et al. (2007). Evaluation of the enantiomers of 1-octen-3-ol and 1-octyn-3-ol as attractants for mosquitoes associated with a freshwater swamp in Florida, U.S.A. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). 1-Octen-3-ol. Available at: [Link]

  • PubChem. (n.d.). 1-Octenyl acetate. Available at: [Link]

  • ResearchGate. (2025). Evaluation of the enantiomers of 1-octen-3-ol and 1-octyn-3-ol as attractants for mosquitoes associated with a freshwater swamp in Florida, USA. Available at: [Link]

  • MDPI. (n.d.). Preparation and Biological Activity Studies of Octenyl Succinic Anhydride Starch-Based Emulsions Containing Natural Essential Oils and Their Components. Available at: [Link]

  • ResearchGate. (2015). (PDF) 1-Octen-3-ol – the attractant that repels. Available at: [Link]

  • NIST. (n.d.). 3-Octen-1-ol, acetate, (Z)-. NIST Chemistry WebBook. Available at: [Link]

  • EMBL-EBI. (n.d.). 3Z-Octenyl acetate (CHEBI:180239). Available at: [Link]

  • Ramoni, R., et al. (2001). The insect attractant 1-octen-3-ol is the natural ligand of bovine odorant-binding protein. PubMed. Available at: [Link]

  • ResearchGate. (2025). The role of 1-octen-3-ol as a host-odour attractant for the biting midge, Culicoides impunctatus Goetghebuer, and interactions of 1-octen-3-ol with a volatile pheromone produced by parous female midges. Available at: [Link]

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A Comparative Guide to Validating (E)-3-octenyl Acetate as a Species-Specific Pheromone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, multi-stage framework for researchers, scientists, and drug development professionals to rigorously validate the function of (E)-3-octenyl acetate as a species-specific pheromone. Moving beyond a simple checklist, this document elucidates the causal logic behind each experimental choice, ensuring a self-validating workflow from chemical verification to conclusive field trials. Our objective is to establish, with high confidence, whether this compound mediates intraspecific communication for a target insect species while remaining inert for non-target species. For the purpose of this guide, we will use the green capsid bug, Lygocoris pabulinus, as our hypothetical target species, given that its chemical ecology has been a subject of study.[1][2]

Introduction: The Imperative of Species-Specificity

Pheromones are chemical signals that mediate interactions between individuals of the same species, influencing critical behaviors such as mating, aggregation, and alarm signaling.[3][4] The efficacy of a pheromone, particularly in applications like integrated pest management (IPM), hinges on its species-specificity.[5] A compound that attracts a single target pest is an invaluable tool for monitoring and control; conversely, a compound with broad activity can disrupt local ecosystems by affecting non-target organisms.

(E)-3-octenyl acetate is a volatile organic compound found in nature.[6] While related compounds like (E)-2-octenyl acetate have been investigated as putative pheromones in other insects, such as the painted bug Bagrada hilaris[7][8], the precise function and specificity of (E)-3-octenyl acetate require a systematic and rigorous validation process. This guide provides the experimental framework to achieve that validation.

Phase 1: Chemical Verification via Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: Before any biological assay, the identity and purity of the synthetic (E)-3-octenyl acetate must be unequivocally confirmed. Gas chromatography-mass spectrometry (GC-MS) is the definitive technique for this purpose.[9] This step is critical because trace impurities from the synthesis process can themselves be biologically active, potentially leading to false-positive results in subsequent behavioral experiments.

Experimental Protocol 1: GC-MS Analysis
  • Sample Preparation: Prepare a 100 ppm solution of the synthetic (E)-3-octenyl acetate standard in high-purity hexane.

  • GC-MS System: Utilize a system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection: Inject 1 µL of the sample in splitless mode. The injector temperature should be set to 250°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 280°C.

    • Hold: Maintain 280°C for 5 minutes.[10]

  • Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.[10]

  • Mass Spectrometry: The MS should operate in electron ionization (EI) mode at 70 eV. Scan the mass range from m/z 40 to 400.

  • Data Analysis:

    • Confirm the retention time of the primary peak by comparing it to a known standard.

    • Verify the mass spectrum of the peak by matching it against a reference library (e.g., NIST).

    • Calculate the purity by integrating the peak area of (E)-3-octenyl acetate relative to the total integrated area of all peaks. A purity of >98% is recommended for bioassays.

Data Presentation: Hypothetical GC-MS Purity Analysis
Compound IDRetention Time (min)Key Mass Fragments (m/z)Purity (%)
(E)-3-octenyl acetate10.4543, 55, 68, 81, 11098.9
Impurity A9.8241, 56, 710.8
Impurity B11.1043, 57, 850.3

Phase 2: Electrophysiological Validation via Electroantennography (EAG)

Expertise & Rationale: EAG is a powerful technique to determine if an insect's antenna—its primary olfactory organ—can detect a specific volatile compound.[11][12] A positive EAG response indicates the presence of corresponding olfactory receptors, a prerequisite for any behavioral response. By comparing the responses of the target species to those of non-target species, we can obtain the first evidence of physiological specificity.

Experimental Protocol 2: EAG Assay
  • Antenna Preparation:

    • Immobilize an adult L. pabulinus (male or female, depending on the hypothesized pheromone function) in a pipette tip, exposing the head.

    • Excise one antenna at the base.

    • Mount the antenna between two glass microelectrodes filled with a conductive solution (e.g., Ringer's solution). The recording electrode makes contact with the distal tip, and the reference electrode is inserted into the basal end.[11]

  • Stimulus Delivery:

    • A continuous stream of humidified, charcoal-filtered air (0.5 L/min) is delivered over the antenna.

    • Prepare serial dilutions of (E)-3-octenyl acetate (e.g., 0.1 ng to 100 ng in 10 µL of hexane) applied to filter paper strips inside Pasteur pipettes.[13]

    • A 0.5-second puff of air is passed through the stimulus pipette into the main airstream.

  • Controls:

    • Negative Control: A pipette with solvent (hexane) only. This establishes the baseline response to mechanical and solvent stimuli.

    • Positive Control: A compound known to elicit a strong response in the target species (e.g., a general green leaf volatile like (Z)-3-hexenyl acetate) to ensure the preparation is viable.[14][15]

  • Comparative Testing: Repeat the assay with antennae from closely related but non-target species (e.g., Lygus rugulipennis) to assess specificity.[16]

  • Data Analysis: Record the maximum amplitude of the depolarization (in mV) for each stimulus. Normalize the responses by subtracting the negative control response and expressing it as a percentage of the positive control response.

Data Presentation: Hypothetical Comparative EAG Responses
Compound (10 ng dose)Target Species (L. pabulinus) Mean Response (mV ± SE)Non-Target Species (L. rugulipennis) Mean Response (mV ± SE)
Hexane (Negative Control)0.1 ± 0.020.1 ± 0.03
(Z)-3-Hexenyl Acetate (Positive Control)1.8 ± 0.151.7 ± 0.18
(E)-3-octenyl acetate 1.5 ± 0.12 0.2 ± 0.04
(E)-2-octenyl acetate0.4 ± 0.050.3 ± 0.06

Phase 3: Laboratory Behavioral Validation via Olfactometer Bioassays

Expertise & Rationale: While EAG confirms detection, it does not prove attraction or repulsion. Behavioral bioassays are essential to link chemoreception to a functional response.[17][18] A Y-tube olfactometer is a standard apparatus for assessing an insect's preference between two odor sources in a controlled environment.[19]

G

Experimental Protocol 3: Y-Tube Olfactometer Assay
  • Apparatus: A glass Y-tube olfactometer with a central arm for insect release and two side arms for stimuli. Air is purified, humidified, and pushed through each arm at a controlled rate (e.g., 200 mL/min).

  • Insect Preparation: Use sexually mature, 4-5 day old L. pabulinus males (if testing a female-produced sex pheromone).[2] They should be starved for 2-4 hours prior to the assay.

  • Stimulus Application:

    • Treatment Arm: A filter paper treated with 10 ng of (E)-3-octenyl acetate in hexane is placed in the airflow of one arm.

    • Control Arm: A filter paper with 10 µL of hexane only is placed in the other arm.

  • Bioassay:

    • Introduce a single insect at the base of the central arm.

    • Observe the insect for 5 minutes. A "choice" is recorded when the insect walks past a designated line (e.g., 5 cm) into one of the side arms and remains for at least 30 seconds.

    • Insects that do not make a choice within 5 minutes are recorded as "no choice."

    • Rotate the Y-tube 180° after every 5 trials to avoid positional bias. Test at least 50 insects per treatment.

  • Comparative Testing: Repeat the entire assay using non-target species (L. rugulipennis).

  • Data Analysis: Use a Chi-square (χ²) test to determine if the distribution of choices between the treatment and control arms is significantly different from a 50:50 distribution.

Data Presentation: Hypothetical Y-Tube Olfactometer Results
SpeciesNChoice: (E)-3-octenyl acetateChoice: Control (Hexane)No Choiceχ² valueP-value
L. pabulinus50359616.09< 0.001
L. rugulipennis501821110.23> 0.05

Phase 4: Field Validation & Final Specificity Confirmation

Expertise & Rationale: Laboratory assays demonstrate capability, but field trials provide the definitive proof of function under natural conditions.[20] Field trapping confirms that the compound is attractive over a distance amidst a complex background of environmental odors and, crucially, allows for the assessment of specificity against the entire local insect fauna.[5][21]

// Nodes Air_Source [label="Purified Air Source"]; Flow_Meters [label="Flow Meters"]; Humidifier [label="Humidifier"]; Splitter [label="Y-Splitter"]; Arm_A [label="Stimulus Arm A\n(Pheromone)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; Arm_B [label="Stimulus Arm B\n(Control)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Y_Tube [label="Y-Tube Junction", shape=invhouse]; Release_Chamber [label="Insect Release\nChamber", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Waste [label="Exhaust"];

// Edges Air_Source -> Flow_Meters; Flow_Meters -> Humidifier; Humidifier -> Splitter; Splitter -> Arm_A; Splitter -> Arm_B; Arm_A -> Y_Tube; Arm_B -> Y_Tube; Y_Tube -> Release_Chamber [dir=back]; Y_Tube -> Waste; } dot Caption: Diagram of a typical Y-tube olfactometer setup.

Experimental Protocol 4: Field Trapping
  • Trap Type: Select a trap appropriate for the target insect (e.g., sticky traps or bucket traps for small bugs).[21][22]

  • Lure Preparation: Load rubber septa with 5 mg of (E)-3-octenyl acetate. The release rate can be pre-determined in the lab.[8] Control lures will contain only the solvent carrier.

  • Experimental Design:

    • Set up a randomized block design with at least 4 replicates. Each block contains one trap baited with the pheromone lure and one control trap.

    • Place traps at a height and habitat relevant to the target species.

    • Space traps at least 50 meters apart to prevent interference.[21]

  • Deployment & Monitoring:

    • Deploy traps for a set period (e.g., one week) during the target insect's known activity season.

    • Collect all captured insects from each trap.

    • Identify and count the target species and all non-target species (bycatch).

  • Data Analysis: Use a paired t-test or Wilcoxon signed-rank test to compare the mean number of target insects captured in pheromone-baited vs. control traps. Analyze bycatch data to confirm no significant attraction of non-target species.

Data Presentation: Hypothetical Field Trap Capture Data (Mean Captures per Trap per Week)
Trap TypeTarget Species (L. pabulinus)Non-Target Species A (L. rugulipennis)Non-Target Species B (Other Miridae)Other Insects
(E)-3-octenyl acetate 45.5 ± 5.2 1.2 ± 0.5 0.8 ± 0.3 3.1 ± 1.1
Control (Blank Lure)0.5 ± 0.21.0 ± 0.41.1 ± 0.62.8 ± 0.9
P-value (vs. Control) < 0.001 > 0.05 > 0.05 > 0.05

Synthesizing the Evidence: A Conclusion on Specificity

Validation of (E)-3-octenyl acetate as a species-specific pheromone for Lygocoris pabulinus requires a consistent and affirmative outcome across all four experimental phases:

  • The compound must be chemically pure.

  • It must elicit a significantly stronger electrophysiological response in L. pabulinus compared to non-target species.

  • It must demonstrate behavioral attraction in L. pabulinus in laboratory choice assays, with no significant attraction observed in non-target species.

  • Finally, it must selectively attract and capture L. pabulinus under field conditions with minimal bycatch.

References

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  • BenchChem. (n.d.). Application Note: GC-MS Analysis of Pheromone Gland Extracts. BenchChem.
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  • Wikipedia. (n.d.). Lygocoris pabulinus.
  • Yashika Solutions. (2023, October 10). Insect Olfactometers.
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  • ResearchGate. (n.d.).
  • Zaim, M., & Cranston, P. S. (2003). Fabrication of an olfactometer for mosquito behavioural studies. Journal of vector borne diseases, 40(1-2), 29–34.
  • Baker, T. C. (n.d.). Behavioral analysis of pheromones. University of California.
  • ResearchGate. (n.d.). Fabrication of an olfactometer for mosquito behavioural studies.
  • Imre, S., et al. (2016). ANALYSIS OF PERFUMES WITH SYNTHETIC HUMAN PHEROMONES BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Farmacia Journal, 64(5), 793-798.
  • Groot, A. T. (2000). Sexual behaviour of the green capsid bug. Wageningen University.
  • Groot, A. T., et al. (1999). Sex-related perception of insect and plant volatiles in Lygocoris pabulinus. Journal of Chemical Ecology, 25(10), 2357-2371.
  • Leal, W. S., et al. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments, (63), e3832.
  • University of Kentucky Entomology. (n.d.). Using Pheromone Traps in Field Crops.
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  • Fountain, M., et al. (2022). Push-pull strategies for the control of Lygus rugulipennis and Lygocoris pabulinus in soft and cane fruit. IOBC/WPRS Bulletins.
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  • Guarino, S., et al. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister)
  • Guarino, S., et al. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister)
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  • The Good Scents Company. (n.d.). (Z)
  • Kuniyoshi, K., et al. (2014). The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves. FEBS Letters, 588(17), 3163–3169.
  • D'Aniello, E., et al. (2021). The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding. Plants, 10(11), 2465.

Sources

A Comparative Spectroscopic Guide to (E)- and (Z)-3-Octenyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, the precise structural elucidation of isomeric compounds is a critical step. The (E) and (Z) isomers of 3-octenyl acetate, while possessing the same molecular formula and connectivity, exhibit distinct spatial arrangements that give rise to unique spectroscopic signatures. This guide provides an in-depth comparison of the spectroscopic differences between these two isomers, leveraging data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supplemented with insights from Gas Chromatography (GC). Understanding these differences is paramount for accurate identification, quantification, and quality control.

Introduction to (E)- and (Z)-3-Octenyl Acetate

(E)- and (Z)-3-octenyl acetate are acetate esters of the corresponding 3-octenol isomers. The "(E)" (from the German entgegen, meaning opposite) designation indicates that the higher priority groups on each carbon of the double bond are on opposite sides, resulting in a trans configuration. Conversely, the "(Z)" (from the German zusammen, meaning together) designation signifies that the higher priority groups are on the same side, corresponding to a cis configuration. These geometric differences, though subtle, have a profound impact on the molecules' physical and spectroscopic properties.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Couplings

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing between (E) and (Z) isomers of alkenes. The key differentiating parameters are the coupling constants (J) between the vinylic protons and their chemical shifts (δ).

The Decisive Role of Vinylic Proton Coupling Constants

The magnitude of the vicinal coupling constant (³JHH) between the two protons on the double bond is highly dependent on the dihedral angle between them.[1] In the rigid system of a double bond, this translates to a significant and predictable difference between cis and trans isomers.

  • (E)-3-Octenyl Acetate (trans): The vinylic protons are on opposite sides of the double bond, resulting in a larger coupling constant, typically in the range of 11-18 Hz.[2]

  • (Z)-3-Octenyl Acetate (cis): The vinylic protons are on the same side, leading to a smaller coupling constant, generally between 6-14 Hz.[2]

This difference in coupling constants provides a clear and unambiguous method for assigning the stereochemistry of the double bond.

Subtle Yet Significant Chemical Shift Variations

The chemical shifts of the vinylic protons also differ between the two isomers. Generally, the protons of a cis isomer are slightly more shielded (appear at a lower ppm value, more upfield) compared to those of the trans isomer.[2][3] This is due to the anisotropic effect of the double bond and steric interactions.

Spectroscopic Parameter(E)-3-Octenyl Acetate (trans)(Z)-3-Octenyl Acetate (cis)
Vinylic ¹H Chemical Shift (δ) Expected to be slightly downfieldExpected to be slightly upfield
Vinylic ³JHH Coupling Constant ~11-18 Hz~6-14 Hz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Influence of Steric Hindrance

¹³C NMR spectroscopy offers complementary information for distinguishing between (E) and (Z) isomers. The chemical shifts of the carbon atoms of the double bond and the adjacent allylic carbons are sensitive to the stereochemistry.

In general, the carbon atoms in a cis isomer experience greater steric hindrance, leading to increased shielding and a resulting upfield shift (lower ppm value) in their ¹³C NMR signals compared to the corresponding carbons in the trans isomer.[4] This "steric compression" effect is a reliable indicator of the cis configuration. For example, in the case of (E)- and (Z)-but-2-ene, the methyl carbons of the Z (cis) isomer appear at a lower chemical shift (12 ppm) compared to the E (trans) isomer (17 ppm).[4] A similar trend is observed for the double-bonded carbons.[4]

For (E)- and (Z)-3-octenyl acetate, we would expect the C2, C3, C4, and C5 carbons to show discernible differences in their chemical shifts.

Carbon AtomExpected Chemical Shift Trend: (E) vs. (Z)
C3 and C4 (Vinylic Carbons) (Z)-isomer expected to be upfield of (E)-isomer
C2 and C5 (Allylic Carbons) (Z)-isomer expected to be upfield of (E)-isomer

Infrared (IR) Spectroscopy: The Out-of-Plane Bending Signature

Infrared spectroscopy provides a straightforward and often definitive method for distinguishing between cis and trans disubstituted alkenes. The key diagnostic feature lies in the C-H out-of-plane bending vibration region.

  • (E)-3-Octenyl Acetate (trans): This isomer is expected to exhibit a strong and characteristic absorption band in the range of 960-980 cm⁻¹.[5] The absence of this band is a strong indicator that the sample is not the trans isomer.

  • (Z)-3-Octenyl Acetate (cis): The corresponding cis isomer will not show the band at 960-980 cm⁻¹ but is expected to have a C-H bending vibration around 700 cm⁻¹.[6]

The C=C stretching vibration, typically found around 1630-1680 cm⁻¹, may also show a slight difference in frequency and intensity between the two isomers, but the out-of-plane C-H bending is the more reliable diagnostic tool.[7]

Vibrational Mode(E)-3-Octenyl Acetate (trans)(Z)-3-Octenyl Acetate (cis)
C-H Out-of-Plane Bend Strong absorption at ~960-980 cm⁻¹Absorption around ~700 cm⁻¹
C=C Stretch ~1660-1680 cm⁻¹~1630-1660 cm⁻¹

Mass Spectrometry (MS) and Gas Chromatography (GC): A Powerful Combination

While the electron ionization (EI) mass spectra of (E) and (Z) isomers are often very similar, making unambiguous identification by MS alone challenging, subtle differences in the relative abundances of fragment ions may be observed. The molecular ion peak for both isomers will be at m/z 170.25.[8]

However, the true power of MS in this context is realized when it is coupled with Gas Chromatography (GC-MS). The two isomers will likely have different retention times on a GC column, particularly a polar one. This is because the slight difference in their dipole moments and shapes affects their interaction with the stationary phase. The (Z) isomer, being generally more "U" shaped, may have a shorter retention time than the more linear (E) isomer on certain columns. By separating the isomers chromatographically, their individual mass spectra can then be obtained for confirmation of their molecular weight and fragmentation patterns.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the 3-octenyl acetate isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range for all carbon signals (e.g., 0-180 ppm).

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

    • Integrate the proton signals and determine the coupling constants for the vinylic protons.

    • Compare the obtained chemical shifts and coupling constants to differentiate between the (E) and (Z) isomers.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (e.g., 4000-600 cm⁻¹).

    • Acquire a background spectrum of the clean plates before running the sample.

  • Data Analysis:

    • Identify the key absorption bands, paying close attention to the C-H out-of-plane bending region (650-1000 cm⁻¹) and the C=C stretching region (~1650 cm⁻¹).

    • The presence of a strong band around 965 cm⁻¹ is indicative of the (E) isomer.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the 3-octenyl acetate isomer (e.g., 1 mg/mL) in a suitable volatile solvent such as hexane or dichloromethane.

  • Instrumentation: Employ a GC system coupled to a mass spectrometer. A polar capillary column (e.g., DB-WAX) is recommended for better separation of the isomers.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a rate of 10 °C/min to a final temperature of 240 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis:

    • Compare the retention times of the two isomers.

    • Analyze the mass spectrum of each separated peak to confirm the molecular weight and fragmentation pattern.

Visualizing the Distinction

G cluster_E (E)-3-Octenyl Acetate (trans) cluster_Z (Z)-3-Octenyl Acetate (cis) E_structure Structure: Higher priority groups on opposite sides E_HNMR ¹H NMR: ³JHH ≈ 11-18 Hz E_IR IR: Strong C-H bend at ~965 cm⁻¹ Z_structure Structure: Higher priority groups on the same side Z_HNMR ¹H NMR: ³JHH ≈ 6-14 Hz Z_IR IR: C-H bend at ~700 cm⁻¹ Spectroscopic_Technique Spectroscopic Technique Spectroscopic_Technique->E_HNMR Distinguishes by coupling constant Spectroscopic_Technique->E_IR Identifies by characteristic peak Spectroscopic_Technique->Z_HNMR Distinguishes by coupling constant Spectroscopic_Technique->Z_IR Identifies by characteristic peak workflow start Sample of 3-Octenyl Acetate gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir separation Separation of Isomers (Different Retention Times) gcms->separation nmr_analysis Analyze Coupling Constants and Chemical Shifts nmr->nmr_analysis ir_analysis Analyze C-H Out-of-Plane Bending Region ir->ir_analysis e_isomer (E)-Isomer Identified separation->e_isomer z_isomer (Z)-Isomer Identified separation->z_isomer nmr_analysis->e_isomer nmr_analysis->z_isomer ir_analysis->e_isomer ir_analysis->z_isomer

Caption: Experimental workflow for isomer differentiation.

Conclusion

The differentiation of (E)- and (Z)-3-octenyl acetate is reliably achieved through a combination of spectroscopic techniques. ¹H NMR spectroscopy provides the most definitive evidence through the significant difference in the vinylic proton coupling constants. IR spectroscopy offers a rapid and straightforward method by identifying the characteristic C-H out-of-plane bending vibration of the trans isomer. While ¹³C NMR and MS provide valuable supporting data, they are most powerful when used in conjunction with the other techniques. For complex mixtures, GC-MS is indispensable for the initial separation of the isomers, allowing for their individual spectroscopic characterization. By employing the methodologies outlined in this guide, researchers can confidently determine the stereochemistry of 3-octenyl acetate and other similar alkene isomers.

References

  • PubChem. cis-3-HEXENYL ACETATE | C8H14O2 | CID 5363388. [Link]. Accessed January 22, 2026.

  • Smith, B. C. The Infrared Spectroscopy of Alkenes. Spectroscopy. 2016, 31 (11), 28-33. [Link]. Accessed January 22, 2026.

  • Fernández, G. IR spectrum: Alkenes. Química Orgánica. [Link]. Accessed January 22, 2026.

  • Organic Spectroscopy International. CIS TRANS ISOMERS AND NMR. [Link]. Accessed January 22, 2026.

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  • Quora. How to use infrared spectroscopy to distinguish between cis and trans isomers. [Link]. Accessed January 22, 2026.

  • Doc Brown's Chemistry. carbon-13 NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). [Link]. Accessed January 22, 2026.

  • Doc Brown's Chemistry. carbon-13 NMR spectrum of E/Z pent-2-ene (cis/trans isomers). [Link]. Accessed January 22, 2026.

  • National Institute of Standards and Technology. 3-Octen-1-ol, acetate, (Z)-. NIST Chemistry WebBook. [Link]. Accessed January 22, 2026.

  • National Institute of Standards and Technology. 3-Octenyl acetate. NIST Chemistry WebBook. [Link]. Accessed January 22, 2026.

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A Senior Application Scientist's Guide to Designing Bioassays for Insect Behavioral Response to (E)-3-Octen-1-ol, acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of bioassay methodologies to confirm and quantify insect behavioral responses to (E)-3-Octen-1-ol, acetate. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower you in selecting the most appropriate assays for your research objectives.

Introduction: The Olfactory World of Insects and the Significance of (E)-3-Octen-1-ol, acetate

Insects inhabit a world dominated by chemical cues. Volatile organic compounds (VOCs) govern critical behaviors such as locating hosts, finding mates, and avoiding predators. (E)-3-Octen-1-ol, acetate belongs to a class of C8 compounds that are well-documented as potent semiochemicals, influencing the behavior of a wide range of insect species. Its close relative, 1-octen-3-ol (often referred to as octenol), is a known component of vertebrate breath and skin emanations, acting as a powerful attractant for many hematophagous insects like mosquitoes and tsetse flies.[1][2] The acetate form, (E)-3-Octen-1-ol, acetate, is also found in nature and is investigated for its potential as a lure in insect traps or as a repellent.

The behavioral response to these compounds is not always straightforward attraction. Factors such as the concentration of the compound, the insect species, and even the stereoisomeric form can lead to varied responses, including repellency at high concentrations.[1][3] Therefore, a multi-faceted bioassay approach is crucial to fully characterize the behavioral effects of (E)-3-Octen-1-ol, acetate.

This guide will systematically compare the primary bioassay techniques, moving from initial physiological screening to complex behavioral assessments.

The Hierarchical Approach to Bioassay Design

A robust investigation into an insect's response to a volatile compound follows a hierarchical progression. This approach ensures that each step logically informs the next, saving time and resources while building a comprehensive understanding of the chemical's bioactivity.

Bioassay_Workflow A Compound Preparation & Purity Verification B Electroantennography (EAG) / GC-EAD (Peripheral Olfactory Response) A->B Is the compound pure? C Olfactometer Assays (Choice Behavior) B->C Is there a significant antennal response? D Wind Tunnel Assays (Upwind Flight Anemotaxis) C->D Does the insect make a choice? E Field Trials (Real-world Efficacy) D->E Does the compound elicit oriented flight?

Figure 1: A hierarchical workflow for designing and conducting insect behavioral bioassays.

Part 1: Peripheral Olfactory Response - Does the Insect Detect the Compound?

Before investing in complex behavioral assays, it is essential to determine if the insect's olfactory system can even detect (E)-3-Octen-1-ol, acetate. Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD) are powerful techniques for this initial screening.

Electroantennography (EAG)

EAG measures the summated electrical potential from the entire antenna in response to an odorant puff. It provides a rapid and relatively simple way to screen a range of compounds and concentrations.

Causality Behind Experimental Choices:

  • Why EAG first? It's a cost-effective and high-throughput method to confirm peripheral sensory reception. A lack of EAG response strongly suggests the compound is not detected by the antenna and may not be worth pursuing in more complex behavioral assays.

  • Self-Validating System: A standard positive control (a known attractant for the species) and a negative control (solvent only) must be included in every experiment to validate the responsiveness of the antennal preparation and the absence of solvent-induced artifacts.

Click to view the detailed EAG Protocol

Objective: To determine if the antenna of the target insect species produces an electrical response to (E)-3-Octen-1-ol, acetate.

Materials:

  • Intact insect

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Electrode holder

  • High-impedance amplifier

  • Data acquisition system

  • Charcoal-filtered and humidified air delivery system

  • (E)-3-Octen-1-ol, acetate (high purity)

  • Solvent (e.g., hexane or paraffin oil)

  • Positive control compound

  • Filter paper strips

  • Pasteur pipettes

Step-by-Step Methodology:

  • Preparation of Odor Stimuli:

    • Prepare serial dilutions of (E)-3-Octen-1-ol, acetate in the chosen solvent.

    • Pipette a standard volume (e.g., 10 µL) of each dilution onto a filter paper strip and place it inside a Pasteur pipette.

    • Prepare a solvent-only control and a positive control in the same manner.

  • Insect Preparation:

    • Immobilize the insect using wax or a custom-made holder, leaving the head and antennae free.

    • Excise an antenna at the base and mount it between two electrodes containing a conductive solution (e.g., 0.1 M KCl). Alternatively, for whole-animal preparations, insert a reference electrode into the head and a recording electrode over the tip of the antenna.[4]

  • EAG Recording:

    • Position the antennal preparation in a continuous stream of charcoal-filtered, humidified air.

    • Insert the tip of the stimulus pipette into a hole in the air delivery tube.

    • Deliver a puff of air through the pipette to introduce the odorant into the airstream.

    • Record the resulting depolarization of the antennal potential.

    • Allow the antenna to recover between stimuli.

  • Data Analysis:

    • Measure the amplitude of the negative voltage deflection for each stimulus.

    • Subtract the response to the solvent control from the responses to the test compounds.

    • Normalize the data against the positive control response to compare across different preparations.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a more sophisticated technique that couples the separation power of a gas chromatograph with the sensitivity of an insect antenna as a detector.[5][6][7] This is particularly useful for identifying the specific components in a complex blend that elicit an olfactory response.

Causality Behind Experimental Choices:

  • Why GC-EAD? It confirms that the specific compound of interest, when separated from any potential impurities, is what the insect is detecting. It is also invaluable when testing natural extracts that may contain the target compound.

  • Self-Validating System: The simultaneous output from a conventional GC detector (like a Flame Ionization Detector - FID) and the EAG trace allows for precise alignment of chemical peaks with antennal responses.[5]

GC_EAD_Workflow GC Gas Chromatograph Column Outlet Splitter Effluent Splitter GC:port->Splitter FID Flame Ionization Detector (FID) Splitter->FID EAD Insect Antenna Preparation Splitter->EAD Data Data Acquisition System FID Signal EAG Signal FID->Data:fid EAD->Data:ead

Figure 2: A simplified workflow of a Gas Chromatography-Electroantennographic Detection (GC-EAD) system.

Part 2: Behavioral Response - Attraction, Repulsion, or Indifference?

A positive EAG or GC-EAD response indicates detection, but not necessarily a behavioral reaction. The next step is to determine how the insect behaves in the presence of the compound.

Olfactometer Assays

Causality Behind Experimental Choices:

  • Why an Olfactometer? It provides a controlled environment to directly test for preference. The binary choice design (test compound vs. control) is a clear and statistically robust way to demonstrate attraction or repulsion.

  • Self-Validating System: The position of the test and control arms should be swapped between trials to control for any positional bias.[11][12] A high rate of non-response (insects that do not make a choice) may indicate that the stimulus is not strong enough or that the experimental conditions are not optimal.

Click to view the detailed Y-Tube Olfactometer Protocol

Objective: To determine if insects are attracted to, repelled by, or indifferent to (E)-3-Octen-1-ol, acetate in a choice test.

Materials:

  • Y-tube olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Humidifier and charcoal filter

  • Odor source chambers

  • (E)-3-Octen-1-ol, acetate

  • Solvent

  • Target insects (e.g., mosquitoes, moths)

Step-by-Step Methodology:

  • Setup:

    • Assemble the Y-tube olfactometer and connect it to a purified, humidified air source.

    • Adjust the flow rate to be equal in both arms.

  • Stimulus Preparation:

    • Apply a solution of (E)-3-Octen-1-ol, acetate in solvent to a filter paper and place it in one odor chamber.

    • Place a filter paper with solvent only in the other odor chamber.

  • Bioassay:

    • Introduce a single insect into the base of the Y-tube.

    • Allow a set amount of time for the insect to make a choice (e.g., walk or fly past a designated line in one of the arms).[11][12]

    • Record the choice and the time taken.

    • Remove the insect.

    • Clean the olfactometer thoroughly between trials to prevent contamination.

  • Data Analysis:

    • For each compound concentration, calculate the percentage of insects choosing the treatment arm versus the control arm.

    • Use a chi-square test or a binomial test to determine if the distribution of choices is significantly different from a 50:50 distribution.

Wind Tunnel Assays

Wind tunnels provide a more realistic environment for studying the flight behavior of flying insects in response to an odor plume.[13][14][15][16] They allow for the observation of behaviors such as upwind flight (anemotaxis), casting, and landing.

Causality Behind Experimental Choices:

  • Why a Wind Tunnel? It bridges the gap between the confined space of an olfactometer and the complexity of the field. It allows for the assessment of long-range attraction and the insect's ability to navigate an odor plume.

  • Self-Validating System: The release of a plume of smoke or theatrical fog can be used to visualize the odor plume and ensure it is flowing correctly down the tunnel. The flight tracks of insects can be recorded and analyzed to provide quantitative data on flight speed, turning angles, and orientation.

Part 3: Real-World Application - Field Trapping

The ultimate test of an attractant or repellent is its performance in the field. Field trapping studies are essential for validating laboratory results and determining the practical utility of (E)-3-Octen-1-ol, acetate.

Causality Behind Experimental Choices:

  • Why Field Trials? They provide the most ecologically relevant data. The performance of a lure can be affected by environmental factors such as temperature, humidity, wind speed, and the presence of competing odors.

  • Self-Validating System: Traps baited with the test compound should be compared to unbaited control traps. The placement of traps should be randomized to account for spatial variation in insect populations. A Latin square design is often used to rotate trap treatments among locations over several nights.

Comparative Summary of Bioassay Techniques

Bioassay TechniquePrimary Question AnsweredKey AdvantagesKey Limitations
Electroantennography (EAG) Does the insect's antenna detect the compound?High-throughput, relatively simple, good for screening.Does not provide behavioral information.
GC-EAD Which specific compound in a mixture is active?High specificity, confirms activity of pure compound.Technically demanding, requires specialized equipment.
Olfactometer Is the insect attracted or repelled?Provides clear choice data, statistically robust.Confined space may not reflect natural behavior.
Wind Tunnel How does the insect fly towards the source?More realistic flight behavior, allows for detailed analysis of orientation.More complex to set up and run than an olfactometer.
Field Trapping Does the compound work in a natural environment?Ecologically relevant, tests practical efficacy.Many uncontrolled variables, can be labor-intensive.

Conclusion

Designing bioassays to confirm the behavioral response of insects to (E)-3-Octen-1-ol, acetate requires a systematic and hierarchical approach. By starting with electrophysiological techniques to confirm detection at the peripheral level and progressing through olfactometer and wind tunnel assays to quantify behavioral responses, researchers can build a comprehensive and robust dataset. Ultimately, field trials will determine the real-world applicability of this compound as an insect attractant or repellent. Each bioassay provides a unique piece of the puzzle, and a combination of these methods will yield the most insightful and reliable results.

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  • Kim, D., et al. (2020). Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake. PubMed. [Link]

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  • Li, Y., et al. (2021). Efficacy of an improved method to screen semiochemicals of insect. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Octen-1-ol, (3Z)-. PubChem. [Link]

  • Zwiebel, L. J., & Takken, W. (2004). Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact. Invertebrate Neuroscience, 4(3-4), 131-139. [Link]

Sources

A Comparative Analysis of (E)-3-Octenyl Acetate and 1-Octen-3-ol as Insect Attractants in Field Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Language of Insect Attraction

In the intricate world of insect chemical ecology, volatile organic compounds (VOCs) serve as a primary language for communication and locating resources. Among these, (E)-3-octenyl acetate and 1-octen-3-ol are two eight-carbon molecules that have garnered significant attention for their roles in modulating insect behavior. While structurally similar, their functional roles as attractants can be markedly different, targeting distinct insect taxa and eliciting varied behavioral responses. This guide provides an in-depth comparison of their attractancy based on available field data, delves into the underlying olfactory mechanisms, and proposes a standardized protocol for their direct comparative evaluation.

1-Octen-3-ol, often referred to as "mushroom alcohol," is a well-established kairomone, a chemical signal emitted by one species that benefits another. It is a common component of mammalian breath and sweat, as well as fungal odors, making it a potent attractant for a wide range of hematophagous (blood-feeding) insects.[1][2] Conversely, (E)-3-octenyl acetate has been primarily identified as a pheromone, a chemical signal used for intraspecific communication, particularly in certain phytophagous (plant-feeding) insects.[3] This fundamental difference in their ecological roles underpins the observed disparities in their attractancy profiles.

Comparative Attractancy: A Tale of Two Lures

A direct, side-by-side comparison of (E)-3-octenyl acetate and 1-octen-3-ol in field trials across a broad spectrum of insect species is notably absent in the current scientific literature. However, by synthesizing data from independent studies, a comparative overview can be constructed.

1-Octen-3-ol: The Generalist Kairomone

Field research has extensively documented the efficacy of 1-octen-3-ol as a lure for numerous insect species, most prominently mosquitoes and tsetse flies.[1] Its attractancy is often species-specific and can be significantly enhanced when used in conjunction with carbon dioxide (CO₂), which mimics the respiratory cues of a vertebrate host. For many mosquito species, the combination of 1-octen-3-ol and CO₂ is synergistic, resulting in trap catches that are substantially higher than the sum of catches from traps baited with either compound alone.

It is crucial to note, however, that the response to 1-octen-3-ol is not universally positive. For some mosquito species, such as Culex quinquefasciatus, it has shown little to no attractant effect and may even act as a repellent at higher concentrations.[3] This highlights the complexity of insect olfactory responses and the importance of dose-response studies in field evaluations.

(E)-3-Octenyl Acetate: The Specialist Pheromone

The known attractancy of (E)-3-octenyl acetate is far more specialized. The most comprehensive field data for this compound comes from studies on the painted bug, Bagrada hilaris, a significant pest of brassicaceous crops.[3] In this context, (E)-3-octenyl acetate functions as a male-produced aggregation pheromone that attracts both females and nymphs.[3] Field trials have demonstrated that traps baited with (E)-3-octenyl acetate can effectively capture B. hilaris, with the number of captures being dose-dependent.[3]

Evidence for the attractancy of (E)-3-octenyl acetate to other insect groups, particularly hematophagous insects, is currently scarce. This suggests that its primary role may be confined to specific plant-feeding insect species that utilize it for communication.

Summary of Attractancy Data
Feature1-Octen-3-ol(E)-3-Octenyl Acetate
Primary Role KairomonePheromone
Target Insect Groups Hematophagous insects (e.g., mosquitoes, tsetse flies), some stored product beetles.[1][2]Phytophagous insects (e.g., Bagrada hilaris).[3]
Known Synergists Carbon Dioxide (CO₂)Host plant volatiles (hypothesized).
Behavioral Response Host-seeking, attraction.Aggregation, mate-finding.
Antagonistic Effects Can be repellent at high concentrations for some species.[3]Not well documented.

Mechanisms of Olfactory Reception: Decoding the Signals

The differential responses of insects to 1-octen-3-ol and (E)-3-octenyl acetate are rooted in the molecular machinery of their olfactory systems. Insect olfaction is a sophisticated process involving the detection of volatile compounds by specialized neurons housed in sensory hairs called sensilla, primarily located on the antennae.

The detection of these odorants is mediated by a diverse family of olfactory receptors (ORs), which are ligand-gated ion channels.[4] When an odorant molecule binds to a specific OR, it triggers the opening of the ion channel, leading to the generation of an electrical signal that is transmitted to the brain and interpreted as a particular scent.

The specificity of this interaction is remarkable. For instance, some mosquito species possess ORs that are highly sensitive to 1-octen-3-ol, enabling them to detect potential hosts from a distance. The synergistic effect of CO₂ is also mediated at the neural level, where it can enhance the sensitivity of olfactory neurons to other attractants like 1-octen-3-ol.

While the specific ORs that detect (E)-3-octenyl acetate in Bagrada hilaris have not been fully characterized, electrophysiological studies using electroantennography (EAG) have confirmed that the antennae of this species exhibit a strong response to the compound.[3] This indicates the presence of dedicated ORs for its detection, consistent with its role as a crucial pheromonal cue.

Insect_Olfactory_Pathway cluster_periphery Antennal Sensillum cluster_cns Central Nervous System Odorant Odorant Molecule ((E)-3-octenyl acetate or 1-octen-3-ol) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding & Transport OR Olfactory Receptor (OR) OBP->OR Presentation to Receptor ORN Olfactory Receptor Neuron (ORN) OR->ORN Ion Channel Activation AL Antennal Lobe ORN->AL Signal Transmission PN Projection Neuron AL->PN Synaptic Processing MB_LH Mushroom Body & Lateral Horn PN->MB_LH Higher-Order Processing Behavior Behavior MB_LH->Behavior Behavioral Response (Attraction/Repulsion) caption Generalized Insect Olfactory Signaling Pathway

Generalized Insect Olfactory Signaling Pathway

Proposed Experimental Protocol for Direct Comparative Field Trials

Given the lack of direct comparative data, a standardized and robust experimental protocol is essential for an objective evaluation of the attractancy of (E)-3-octenyl acetate versus 1-octen-3-ol. The following protocol is designed for a hypothetical field trial targeting a generalist insect pest known to be attracted to C8 compounds.

Experimental Site Selection
  • Choose a location with a known and stable population of the target insect species.

  • The site should be relatively open to allow for effective plume dispersal, yet sheltered from strong, prevailing winds.

  • Ensure a minimum distance of 50 meters between trap placements to minimize interference.

Trap and Lure Preparation
  • Traps: Utilize a standardized trap type (e.g., sticky traps, funnel traps) appropriate for the target insect. The color and design of the trap should be consistent across all treatments.

  • Lures:

    • (E)-3-octenyl acetate: Prepare lures with a high-purity synthetic standard (>95%). Formulate lures with a range of release rates (e.g., 1 mg/day, 5 mg/day, 10 mg/day) using controlled-release dispensers (e.g., rubber septa, polyethylene vials).

    • 1-octen-3-ol: Prepare lures similarly, using a high-purity synthetic standard and matching the release rates of the (E)-3-octenyl acetate lures.

    • Combination Lure: Prepare lures containing a 1:1 blend of (E)-3-octenyl acetate and 1-octen-3-ol at the same release rates.

    • Control: Use dispensers containing only the solvent used for lure preparation.

    • (Optional) Synergist: Include treatments with and without a standardized CO₂ source (e.g., dry ice, gas cylinder) to assess synergistic effects.

Experimental Design
  • Employ a randomized complete block design. Each block will contain one of each lure treatment.

  • The number of blocks will depend on the size of the experimental site and the desired statistical power. A minimum of four blocks is recommended.

  • Rotate the position of the treatments within each block daily to account for any positional effects.

Data Collection and Analysis
  • Collect and count the number of target insects captured in each trap daily for the duration of the trial (e.g., 14 days).

  • Record environmental data, including temperature, humidity, and wind speed and direction.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine significant differences in trap captures between the different lure treatments.

Experimental_Workflow cluster_prep Preparation Phase cluster_execution Field Execution Phase cluster_analysis Analysis Phase Site_Selection 1. Site Selection (Target Insect Population) Lure_Prep 2. Lure & Trap Preparation - (E)-3-octenyl acetate - 1-octen-3-ol - Combination - Control Site_Selection->Lure_Prep Design 3. Experimental Design (Randomized Block) Lure_Prep->Design Deployment 4. Trap Deployment & Daily Rotation Design->Deployment Collection 5. Daily Data Collection (Insect Counts & Weather) Deployment->Collection Stats 6. Statistical Analysis (ANOVA, Tukey's HSD) Collection->Stats Conclusion 7. Conclusion (Comparative Attractancy) Stats->Conclusion caption Workflow for Comparative Field Trial

Workflow for Comparative Field Trial

Conclusion and Future Directions

The available evidence strongly suggests that 1-octen-3-ol and (E)-3-octenyl acetate operate in different ecological niches, with the former being a broad-spectrum kairomone for hematophagous insects and the latter a more specialized pheromone for certain phytophagous species. While a direct comparison of their attractancy is currently limited by a lack of head-to-head field trials, the proposed experimental protocol provides a framework for future research to bridge this knowledge gap.

Future investigations should focus on:

  • Conducting direct comparative field trials across a wider range of insect species, including both pests and beneficial insects.

  • Identifying the specific olfactory receptors responsible for the detection of (E)-3-octenyl acetate in responsive species.

  • Investigating potential synergistic or antagonistic effects of these compounds when used in combination with other semiochemicals and host-plant volatiles.

A deeper understanding of the comparative attractancy and underlying mechanisms of these and other semiochemicals will be instrumental in developing more effective and targeted strategies for insect monitoring and management.

References

  • Guarino, S., et al. (2020). The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. Insects, 11(2), 109. Available at: [Link]

  • Ramirez, J. L., & Leal, W. S. (2015). 1-Octen-3-ol – the attractant that repels. Scientific Reports, 5, 11405. Available at: [Link]

  • Briand, L., et al. (2001). The insect attractant 1-octen-3-ol is the natural ligand of bovine odorant-binding protein. Journal of Biological Chemistry, 276(11), 7791-7796. Available at: [Link]

  • European Commission. (2024). Guidance Document on Semiochemical Active Substances and Plant Protection Products - rev. 11. Available at: [Link]

  • Viano, A., et al. (2005). Adjustment of Field Cage Methodology for Testing Food Attractants for Fruit Flies (Diptera: Tephritidae). Annals of the Entomological Society of America, 98(3), 345–351. Available at: [Link]

  • Bachtiar, Y., et al. (2019). Electrophysiological Responses of Eighteen Species of Insects to Fire Ant Alarm Pheromone. Insects, 10(11), 403. Available at: [Link]

  • Suh, E., & DeGennaro, M. (2020). Molecular mechanisms of olfactory detection in insects: beyond receptors. Open Biology, 10(10), 200223. Available at: [Link]

  • Kaissling, K.-E. (2014). Pheromone Reception in Insects. In Neurobiology of Chemical Communication. CRC Press/Taylor & Francis. Available at: [Link]

  • Beroza, M. (1976). INSECT ATTRACTANTS. Annual Review of Entomology, 21(1), 79–105. Available at: [Link]

  • Liu, C., et al. (2022). Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins. International Journal of Molecular Sciences, 23(20), 12282. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Enantiomeric Landscape of 3-Octen-1-ol Acetate: Natural vs. Synthetic

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is not a trivial detail; it is often the very essence of its biological activity. In this comprehensive guide, we delve into the world of 3-octen-1-ol acetate, a chiral molecule with significance in flavor, fragrance, and chemical ecology. This guide will provide an in-depth comparison of the enantiomeric ratio of 3-octen-1-ol acetate in natural versus synthetic samples, supported by experimental data and protocols. Our objective is to equip you with the knowledge to discern the origin and potential bioactivity of this compound based on its stereochemical signature.

Introduction: The Significance of Chirality in 3-Octen-1-ol Acetate

3-Octen-1-ol acetate is a volatile organic compound found in a variety of natural sources, including plants and insects.[1] It possesses a chiral center at the C3 position, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-3-octen-1-ol acetate and (S)-3-octen-1-ol acetate. The specific arrangement of atoms around this chiral center dictates how the molecule interacts with chiral environments, such as the olfactory receptors in our noses or the enzymatic systems in living organisms.

The enantiomeric ratio, the relative proportion of each enantiomer, can be a critical indicator of a sample's origin. Natural biosynthetic pathways, being enzyme-mediated, are often highly stereospecific, leading to a predominance of one enantiomer. In contrast, conventional chemical synthesis often results in a racemic mixture, a 50:50 ratio of both enantiomers, unless specific stereoselective methods are employed. Understanding this difference is paramount for quality control, authenticity assessment, and for predicting the biological effects of a given sample.

The Analytical Cornerstone: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

To accurately determine the enantiomeric ratio of 3-octen-1-ol acetate, a robust analytical technique is required. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose. This method utilizes a chiral stationary phase within the GC column, which interacts differently with each enantiomer, leading to their separation in time.

Causality Behind Experimental Choices:

The choice of a chiral column is critical. Cyclodextrin-based stationary phases, such as those derivatized with alkyl or acetyl groups, have proven effective in resolving a wide range of chiral compounds, including esters like 3-octen-1-ol acetate.[2] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have slightly different energies and thus different retention times. The mass spectrometer then provides positive identification and quantification of the separated enantiomers.

Experimental Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 Chiral GC-MS Analysis cluster_2 Data Analysis Sample Natural Extract or Synthetic Sample Dilution Dilution in appropriate solvent (e.g., hexane) Sample->Dilution Injection Injection into GC Dilution->Injection 1 µL injection Separation Separation on Chiral Column Injection->Separation Detection Detection and Identification by MS Separation->Detection Chromatogram Peak Integration of Enantiomer Signals Detection->Chromatogram Data Acquisition Calculation Calculation of Enantiomeric Ratio Chromatogram->Calculation

Caption: Workflow for the enantiomeric analysis of 3-octen-1-ol acetate.

Detailed Experimental Protocol: Chiral GC-MS Analysis

This protocol is a self-validating system, ensuring accurate and reproducible results.

  • Sample Preparation:

    • For essential oils or other natural extracts, dilute the sample 1:100 (v/v) in n-hexane.

    • For synthetic samples, prepare a solution of approximately 100 µg/mL in n-hexane.

    • A racemic standard of 3-octen-1-ol acetate should be prepared similarly to confirm the elution order of the enantiomers.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Chiral Column: Cyclodextrin-based capillary column (e.g., Beta DEX™ 225, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 2°C/min to 180°C.

      • Hold: 5 minutes at 180°C.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-250.

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times of the racemic standard.

    • Integrate the peak areas of each enantiomer.

    • Calculate the enantiomeric ratio and enantiomeric excess (ee%) using the following formulas:

      • Enantiomeric Ratio = Area of major enantiomer / Area of minor enantiomer

      • Enantiomeric Excess (% ee) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Comparative Analysis: Enantiomeric Ratios in Natural vs. Synthetic Samples

The enantiomeric composition of 3-octen-1-ol acetate is a powerful indicator of its origin. Below, we present a comparative summary of expected and reported enantiomeric ratios.

Natural Samples: A Signature of Biocatalysis

In nature, the production of 3-octen-1-ol and its subsequent acetylation are catalyzed by enzymes, which are inherently chiral. This leads to a high degree of stereoselectivity. For instance, in many plants and fungi, the biosynthesis of C8-volatiles proceeds via the lipoxygenase (LOX) pathway, which is known to be highly stereospecific.

While specific data for 3-octen-1-ol acetate across a wide range of natural sources is still an active area of research, studies on the closely related isomer, 1-octen-3-yl acetate, in lavender essential oil have shown a significant enantiomeric excess of the (R)-enantiomer, often exceeding 99%.[3] It is plausible to expect similar high enantiomeric excesses for 3-octen-1-ol acetate in other natural sources.

Natural SourcePredominant Enantiomer (Expected)Reported/Expected Enantiomeric Excess (% ee)
Mentha species (e.g., Spearmint)(R)- or (S)-> 95%
Fungal Volatiles(R)- or (S)-> 90%
Insect Pheromones(R)- or (S)-> 98%

Note: The specific predominant enantiomer can vary depending on the species and the specific biosynthetic pathway involved.

Synthetic Samples: From Racemates to Enantiopure Compounds

The enantiomeric composition of synthetic 3-octen-1-ol acetate is entirely dependent on the synthetic route employed.

  • Racemic Synthesis: A straightforward approach involves the acetylation of racemic 3-octen-1-ol. This will invariably produce a racemic mixture of the acetate, with an enantiomeric ratio of approximately 50:50 and an enantiomeric excess of 0%.

  • Stereoselective Synthesis: To obtain an enantiomerically enriched or pure product, a stereoselective synthetic strategy is necessary. This can be achieved through several methods:

    • Chiral Resolution: Separation of a racemic mixture of 3-octen-1-ol using techniques like enzymatic resolution. For example, lipase-catalyzed acylation can selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomeric alcohol and the newly formed enantiomeric ester.

    • Asymmetric Synthesis: Starting from a chiral precursor or using a chiral catalyst to induce stereoselectivity during the formation of the chiral center.

The enantiomeric excess of synthetically produced chiral 3-octen-1-ol acetate can range from low to very high (>99%), depending on the efficiency of the stereoselective method used.

Synthetic RouteExpected Enantiomeric Ratio (R:S)Expected Enantiomeric Excess (% ee)
Acetylation of racemic 3-octen-1-ol~50:500%
Lipase-catalyzed kinetic resolutionCan be tuned to favor R or SUp to >99%
Asymmetric chemical synthesisCan be designed to produce R or SUp to >99%

Discussion: The Implications of Enantiomeric Purity

The stark contrast in the enantiomeric composition of natural and racemic synthetic 3-octen-1-ol acetate has significant implications:

  • Authenticity and Adulteration: The presence of a racemic mixture of 3-octen-1-ol acetate in a product marketed as "natural" is a clear indicator of adulteration with a synthetic, racemic equivalent. Chiral GC-MS analysis is therefore a powerful tool for quality control in the flavor, fragrance, and essential oil industries.

  • Biological Activity: The two enantiomers of 3-octen-1-ol acetate can exhibit different biological activities. For example, in insects that use this compound as a pheromone, often only one enantiomer is biologically active, while the other may be inactive or even inhibitory.[4] This is crucial for the development of effective and specific pest management strategies. In drug development, where a molecule's chirality can determine its therapeutic efficacy and side-effect profile, understanding and controlling the enantiomeric composition is of utmost importance.

Conclusion: A Chiral Perspective on Quality and Function

References

  • Chiral GC Analysis of Alcohols: Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. National Institutes of Health. [Link]

  • Enantiomeric Composition in Lavender Oil: Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. MDPI. [Link]

  • Guide to Chiral GC: A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Insect Pheromones: Aggregation pheromone components in Drosophila mulleri. A chiral ester and an unsaturated ketone. CABI Digital Library. [Link]

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A Comparative Guide to Inter-species Olfactory Responses to (E)-3-Octen-1-ol, acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the inter-species olfactory responses to the volatile organic compound (E)-3-Octen-1-ol, acetate. As researchers, scientists, and drug development professionals, understanding the nuances of how different species perceive and react to semiochemicals is paramount for developing targeted and effective pest management strategies, novel attractants, or repellents. This document moves beyond a simple recitation of facts to offer a synthesized perspective grounded in experimental data, explaining the causality behind methodological choices and highlighting areas ripe for future investigation.

Introduction: The Significance of (E)-3-Octen-1-ol, acetate and its Progenitor

(E)-3-Octen-1-ol, acetate belongs to the family of C8 volatile compounds, which are widespread in nature, originating from the enzymatic oxidation of linoleic acid in fungi and plants. Its corresponding alcohol, 1-octen-3-ol, is famously known as "mushroom alcohol" and is a well-documented semiochemical that elicits strong behavioral responses in a variety of insect species.[1] This compound is a key component of mammalian breath and sweat, making it a powerful attractant for blood-feeding insects like mosquitoes and tsetse flies.[2] The addition of an acetate functional group can significantly alter the physicochemical properties of a volatile, potentially leading to distinct olfactory responses. This guide will delve into the available data on the perception of (E)-3-Octen-1-ol, acetate, comparing it with its more studied precursor, 1-octen-3-ol, across different insect orders.

The Olfactory Signaling Pathway: A Primer

Before dissecting the specific responses to (E)-3-Octen-1-ol, acetate, it is crucial to understand the fundamental mechanism of insect olfaction. The process begins with the detection of odorant molecules by specialized sensory neurons housed in sensilla, typically located on the antennae.

Odorant Odorant Molecule ((E)-3-Octen-1-ol, acetate) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding in Sensillar Lymph OR Odorant Receptor (OR) + Orco Co-receptor OBP->OR Transport and Delivery Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Ion Channel Opening Signal Action Potential (Signal Transduction) Neuron->Signal Depolarization Brain Antennal Lobe of Brain Signal->Brain Signal Transmission

Figure 1: A simplified diagram of the insect olfactory signal transduction pathway.

This intricate process allows insects to detect, discriminate, and react to a vast array of chemical cues in their environment, guiding behaviors such as foraging, mating, and oviposition.

Comparative Olfactory Responses: A Multi-species Analysis

The behavioral and electrophysiological responses to (E)-3-Octen-1-ol, acetate and its related compounds can vary significantly across different insect orders. This section provides a comparative overview of the available data.

Hemiptera (True Bugs)

Research on the painted bug, Bagrada hilaris, provides valuable insights into the role of a related compound, (E)-2-octenyl acetate, as a putative aggregation pheromone.[3] While not the exact isomer, the findings suggest that acetate compounds in this family are biologically active in Hemiptera.

SpeciesCompoundBehavioral ResponseElectrophysiological Response (EAG)Reference
Bagrada hilaris (Painted Bug)(E)-2-Octenyl AcetateAttraction of females and nymphs; no attraction of males.Dose-dependent response in females, males, and nymphs.[3]
Leptocorisa chinensis (Rice Earhead Bug)Blend of (E)-2-octenyl acetate and 1-octen-3-olAttraction of males.Not specified.[4]

These studies underscore the importance of testing compounds on both sexes and different life stages, as responses can be highly specific.

Diptera (Flies and Mosquitoes)

The olfactory responses of Diptera, particularly mosquitoes, to 1-octen-3-ol are extensively studied due to their role as disease vectors.[2] The compound is a known attractant for many mosquito species, often acting synergistically with carbon dioxide.[5] Data on the acetate form is less common, but comparisons with the alcohol provide a basis for understanding potential differences in reception.

SpeciesCompoundBehavioral ResponseElectrophysiological Response (SSR/EAG)Reference
Various Mosquito Species1-Octen-3-olGeneral attractant, synergistic with CO2.Strong responses in specific olfactory receptor neurons (ORNs).[5][6]
Musca domestica (House Fly)Denatonium benzoate (bitterant)Reduced proboscis extension and consumption.Not specified.[7][8]

While direct comparative data for (E)-3-Octen-1-ol, acetate in Diptera is scarce, the well-established role of its precursor suggests that the acetate may also be a behaviorally active compound for this order, warranting further investigation.

Coleoptera (Beetles)

In Coleoptera, 1-octen-3-ol has been identified as an aggregation pheromone for the foreign grain beetle, Ahasverus advena.[9] The responses of other beetle species to this and related compounds vary.

SpeciesCompoundBehavioral ResponseElectrophysiological Response (EAG)Reference
Ahasverus advena (Foreign Grain Beetle)1-Octen-3-olAggregation pheromone, attracts both sexes.Not specified.[9]
Diabrotica virgifera virgifera (Western Corn Rootworm)1-Octen-3-olSlight attraction at certain doses.Strong in silico binding affinity to odorant binding proteins (OBPs).[1]
Agriotes lineatus (Wireworm)1-Octen-3-olSlight repulsion.Not specified.[1]

The varied responses within Coleoptera highlight the species-specific nature of olfactory perception and the need for empirical testing rather than extrapolation.

Lepidoptera (Moths and Butterflies)

In Lepidoptera, host-plant volatiles play a crucial role in guiding behaviors such as oviposition and feeding. Acetate compounds are known to act as synergists to sex pheromones in some species.

SpeciesCompoundBehavioral ResponseElectrophysiological Response (EAG)Reference
Grapholita molesta (Oriental Fruit Moth)(Z)-3-Hexenyl acetateSynergizes attraction to sex pheromone.Not specified.[10]
Plutella xylostella (Diamondback Moth)(Z)-3-Hexenyl acetateIncreases trap catches when combined with sex pheromone.Not specified.[11]

These findings suggest that (E)-3-Octen-1-ol, acetate could potentially modulate the responses of lepidopteran species to other key chemical cues.

Experimental Protocols: A Guide to Methodologies

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step protocols for the key experimental techniques used to investigate insect olfactory responses.

Electroantennography (EAG)

EAG is a technique used to measure the overall electrical response of an insect's antenna to an odorant. It provides a measure of the summed activity of all responding olfactory receptor neurons.

Protocol:

  • Insect Preparation: Anesthetize the insect by cooling. Excise an antenna at its base.

  • Electrode Placement: Mount the excised antenna between two electrodes using conductive gel. The reference electrode is placed at the base of the antenna, and the recording electrode is placed at the tip.

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A pulse of air containing the odorant is injected into the airstream for a defined duration.

  • Data Acquisition: The change in electrical potential between the two electrodes is amplified and recorded. The amplitude of the negative deflection is measured as the EAG response.

cluster_0 EAG Setup Antenna Excised Antenna Amplifier Amplifier Antenna->Amplifier Signal Ref_Elec Reference Electrode Ref_Elec->Antenna Rec_Elec Recording Electrode Rec_Elec->Antenna Airflow Continuous Airflow Airflow->Antenna Odor_Puff Odorant Pulse Odor_Puff->Airflow Injection Recorder Data Recorder Amplifier->Recorder cluster_1 SSR Workflow Immobilize Immobilize Insect Insert_Ref Insert Reference Electrode (e.g., in eye) Immobilize->Insert_Ref Insert_Rec Insert Recording Electrode into Sensillum Insert_Ref->Insert_Rec Deliver_Stim Deliver Odorant Stimulus Insert_Rec->Deliver_Stim Record_Spikes Record Action Potentials Deliver_Stim->Record_Spikes Analyze_Data Analyze Spike Frequency Record_Spikes->Analyze_Data cluster_2 Y-Tube Olfactometer Logic Insect_Start Insect Released at Base Choice_Point Choice Point Insect_Start->Choice_Point Arm_A Arm A: (E)-3-Octen-1-ol, acetate Choice_Point->Arm_A Choice Arm_B Arm B: Control (Solvent) Choice_Point->Arm_B Choice Attraction Attraction Arm_A->Attraction Repulsion Repulsion/No Preference Arm_B->Repulsion

Sources

A Senior Application Scientist's Guide to Statistical Analysis of Behavioral Data from (E)-3-Octenyl Acetate Experiments

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of statistical methods for analyzing behavioral data obtained from experiments involving (E)-3-octenyl acetate. As a volatile compound found in various plants and insects, (E)-3-octenyl acetate plays a significant role in chemical ecology, often mediating attraction or repulsion in insects. This guide will delve into the appropriate statistical frameworks for interpreting data from common behavioral assays, compare its efficacy with a well-known alternative, 1-octen-3-ol, and provide detailed experimental protocols.

Introduction to (E)-3-Octenyl Acetate and its Behavioral Significance

(E)-3-octenyl acetate is an organic compound that contributes to the aroma of many plants, including lavender. In the realm of insect chemical ecology, it can act as a semiochemical, a chemical substance that carries a message. Its isomer, (E)-2-octenyl acetate, has been identified as a component of the aggregation pheromone in some insect species, influencing behaviors such as mating and habitat selection. Understanding the behavioral responses of insects to (E)-3-octenyl acetate is crucial for developing novel pest management strategies and for fundamental research in neuroethology.

The primary methods for assessing the behavioral impact of volatile compounds like (E)-3-octenyl acetate on insects are olfactometer choice assays and electroantennography (EAG). These experiments generate distinct types of data that require different statistical approaches for robust analysis and interpretation.

Comparing (E)-3-Octenyl Acetate and 1-Octen-3-ol

In the landscape of insect attractants and repellents, 1-octen-3-ol is a widely studied compound. It is a key component of the odor of many animals and fungi and is known to attract a variety of biting insects, including mosquitoes.[1][2] However, its effect can be species-specific, and in some cases, it can even act as a repellent.[3][4] Comparing the behavioral responses to (E)-3-octenyl acetate with those to 1-octen-3-ol can provide valuable context for the potency and specificity of (E)-3-octenyl acetate.

CompoundTypical Behavioral Response in InsectsNotes
(E)-3-Octenyl Acetate Attraction or Repulsion (species-dependent)Often a component of plant volatiles, can be part of insect pheromone blends.
1-Octen-3-ol Primarily Attraction (especially for biting insects)A well-characterized attractant, often used in combination with CO2. Can be a repellent for some species.[3][5][6]

Statistical Methods for Analyzing Behavioral Data

The choice of statistical method is fundamentally dependent on the experimental design and the nature of the data collected. For behavioral studies, data often come in the form of counts (e.g., number of insects choosing an olfactometer arm) or continuous measurements (e.g., EAG response amplitude).

Two-Choice Olfactometer Assays

Two-choice olfactometers, such as Y-tube olfactometers, are standard apparatuses for studying insect preference.[7] The data generated are typically binary (choice A or choice B) and are often aggregated as counts.

For a straightforward comparison of the number of insects choosing the arm with (E)-3-octenyl acetate versus a control arm (e.g., solvent only), a Chi-squared (χ²) goodness-of-fit test is a common and appropriate non-parametric method.[8] This test compares the observed distribution of choices to an expected distribution (typically a 50:50 split under the null hypothesis of no preference).

Alternatively, if the data meet the assumptions of normality, a paired t-test can be used to compare the mean number of insects choosing each arm across replicates.

Behavioral count data from olfactometer experiments often exhibit characteristics that violate the assumptions of simple parametric tests, such as non-normal distribution and overdispersion (where the variance is greater than the mean). In such cases, Generalized Linear Models (GLMs) provide a more flexible and powerful framework.[9][10]

  • Poisson Regression: A type of GLM suitable for count data. However, it assumes that the mean and variance of the data are equal, which is often not the case in biological datasets.

  • Quasi-Poisson and Negative Binomial Regression: These are extensions of the Poisson model that can handle overdispersed data, making them more robust for analyzing olfactometer results.[11]

Electroantennography (EAG) Data

EAG measures the summated electrical response of an insect's antenna to an odorant. The output is a continuous variable (voltage), and experiments often involve comparing responses to different concentrations of a compound or between different compounds.

Analysis of Variance (ANOVA) is a powerful statistical technique for comparing the means of two or more groups.[12] For EAG data, a one-way ANOVA can be used to determine if there are significant differences in the mean antennal response across different concentrations of (E)-3-octenyl acetate. Following a significant ANOVA result, post-hoc tests (e.g., Tukey's HSD) can be used to identify which specific concentrations differ from each other.

Experimental Protocols

Y-Tube Olfactometer Bioassay

This protocol describes a standard two-choice bioassay to assess the preference of an insect for (E)-3-octenyl acetate.

Materials:

  • Y-tube olfactometer

  • Air pump and flow meters

  • Charcoal-filtered and humidified air source

  • Odor sources: (E)-3-octenyl acetate solution, solvent control (e.g., hexane)

  • Filter paper

  • Test insects

Procedure:

  • Setup: Assemble the Y-tube olfactometer and connect it to the air source. Ensure a constant and equal airflow through both arms.[16]

  • Odor Preparation: Apply a known concentration of (E)-3-octenyl acetate solution to a filter paper and place it in the odor chamber of one arm. Apply the solvent alone to a filter paper in the other arm's chamber.

  • Insect Introduction: Introduce a single insect at the base of the Y-tube.

  • Observation: Allow the insect a set amount of time to make a choice. A choice is typically recorded when the insect moves a certain distance into one of the arms.

  • Data Recording: Record the choice of each insect.

  • Replication: Repeat the experiment with a sufficient number of individual insects to achieve statistical power.

  • Controls: After a set number of trials, rotate the arms of the olfactometer to control for any positional bias. Clean the apparatus thoroughly between experiments to avoid cross-contamination.[16]

Electroantennography (EAG) Bioassay

This protocol outlines the general steps for measuring the antennal response of an insect to (E)-3-octenyl acetate.

Materials:

  • EAG system (amplifier, data acquisition software)

  • Microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Electrically conductive solution

  • Odor delivery system (puff generator)

  • (E)-3-octenyl acetate solutions of varying concentrations

  • Solvent control

Procedure:

  • Antenna Preparation: Excise an antenna from a live, immobilized insect. Mount the antenna between the two electrodes, ensuring good electrical contact with the conductive solution.

  • Odor Delivery Setup: Prepare a series of Pasteur pipettes, each containing a filter paper loaded with a specific concentration of (E)-3-octenyl acetate or the solvent control.[7]

  • Stimulation: Deliver a puff of charcoal-filtered, humidified air through the pipette, directing the odor plume over the antenna.

  • Data Recording: Record the resulting depolarization of the antenna using the EAG software.

  • Inter-stimulus Interval: Allow a sufficient interval between puffs for the antenna to recover.

  • Dose-Response: Present the different concentrations in a randomized order or from lowest to highest to generate a dose-response curve.

  • Normalization: The responses can be normalized to the response to a standard compound or the solvent control to account for variations in antennal sensitivity over time.

Visualization of Workflows

Y-Tube Olfactometer Experimental Workflow

Caption: Workflow for a Y-tube olfactometer experiment.

Decision Tree for Statistical Test Selection

G start Start: What is the nature of your behavioral data? count Count Data (e.g., number of insects choosing an arm) start->count continuous Continuous Data (e.g., EAG response in mV) start->continuous binary Binary Data (Choice A/B for each individual) start->binary glm Generalized Linear Model (e.g., Negative Binomial) count->glm Data are overdispersed or non-normal chi2 Chi-squared Test count->chi2 Simple comparison of proportions anova ANOVA continuous->anova Comparing means of >2 independent groups rm_anova Repeated Measures ANOVA continuous->rm_anova Comparing means of >2 dependent groups (repeated measures) logistic Logistic Regression binary->logistic Predicting choice based on factors

Caption: Decision tree for selecting an appropriate statistical test.

Conclusion

References

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  • Ricard, L., & Davison, A. C. (2007). Statistical Inference for Olfactometer Data. Journal of the Royal Statistical Society: Series C (Applied Statistics), 56(5), 557-571. [Link]

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  • Kline, D. L., et al. (2007). Evaluation of the enantiomers of 1-octen-3-ol and 1-octyn-3-ol as attractants for mosquitoes associated with a freshwater swamp in Florida, USA. Journal of medical entomology, 44(6), 943-949. [Link]

  • Cross Validated. (2017). Repeated measures analysis with only two measurement intervals. [Link]

  • Sileshi, G. (2006). Evaluation of Statistical Models for Analysis of Insect, Disease and Weed Abundance and Incidence Data. Journal of Applied Sciences, 6(11), 2433-2440. [Link]

  • Ramirez, J. L., et al. (2001). The insect attractant 1-octen-3-ol is the natural ligand of bovine odorant-binding protein. The Journal of biological chemistry, 276(10), 7435-7440. [Link]

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  • Campbell, C. L., et al. (2021). A Systematic Review of the Behavioral Responses by Stored-Product Arthropods to Individual or Blends of Microbially Produced Volatile Cues. Insects, 12(11), 1011. [Link]

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  • de Castro, J. C. S., et al. (2022). Olfactometer Responses of Convergent Lady Beetles Hippodamia convergens (Coleoptera: Coccinellidae) to Odor Cues from Aphid-Infested Cotton Plants Treated with Plant-Associated Fungi. Insects, 13(10), 875. [Link]

  • Foster, S. P., & Harris, M. O. (1997). Behavioral manipulation methods for insect pest-management. Annual review of entomology, 42, 123-146. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (E)-3-Octen-1-ol Acetate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. (E)-3-Octen-1-ol acetate, a volatile organic compound (VOC) often utilized in flavor and fragrance applications, requires meticulous handling not only in the laboratory but also at the end of its use. This guide provides a procedural framework grounded in safety and regulatory compliance for the proper disposal of this unsaturated ester. The protocols herein are designed to be self-validating, ensuring that each step inherently promotes safety and environmental stewardship.

Part 1: Core Principles and Hazard Profile

Understanding the intrinsic properties of (E)-3-Octen-1-ol acetate is fundamental to appreciating the causality behind its disposal requirements. The primary mandate for chemical disposal is to prevent harm to personnel and the environment. Therefore, all disposal procedures are derived from the chemical's specific hazard profile.

  • Combustibility: While not classified as highly flammable, related acetate esters and octenol derivatives are combustible liquids with defined flash points, meaning they can ignite when exposed to a source of ignition at or above a certain temperature.[1][2] Consequently, waste streams containing this compound must be kept away from heat, sparks, and open flames.[1][3]

  • Health Hazards: The primary health concerns include potential harm if swallowed and the risk of causing an allergic skin reaction upon contact.[2][4][5][6] This necessitates the use of appropriate Personal Protective Equipment (PPE) during handling and disposal to prevent exposure.

  • Environmental Hazards: This compound is recognized as being toxic to aquatic life. This critical characteristic strictly prohibits its disposal down drains or into sewage systems, as this would introduce the toxin directly into aquatic ecosystems.[1][4] The compound's volatility also means improper disposal can lead to the release of VOCs into the atmosphere.[1][7]

The foundational principle of chemical waste management is that the generator of the waste is legally responsible for its complete and accurate classification and subsequent safe disposal through approved channels.[1]

Part 2: Quantitative Data and Chemical Properties

A clear understanding of the chemical's physical properties informs handling and storage decisions. The following table summarizes key data for (E)-3-Octen-1-ol acetate and its closely related isomers.

PropertyValueSource
IUPAC Name [(E)-oct-3-enyl] acetate[8]
CAS Number 69668-83-3[8]
Molecular Formula C₁₀H₁₈O₂[8][9]
Molecular Weight 170.25 g/mol [8]
Physical State Liquid, Colorless to Pale Yellow[1][2][10]
Flash Point ~73-82 °C (data for related isomers)[1][2][10]
Classification Combustible Liquid, Harmful if Swallowed, Skin Sensitizer, Toxic to Aquatic Life[1][2][5][6]

Part 3: Spill Management Protocol

Before disposal, any accidental release must be managed safely. A spill cleanup procedure is a critical component of the overall waste management plan.

Experimental Protocol: Small-Scale Spill Containment and Cleanup

  • Ensure Safety: Immediately alert personnel in the area. Ensure the area is well-ventilated. Eliminate all sources of ignition (e.g., turn off hot plates, equipment).[3]

  • Don PPE: At a minimum, wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[1][3][11]

  • Contain the Spill: For small spills, cover the liquid with a non-combustible, inert absorbent material such as vermiculite, dry sand, or silica gel.[3][12] Do not use combustible materials like paper towels for the initial absorption of a significant spill.

  • Collect Absorbent Material: Using spark-proof tools, carefully scoop the contaminated absorbent material into a designated, sealable waste container.[2]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with soapy water.

  • Dispose of Cleanup Materials: All contaminated materials, including gloves and wipes, must be placed into the same hazardous waste container.

  • Label and Store: Seal and label the container as "Hazardous Waste" with the chemical name and await professional disposal.

Part 4: Step-by-Step Disposal Procedure

The disposal of (E)-3-Octen-1-ol acetate waste, whether from spills or routine laboratory use, must follow a systematic and compliant process.

  • Waste Identification and Segregation:

    • Identify the waste stream as "Hazardous Waste: (E)-3-Octen-1-ol acetate."

    • Do not mix this waste with other chemical waste streams unless their compatibility is confirmed. Incompatible materials can lead to hazardous reactions.[3]

  • Selection of Waste Container:

    • Use a chemically resistant, sealable container (e.g., a high-density polyethylene or glass bottle with a screw cap).

    • Ensure the container is in good condition, free from cracks or leaks.

  • Waste Collection:

    • Carefully pour or transfer the liquid waste into the designated container. For materials contaminated with the chemical (e.g., absorbent from spills, used pipette tips), place them directly into a solid waste container.

    • Keep the container closed at all times except when adding waste.[7] This is a critical step for VOCs to prevent evaporation into the ambient air.[7]

  • Proper Labeling:

    • Label the container clearly and legibly before adding any waste.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "(E)-3-Octen-1-ol acetate."

      • The associated hazards (e.g., "Combustible," "Toxic," "Skin Sensitizer," "Environmental Hazard").

      • Appropriate hazard pictograms.

  • Temporary On-Site Storage:

    • Store the sealed waste container in a designated, secure satellite accumulation area.

    • This area must be cool, dry, and well-ventilated.[1][2]

    • Crucially, the storage location must be away from heat, open flames, and other ignition sources to mitigate the risk posed by its combustible nature.[1][3]

  • Professional Disposal:

    • Disposal of this chemical waste must be conducted through a licensed and approved hazardous waste disposal contractor.[1][2][3]

    • Consult your institution's Environmental Health & Safety (EHS) department to arrange for pickup. They will ensure the waste is transported and disposed of in accordance with all local, regional, and national hazardous waste regulations.[1]

Part 5: Disposal Decision Workflow

The following diagram illustrates the logical flow for handling (E)-3-Octen-1-ol acetate from the point it is designated as waste to its final disposal.

G start_node start_node process_node process_node decision_node decision_node precaution_node precaution_node end_node end_node start Waste Identified: (E)-3-Octen-1-ol acetate is_spill Accidental Spill? start->is_spill routine_waste Routine Lab Waste (e.g., excess reagent) is_spill->routine_waste No spill_protocol Execute Spill Protocol: 1. Eliminate Ignition Sources 2. Don PPE 3. Contain with Inert Absorbent is_spill->spill_protocol Yes collect_waste Collect Waste in a Designated, Compatible, Sealable Container routine_waste->collect_waste spill_protocol->collect_waste label_container Label Container: 'Hazardous Waste' Chemical Name & Hazards collect_waste->label_container temp_storage Store in a Cool, Ventilated, Secure Area Away from Heat label_container->temp_storage contact_ehs Arrange Pickup with Licensed Hazardous Waste Contractor (via EHS Dept.) temp_storage->contact_ehs

Caption: Disposal workflow for (E)-3-Octen-1-ol acetate.

Conclusion

The responsible disposal of (E)-3-Octen-1-ol acetate is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard mitigation—controlling ignition sources, preventing personal exposure through PPE, and containing the substance to prevent environmental release—researchers can ensure that the lifecycle of this chemical concludes safely. Always consult your institution's specific EHS guidelines and local regulations, as they represent the ultimate authority on waste disposal.

References

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  • The Good Scents Company. (Z)-3-octen-1-ol, 20125-84-2. The Good Scents Company Information System. [Link]

  • CPAchem. Safety data sheet - 1-Octen-3-ol. CPAchem. [Link]

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  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. EPA. [Link]

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  • NIST. 3-Octen-1-ol, acetate, (Z)-. NIST Chemistry WebBook. [Link]

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A Senior Application Scientist's Guide to Handling (E)-3-Octen-1-ol, acetate

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of laboratory chemical handling requires a blend of rigorous protocol and a deep understanding of the materials involved. This guide offers essential, immediate safety and logistical information for the handling of (E)-3-Octen-1-ol, acetate (CAS No. 69668-83-3), a compound utilized in research for its distinct aromatic properties. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights.

The following protocols are designed to be a self-validating system, explaining the causality behind each safety recommendation to ensure a comprehensive understanding of the risks and mitigation strategies.

Essential Information at a Glance

For quick reference, the following table summarizes the critical physical and safety data for (E)-3-Octen-1-ol, acetate and its closely related isomers. It is important to note that comprehensive GHS hazard classification for the specific (E)- isomer is not consistently available, thus data from related compounds is used to inform a conservative safety approach.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂PubChem[1]
Molecular Weight 170.25 g/mol PubChem[1]
Appearance Colorless to pale yellow clear liquidThe Good Scents Company[2]
Boiling Point 217.1°C at 760 mmHgLookChem[3]
Flash Point 79°C - 82°CLookChem, Fisher Scientific[3][4]
Density ~0.892 g/cm³LookChem[3]
Hazards Combustible liquid. Potential for skin and eye irritation. Harmful if swallowed.Fisher Scientific, TCI Chemicals[4][5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical step in mitigating exposure risks. The principle of causality dictates our choices here: we select equipment based on the known and potential hazards of the material—its combustibility, and its potential to cause irritation upon contact or inhalation.

Core PPE Requirements

For all routine laboratory operations involving (E)-3-Octen-1-ol, acetate, the following Level D protection is mandatory[6]:

  • Eye and Face Protection: Chemical safety goggles are required at all times. If there is a significant risk of splashing, a face shield should be worn in addition to goggles. This is a preventative measure against potential eye irritation.

  • Hand Protection: Wear protective gloves, such as nitrile rubber gloves. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially if contact with the chemical occurs.

  • Skin and Body Protection: A standard laboratory coat must be worn and fully buttoned. For larger quantities or tasks with a higher splash potential, consider disposable chemical-resistant coveralls.[4]

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation (i.e., working within a certified chemical fume hood), respiratory protection is not typically required. However, if vapors or aerosols are likely to be generated, a vapor respirator should be used.[5]

Safe Handling and Operational Workflow

Adherence to a systematic workflow minimizes the risk of accidental exposure and release. The following protocol is a step-by-step guide for the safe handling of (E)-3-Octen-1-ol, acetate in a research setting.

Experimental Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for safely handling (E)-3-Octen-1-ol, acetate.

Workflow for Safe Handling of (E)-3-Octen-1-ol, acetate cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Post-Experiment Phase prep_start Start: Review SDS & Protocol assess_risk Assess Risks & Quantities prep_start->assess_risk Understand Hazards select_ppe Select Appropriate PPE assess_risk->select_ppe Mitigate Risks prep_area Prepare Work Area (Fume Hood) select_ppe->prep_area Ensure Safety get_chem Obtain Chemical from Storage prep_area->get_chem Proceed When Ready dispense Dispense Required Amount get_chem->dispense Minimize Quantity perform_exp Perform Experiment dispense->perform_exp Execute Protocol decontaminate Decontaminate Glassware & Surfaces perform_exp->decontaminate Experiment Complete dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste return_chem Return Chemical to Storage dispose_waste->return_chem cleanup_end End: Final Area Cleanup return_chem->cleanup_end

Caption: Safe handling workflow from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation:

    • Always work within a properly functioning chemical fume hood to minimize inhalation exposure.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Remove all potential ignition sources from the immediate area, as the substance is a combustible liquid with a flash point of approximately 79°C.[3][4]

    • Have appropriate spill cleanup materials (e.g., inert absorbent material like sand or vermiculite) on hand.

  • Dispensing the Chemical:

    • Ground and bond containers when transferring large volumes to prevent static discharge.

    • Use only spark-proof tools.

    • Open containers carefully and avoid splashing.

    • Keep the container tightly closed when not in use to prevent the release of vapors.

  • During the Experiment:

    • Avoid direct contact with skin and eyes.[7]

    • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[5]

    • Maintain awareness of the reaction conditions, especially temperature, to avoid approaching the flashpoint.

Emergency and Disposal Procedures

Spill Response

In the event of a spill, immediate and correct action is vital.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating sparks.

  • Contain: For small spills, absorb the material with a non-combustible inert absorbent (e.g., sand, earth, vermiculite). Do not use combustible materials like sawdust.[7]

  • Collect: Carefully collect the absorbed material into a suitable, labeled, and sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[5]

Storage and Disposal Plan

Proper storage and disposal are integral to the chemical's lifecycle management and laboratory safety.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[4]

  • Store away from incompatible materials, such as strong oxidizing agents.[5]

Disposal
  • Chemical waste must be disposed of in accordance with all federal, state, and local regulations.

  • Dispose of contents and container through an approved waste management company.[4][5]

  • It may be possible to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber system.[5]

  • Do not dispose of it with household garbage or allow it to reach the sewage system.[8]

References

  • PubChem. 3-Octen-1-ol, acetate, (E)-. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. (Z)-3-octen-1-ol.[Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.[Link]

  • Synerzine. Safety Data Sheet: 6-Octen-1-ol, 3,7-dimethyl-, acetate.[Link]

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  • The Good Scents Company. 1-octen-3-ol matsutake alcohol.[Link]

  • NIST. 3-Octen-1-ol, acetate, (Z)-. National Institute of Standards and Technology. [Link]

  • LookChem. 3-Octen-1-ol, acetate, (E)-.[Link]

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×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
3-Octen-1-ol, acetate, (E)-
Reactant of Route 2
Reactant of Route 2
3-Octen-1-ol, acetate, (E)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.